1-Propyl-1H-benzoimidazole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propylbenzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXBQNVSLZRMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359414 | |
| Record name | 1-Propyl-1H-benzoimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123511-50-2 | |
| Record name | 1-Propyl-1H-benzimidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123511-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propyl-1H-benzoimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 1-Propyl-1H-benzoimidazole-2-carbaldehyde: A Key Intermediate for Drug Discovery
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug design. This technical guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of 1-Propyl-1H-benzoimidazole-2-carbaldehyde, a versatile synthetic intermediate. We will elucidate the causal relationships behind the chosen synthetic strategy, detail self-validating experimental protocols, and present a full suite of characterization techniques to ensure the identity and purity of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable pathway to this valuable molecular building block.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antifungal, and antihypertensive properties.[1][2][3] The aldehyde functionality at the 2-position of the benzimidazole ring serves as a highly reactive handle for further molecular elaboration. It can readily participate in reactions such as reductive amination, Wittig reactions, and condensations, enabling the synthesis of diverse compound libraries for screening and lead optimization. The N-propyl substituent modulates the compound's lipophilicity and steric profile, which can be crucial for tuning its pharmacokinetic and pharmacodynamic properties. Therefore, a reliable synthesis of this compound is of significant strategic importance.
Synthetic Strategy and Rationale
The synthesis of this compound is most effectively approached via a multi-step sequence designed for high purity and scalability. A direct, one-pot synthesis is often plagued by side reactions and purification challenges. Our recommended strategy involves three key stages:
-
Synthesis of N-propyl-o-phenylenediamine: The foundational step is the creation of the N-alkylated diamine precursor. This ensures the regioselective placement of the propyl group on one of the nitrogen atoms before the imidazole ring is formed.
-
Phillips Condensation to Form the Alcohol Intermediate: Cyclization of the diamine with a suitable two-carbon unit yields the stable 2-hydroxymethylbenzimidazole intermediate. This avoids the direct use of more reactive and potentially unstable C2-aldehyde synthons.
-
Selective Oxidation to the Target Aldehyde: The final step involves the mild oxidation of the primary alcohol to the desired carbaldehyde. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid.
This staged approach provides excellent control over each chemical transformation and allows for the isolation and purification of intermediates, ensuring the high quality of the final product.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Stage 1: Synthesis of N-propyl-o-phenylenediamine
The synthesis of this key precursor is achieved through the catalytic reduction of N-propyl-o-nitroaniline.
-
Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method for the reduction of aromatic nitro groups.[4] It avoids the use of stoichiometric metal reductants (like Sn or Zn), which can complicate product purification.
-
Protocol:
-
To a solution of N-propyl-o-nitroaniline (1.0 eq) in absolute ethanol in a Paar hydrogenator or a suitable high-pressure flask, add 10% Pd/C catalyst (5-10% by weight).
-
Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature. The reaction is exothermic; monitor the temperature and pressure.
-
The reaction is complete when hydrogen uptake ceases (typically 2-4 hours). Monitor progress by TLC (Thin Layer Chromatography).
-
Depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield N-propyl-o-phenylenediamine as an oil, which should be used promptly as aromatic diamines can be sensitive to air and light.
-
Stage 2: Synthesis of (1-propyl-1H-benzo[d]imidazol-2-yl)methanol
This step involves the acid-catalyzed condensation of the diamine with glycolic acid to form the benzimidazole ring.
-
Rationale: The Phillips condensation is a classic and reliable method for constructing the benzimidazole core from a 1,2-diamine and a carboxylic acid.[3] Using glycolic acid directly installs the required hydroxymethyl group at the 2-position. Refluxing in aqueous HCl provides the necessary dehydrating conditions.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine N-propyl-o-phenylenediamine (1.0 eq) and glycolic acid (1.1 eq).
-
Add 4M hydrochloric acid and heat the mixture to reflux (approx. 110 °C).
-
Maintain reflux for 4-6 hours, monitoring the reaction by TLC until the starting diamine is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by the dropwise addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is ~8-9.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude alcohol intermediate. Recrystallization from an ethanol/water mixture can be performed if necessary.
-
Stage 3: Synthesis of this compound
The final step is the selective oxidation of the primary alcohol to the aldehyde.
-
Rationale: Activated manganese dioxide (MnO₂) is an excellent chemoselective oxidant for converting allylic and benzylic-type alcohols to their corresponding aldehydes without affecting the electron-rich heterocyclic ring or causing over-oxidation to the carboxylic acid.[5][6] The reaction is heterogeneous, simplifying the workup procedure as the excess reagent and manganese byproducts can be removed by simple filtration.
-
Protocol:
-
Suspend the (1-propyl-1H-benzo[d]imidazol-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add activated manganese dioxide (5-10 eq by weight) in portions.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC (staining with 2,4-dinitrophenylhydrazine can help visualize the aldehyde product). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the mixture through a pad of Celite® to remove the manganese salts. Wash the pad thoroughly with DCM.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
Comprehensive Characterization
Affirmation of the final product's structure and purity is achieved through a combination of spectroscopic and physical methods.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [7][8] |
| Molecular Weight | 188.23 g/mol | [7] |
| Appearance | Expected to be a white to off-white solid | N/A |
Spectroscopic Data (Predicted)
The following tables summarize the expected spectral data based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.[9][10][11]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.95 | s (singlet) | 1H | -CHO | Aldehyde proton, deshielded by the carbonyl group. |
| ~7.85 - 7.95 | m (multiplet) | 1H | Ar-H | Aromatic proton peri to the N-propyl group. |
| ~7.40 - 7.60 | m (multiplet) | 3H | Ar-H | Remaining aromatic protons. |
| ~4.30 | t (triplet) | 2H | N-CH₂ -CH₂-CH₃ | Methylene group attached to the nitrogen, deshielded. |
| ~1.90 | sextet | 2H | N-CH₂-CH₂ -CH₃ | Methylene group of the propyl chain. |
| ~0.95 | t (triplet) | 3H | N-CH₂-CH₂-CH₃ | Terminal methyl group of the propyl chain. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~185.0 | C HO | Aldehyde carbonyl carbon. |
| ~148.0 | C2 (C=N) | Imidazole carbon attached to the aldehyde. |
| ~143.0, ~135.0 | C3a, C7a | Aromatic quaternary carbons at the ring junction. |
| ~125.0, ~124.0, ~121.0, ~111.0 | Aromatic CH | Four distinct aromatic methine carbons. |
| ~46.0 | N-CH₂ -CH₂-CH₃ | Methylene carbon attached to nitrogen. |
| ~22.5 | N-CH₂-CH₂ -CH₃ | Central methylene carbon of the propyl chain. |
| ~11.0 | N-CH₂-CH₂-CH₃ | Terminal methyl carbon. |
Table 3: Predicted FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2960-2850 | Medium | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (aldehyde) |
| ~1620 | Medium | C=N stretch (imidazole) |
| ~1450 | Strong | C=C stretch (aromatic) |
Mass Spectrometry:
-
Expected [M]⁺: 188.23
-
Analysis by High-Resolution Mass Spectrometry (HRMS) should confirm the elemental composition C₁₁H₁₂N₂O.
Safety, Handling, and Storage
As a novel compound, a specific Safety Data Sheet (SDS) is not available. However, based on related structures like imidazole-2-carboxaldehyde, prudent laboratory practices are mandatory.[12][13][14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle the compound in a well-ventilated fume hood.[16] Avoid inhalation of dust and direct contact with skin and eyes.[12][15] In case of contact, rinse immediately and thoroughly with water.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
-
Incompatible Materials: Avoid strong oxidizing agents.[12]
Conclusion and Outlook
This guide has detailed a logical, robust, and reproducible methodology for the synthesis of this compound. By following the staged synthetic protocol and employing the described characterization techniques, researchers can confidently produce and verify this valuable chemical intermediate. The strategic placement of the aldehyde functionality on the N-propylated benzimidazole core opens a gateway for the development of novel, structurally diverse molecules with significant potential in medicinal chemistry and materials science.
References
-
PrepChem.com. Preparation of N-(1-Ethylpropyl)-o-phenylenediamine. Available from: [Link]
- Google Patents. (1994). US5371289A - Preparation of N-substituted-N'-phenyl p-phenylenediamines.
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The Royal Society of Chemistry. Supporting Information for Dalton Transactions. Available from: [Link]
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PubChem. 1-Propyl-1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (2012). KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6- 1-methyl benzimidazole-2-yl-1H-benzimidazole.
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SpectraBase. 1-Propyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2975–2993. Available from: [Link]
- Google Patents. (2015). WO2015005615A1 - Method for preparation of benzimidazole derivatives.
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Al-Juboori, A. A. H. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(2). Available from: [Link]
- Google Patents. (2016). CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine.
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Organic Syntheses. o-PHENYLENEDIAMINE. Available from: [Link]
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Kumar, A., et al. (2013). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Basic and Clinical Pharmacy, 4(4), 70-74. Available from: [Link]
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El-Faham, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5334. Available from: [Link]
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PubChem. 1H-Benzimidazole-2-carboxaldehyde. National Center for Biotechnology Information. Available from: [Link]
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ACS Publications. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link]
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Khan, I., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 11(23), 13987-14028. Available from: [Link]
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ResearchGate. (2023). 1H-benzimidazole and some benzimidazole containing drugs. Available from: [Link]
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Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 619-626. Available from: [Link]
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ResearchGate. (2010). IR spectra of benzimidazole and the complexes. Available from: [Link]
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ResearchGate. (2019). Oxidation reaction scheme of 1-(1H-benzo[d]imidazol-2-yl)ethanol to.... Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-Propyl-1H-benzoimidazole-2-carbaldehyde
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 1-Propyl-1H-benzoimidazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole derivatives are renowned for their diverse pharmacological activities, serving as a privileged scaffold in drug design.[1][2] This document offers an in-depth exploration of the molecular structure, solubility, acidity, and spectral characteristics of this specific derivative. In the absence of extensive direct experimental data for this compound, this guide leverages established principles of physical organic chemistry and draws upon data from closely related analogs to provide robust estimations and detailed analytical protocols. The methodologies presented herein are designed to be self-validating, ensuring scientific integrity and providing researchers with the necessary tools for the accurate characterization of this and similar molecules.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents. Its structural resemblance to naturally occurring purines allows for facile interaction with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The physicochemical properties of benzimidazole derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Properties such as solubility directly influence bioavailability, while acidity (pKa) governs the compound's charge state in different physiological environments, affecting membrane permeability and target binding. This guide focuses on this compound, a derivative with potential for further chemical elaboration in drug discovery programs. A thorough understanding of its fundamental physicochemical characteristics is paramount for its rational development.
Molecular Identity and Physicochemical Profile
A foundational aspect of any chemical entity's characterization is the precise determination of its molecular and physical properties. While specific experimental data for this compound is not extensively reported in the literature, we can compile its known attributes and provide informed estimations based on analogous compounds.
Chemical Structure and Core Properties
The molecular structure of this compound is presented below.
Caption: Core chemical identity of this compound.
Estimated Physicochemical Parameters
The following table summarizes the estimated physicochemical properties of this compound, with estimations derived from data available for 1H-benzimidazole-2-carbaldehyde and general trends observed for N-alkylated benzimidazoles.
| Property | Estimated Value | Basis for Estimation & Rationale |
| Melting Point (°C) | 115 - 135 | The melting point of 1H-benzimidazole-2-carbaldehyde is reported to be around 125.61 °C. The introduction of a propyl group at the N1 position is expected to slightly lower the melting point due to a disruption in crystal lattice packing compared to the N-H containing parent compound. |
| Boiling Point (°C) | > 350 | The calculated boiling point of 1H-benzimidazole-2-carbaldehyde is approximately 374.67 °C. The addition of a propyl group will increase the molecular weight and van der Waals forces, likely resulting in a slightly higher boiling point. |
| Water Solubility (mg/L) | Low to Moderate | 1H-benzimidazole-2-carbaldehyde has a calculated water solubility of 1242.87 mg/L. The N-propyl group will increase the lipophilicity of the molecule, likely decreasing its aqueous solubility. |
| LogP | ~2.0 - 2.5 | The LogP of benzimidazole is 1.32. The addition of a propyl group (which has a LogP contribution of approximately 1.5) and a carbaldehyde group will increase the overall lipophilicity. |
| pKa (of conjugate acid) | 4.5 - 5.5 | The pKa of the conjugate acid of benzimidazole is approximately 5.6. The electron-withdrawing nature of the 2-carbaldehyde group is expected to decrease the basicity of the imidazole nitrogen, thus lowering the pKa. N-alkylation has a smaller effect on the pKa. |
Solubility Profile: A Key Determinant of Bioavailability
The solubility of a drug candidate in various media is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Benzimidazoles generally exhibit limited aqueous solubility but are often soluble in organic solvents.
Expected Solubility in Common Solvents
Based on the structure of this compound, which contains a polar benzimidazole core and a non-polar N-propyl group, the following solubility trends are anticipated:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have good solubility due to the potential for hydrogen bonding with the imidazole nitrogens and the aldehyde oxygen.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted due to strong dipole-dipole interactions with the polar benzimidazole ring system.[1]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected, offering a balance of polarity.
-
Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated as the non-polar nature of these solvents is not conducive to solvating the polar benzimidazole core.[1]
Experimental Protocol for Solubility Determination
The equilibrium solubility of this compound can be determined using the shake-flask method, a gold-standard technique.
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Causality behind Experimental Choices:
-
Excess Solute: Ensures that a saturated solution is achieved, which is the definition of equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility. 25 °C is standard for physicochemical characterization, while 37 °C mimics physiological temperature.
-
Sufficient Agitation Time: Ensures that the system reaches equilibrium. The time required may need to be determined empirically.
-
Validated Analytical Method: HPLC-UV is a common and robust method for quantifying the concentration of organic molecules. A calibration curve with known concentrations must be prepared to ensure accuracy.
Acidity and pKa: Understanding Ionization State
The pKa of a compound is the pH at which it is 50% ionized. For a benzimidazole derivative, the pKa of the conjugate acid (pKaH) reflects the equilibrium between the protonated and neutral forms. This is a critical parameter as the ionization state affects a molecule's solubility, lipophilicity, and ability to interact with biological targets.
Expected pKa of this compound
The parent benzimidazole is a weak base with a pKa of its conjugate acid around 5.6.[3] The presence of an electron-withdrawing carbaldehyde group at the 2-position will decrease the electron density on the imidazole ring, thereby making the nitrogens less basic and lowering the pKa of the conjugate acid. The N-propyl group is electron-donating but its effect on pKa is generally less pronounced than that of the 2-substituent. Therefore, the pKa of the conjugate acid of this compound is expected to be in the range of 4.5 to 5.5.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.
Caption: Workflow for pKa determination by potentiometric titration.
Self-Validating System:
The accuracy of this protocol is ensured by the calibration of the pH meter with at least two standard buffers bracketing the expected pKa. The use of a standardized titrant of known concentration is also critical. The shape of the titration curve itself provides a validation of the process; a clear inflection point should be observed at the equivalence point.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Aldehyde Proton: A singlet in the downfield region (δ 9.5-10.5 ppm).
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.2-8.0 ppm) corresponding to the four protons on the benzene ring.
-
N-Propyl Group:
-
A triplet for the -CH₂- protons adjacent to the nitrogen (δ ~4.2-4.5 ppm).
-
A sextet for the middle -CH₂- protons (δ ~1.8-2.1 ppm).
-
A triplet for the terminal -CH₃ protons (δ ~0.9-1.2 ppm).
-
Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C=O (aldehyde) | 185-195 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| C2 (imidazole) | 145-155 | The carbon atom of the imidazole ring bonded to the aldehyde group and two nitrogen atoms. |
| Aromatic Carbons | 110-145 | A series of signals corresponding to the carbons of the benzene ring. |
| N-CH₂- (propyl) | 45-50 | The carbon of the propyl group directly attached to the nitrogen atom. |
| -CH₂- (propyl) | 20-25 | The middle carbon of the propyl group. |
| -CH₃ (propyl) | 10-15 | The terminal methyl carbon of the propyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Key IR Absorption Bands:
-
C=O Stretch (aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.
-
C=N and C=C Stretches (aromatic): Multiple bands in the region of 1450-1620 cm⁻¹.
-
C-H Stretches (aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretches (aliphatic): Bands in the region of 2850-2960 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 188, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of the propyl group ([M-43]⁺).
-
Loss of the aldehyde group ([M-29]⁺).
-
Fragments corresponding to the benzimidazole core.
-
Synthesis of this compound
A common and effective method for the synthesis of N-alkylated 2-substituted benzimidazoles involves a two-step process: N-alkylation of a pre-formed benzimidazole followed by functionalization at the 2-position, or a one-pot reaction. A plausible synthetic route is the condensation of N-propyl-o-phenylenediamine with a suitable two-carbon electrophile that can be converted to an aldehyde. A more direct approach would be the N-alkylation of 1H-benzimidazole-2-carbaldehyde.
Proposed Synthetic Protocol: N-Alkylation of 1H-benzimidazole-2-carbaldehyde
Caption: Synthetic scheme for the N-alkylation of 1H-benzimidazole-2-carbaldehyde.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1H-benzimidazole-2-carbaldehyde in a suitable aprotic solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride) in slight excess.
-
Addition of Alkylating Agent: To the resulting mixture, add 1-bromopropane (or another suitable propyl halide) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While direct experimental data for this specific molecule is limited, a robust profile has been constructed through estimations based on well-understood chemical principles and data from analogous compounds. The detailed experimental protocols provided for determining solubility and pKa, along with the predicted spectral characteristics, offer a solid foundation for researchers working with this and related benzimidazole derivatives. A thorough understanding and experimental validation of these properties are essential for advancing the development of new therapeutic agents based on this privileged scaffold.
References
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Spectroscopic Profile of 1-Propyl-1H-benzoimidazole-2-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Propyl-1H-benzoimidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide synthesizes experimental data from closely related analogs and established spectroscopic principles to present a reliable, predicted spectroscopic profile. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of this compound and similar molecular scaffolds.
Molecular Structure and Spectroscopic Overview
This compound possesses a core benzimidazole structure, which is a bicyclic system composed of fused benzene and imidazole rings. The key structural features influencing its spectroscopic properties are the N-propyl substituent at position 1 and the carbaldehyde (aldehyde) group at position 2.
The N-propyl group introduces aliphatic protons and carbons, which will be evident in the upfield region of the NMR spectra. The aldehyde group, being an electron-withdrawing group, will significantly influence the electronic environment of the benzimidazole ring, leading to characteristic downfield shifts in the NMR spectra for the aldehyde proton and adjacent aromatic protons. The carbonyl moiety of the aldehyde will also give rise to a strong, characteristic absorption in the infrared (IR) spectrum. Mass spectrometry (MS) is expected to show a clear molecular ion peak corresponding to its molecular weight of 188.23 g/mol , with predictable fragmentation patterns involving the propyl and aldehyde substituents.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on data from analogous compounds, the predicted ¹H and ¹³C NMR spectra of this compound in a typical deuterated solvent like DMSO-d₆ are detailed below.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the aldehyde proton, the aromatic protons of the benzimidazole ring, and the protons of the N-propyl group. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | - |
| Aromatic (H-4/H-7) | 7.8 - 8.2 | Multiplet (m) | |
| Aromatic (H-5/H-6) | 7.3 - 7.7 | Multiplet (m) | |
| N-CH₂- | 4.2 - 4.6 | Triplet (t) | 7-8 |
| -CH₂-CH₂- | 1.8 - 2.2 | Sextet (sxt) | 7-8 |
| -CH₃ | 0.9 - 1.2 | Triplet (t) | 7-8 |
Table 1: Predicted ¹H NMR chemical shifts for this compound.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde is expected to be the most downfield signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 185 - 195 |
| Benzimidazole (C-2) | 145 - 155 |
| Benzimidazole (C-3a/C-7a) | 135 - 145 |
| Benzimidazole (C-4/C-7) | 120 - 130 |
| Benzimidazole (C-5/C-6) | 110 - 120 |
| N-CH₂- | 45 - 55 |
| -CH₂-CH₂- | 20 - 30 |
| -CH₃ | 10 - 15 |
Table 2: Predicted ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820-2880 and 2720-2780 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong |
| C=O stretch (aldehyde) | 1680-1710 | Strong |
| C=N stretch (imidazole) | 1610-1640 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |
Table 3: Predicted major IR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely produce the following key fragments.
| m/z | Predicted Fragment | Interpretation |
| 188 | [M]⁺ | Molecular Ion |
| 159 | [M - CHO]⁺ | Loss of the aldehyde group |
| 145 | [M - C₃H₇]⁺ | Loss of the propyl group |
| 118 | [Benzimidazole]⁺ | Loss of both propyl and aldehyde groups |
Table 4: Predicted mass spectral fragmentation of this compound.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.[2][3]
Synthesis of this compound
This synthesis is a two-step process involving N-propylation of a benzimidazole precursor followed by oxidation or direct condensation. A common method is the condensation of N-propyl-o-phenylenediamine with a suitable glyoxal derivative.
Step-by-step protocol:
-
Preparation of N-propyl-o-phenylenediamine: To a solution of o-phenylenediamine in a suitable solvent (e.g., ethanol or DMF), add 1-bromopropane and a base (e.g., K₂CO₃ or Et₃N).
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude N-propyl-o-phenylenediamine by column chromatography on silica gel.
-
Condensation Reaction: Dissolve the purified N-propyl-o-phenylenediamine in a mixture of ethanol and water.
-
Add an equimolar amount of glyoxal sodium bisulfite addition compound.
-
Reflux the mixture for 2-4 hours, again monitoring by TLC.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of this compound based on established principles and data from analogous structures. The provided NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound. It is important to note that while these predicted values are expected to be accurate, experimental verification is always recommended for definitive structural confirmation.
References
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 1-Propyl-1H-benzoimidazole-2-carbaldehyde for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. This guide provides a detailed exploration of the solubility and stability of 1-Propyl-1H-benzoimidazole-2-carbaldehyde, a heterocyclic aldehyde with potential applications in drug discovery. As a member of the benzimidazole class, this molecule is part of a privileged structural motif known for a wide array of biological activities.[1] This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to thoroughly characterize this compound, ensuring robust and reliable data for informed decision-making in preclinical and formulation development.
Introduction to this compound
This compound (Molecular Formula: C₁₁H₁₂N₂O, Molecular Weight: 188.23 g/mol ) is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The benzimidazole core is a key pharmacophore in numerous FDA-approved drugs, exhibiting a broad spectrum of therapeutic effects, including antimicrobial, antiviral, and anticancer activities.[1] The introduction of a propyl group at the N1 position and a carbaldehyde group at the C2 position of the benzimidazole ring can significantly influence its physicochemical properties, such as solubility and stability, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough characterization of these properties is therefore a critical first step in its evaluation as a potential drug candidate.
Solubility Profile: A Key Determinant of Bioavailability
The aqueous solubility of an active pharmaceutical ingredient (API) is a crucial factor that governs its oral bioavailability. Poor solubility can lead to low absorption and erratic in vivo performance. Therefore, a comprehensive assessment of the solubility of this compound across a physiologically relevant pH range is essential.
Theoretical Considerations
Benzimidazole derivatives, containing both a weakly basic imidazole ring and a hydrophobic benzoid ring, can exhibit pH-dependent solubility. The introduction of a non-polar propyl group is expected to decrease aqueous solubility compared to the unsubstituted benzimidazole core. Conversely, the polar carbaldehyde group may contribute to some degree of aqueous solubility. Generally, benzimidazoles with an imide nitrogen are more soluble in polar solvents.[2] The overall solubility will be a balance of these structural contributions.
Experimental Determination of Solubility
Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding of the compound's dissolution behavior.
Kinetic solubility provides a high-throughput measure of the apparent solubility of a compound and is particularly useful in the early stages of drug discovery for ranking and prioritizing compounds.[3]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This results in a final DMSO concentration of typically ≤1%.
-
Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours), protected from light.
-
Analysis: Measure the turbidity of each well using a nephelometer.
-
Data Interpretation: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for preformulation studies.[3] The shake-flask method is a widely accepted technique for this determination.[4]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the thermodynamic solubility in units of µg/mL or µM.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Definition | Apparent solubility from a supersaturated solution | Equilibrium solubility of the solid form |
| Method | High-throughput (e.g., nephelometry) | Low-throughput (e.g., shake-flask) |
| Time | Rapid (hours) | Slow (days) |
| Application | Early discovery screening | Preformulation and lead optimization |
Stability Assessment: Ensuring Compound Integrity
The chemical stability of a drug candidate is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[1][5][6]
Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of related compounds, the following degradation pathways should be investigated:
-
Hydrolysis: The imine-like bond within the imidazole ring could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The benzimidazole ring system can be prone to oxidative degradation.[7] The aldehyde functional group is also susceptible to oxidation to the corresponding carboxylic acid.
-
Photodegradation: Aromatic heterocyclic compounds are often sensitive to light and can undergo photodegradation.[8]
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to intentionally induce degradation.[9]
Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and heat at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and heat at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines, which specify a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[2][10][11]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours) for each stress condition.
-
Sample Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active compound and detecting the formation of degradation products.
Method Development Parameters:
-
Column: A reversed-phase C18 column is a common starting point for the separation of benzimidazole derivatives.[12][13]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Characterization of Degradation Products
The identification and structural elucidation of significant degradation products are important for understanding the degradation pathways and assessing their potential toxicity. Hyphenated techniques are invaluable for this purpose.
Analytical Techniques for Degradant Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products, which are crucial for their identification.[14]
-
High-Resolution Mass Spectrometry (HRMS): Offers accurate mass measurements, enabling the determination of the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of isolated degradation products.
Visualization of Experimental Workflow
The following diagram illustrates the integrated workflow for the comprehensive assessment of the solubility and stability of this compound.
Caption: Integrated workflow for solubility and stability assessment.
Conclusion
A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement in the drug development pipeline. The methodologies outlined in this guide, grounded in established scientific principles and regulatory expectations, provide a robust framework for generating the high-quality data necessary to de-risk and accelerate the development of this promising compound. By systematically evaluating its physicochemical properties, researchers can build a solid foundation for subsequent formulation, preclinical, and clinical studies, ultimately increasing the probability of translating a novel chemical entity into a safe and effective medicine.
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An In-depth Technical Guide to 1-Propyl-1H-benzoimidazole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, including enzymes and receptors. This inherent bioactivity has led to the development of a wide array of clinically significant drugs with diverse therapeutic applications, such as proton pump inhibitors (omeprazole), anthelmintics (albendazole), and anticancer agents (bendamustine)[1]. The versatility of the benzimidazole core, which allows for substitution at various positions, provides a fertile ground for the design and synthesis of novel therapeutic agents[2]. This guide focuses on a specific, yet promising derivative: 1-Propyl-1H-benzoimidazole-2-carbaldehyde. While not extensively studied as a standalone agent, its structural motifs—an N-alkylated benzimidazole core and a reactive aldehyde group at the 2-position—position it as a valuable intermediate for the synthesis of more complex, biologically active molecules and a potential pharmacophore in its own right.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in synthetic and screening protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [3][4] |
| Molecular Weight | 188.23 g/mol | [4] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, alcohols) | Inferred from general benzimidazole solubility |
Synthesis of this compound
The synthesis of this compound can be strategically approached through a two-step process: first, the formation of the benzimidazole-2-carbaldehyde core, followed by the N-alkylation at the 1-position. This synthetic strategy allows for modularity and the potential to generate a library of N-alkylated derivatives for structure-activity relationship (SAR) studies.
Step 1: Synthesis of 1H-benzoimidazole-2-carbaldehyde
The precursor, 1H-benzoimidazole-2-carbaldehyde, can be synthesized via the condensation of o-phenylenediamine with a suitable C1 source, such as glyoxylic acid or its derivatives, often followed by an oxidation step. A common and effective method involves the reaction of o-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent.[5][6][7]
Step 2: N-Alkylation of 1H-benzoimidazole-2-carbaldehyde
The introduction of the propyl group at the N-1 position is a critical step. This is typically achieved through an N-alkylation reaction. The benzimidazole nitrogen is deprotonated with a suitable base to form a nucleophilic anion, which then reacts with an alkylating agent, in this case, a propyl halide. Phase-transfer catalysis is a particularly effective method for this transformation, as it facilitates the reaction between the aqueous and organic phases, often leading to higher yields and milder reaction conditions.[8]
Detailed Experimental Protocol: N-Alkylation of 1H-benzoimidazole-2-carbaldehyde
This protocol is a representative procedure based on established methods for the N-alkylation of benzimidazole derivatives.[8]
Materials:
-
1H-benzoimidazole-2-carbaldehyde
-
1-Bromopropane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1H-benzoimidazole-2-carbaldehyde (1.0 eq) in toluene, add a 50% aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Addition of Alkylating Agent: To the stirred biphasic mixture, add 1-bromopropane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70-80°C and stir vigorously for 3-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for this compound is not yet widely published, its chemical structure suggests several promising avenues for its application in drug discovery. The aldehyde functionality at the C-2 position is a versatile handle for the synthesis of a wide range of derivatives, such as Schiff bases, hydrazones, and oximes, which have been shown to possess significant biological activities.
As a Precursor for Antimicrobial Agents
Benzimidazole derivatives are well-established as potent antimicrobial agents.[9][10][11] The aldehyde group of this compound can be readily condensed with various amines or hydrazides to generate libraries of imine- or hydrazone-containing compounds. These derivatives have the potential to exhibit enhanced antimicrobial activity by targeting microbial enzymes or interfering with cell wall synthesis.
As a Scaffold for Anticancer Drug Development
The benzimidazole scaffold is a common feature in many anticancer agents.[1][5][12][13] Derivatives of benzimidazole have been shown to act as topoisomerase inhibitors, tubulin polymerization inhibitors, and kinase inhibitors. The N-propyl group can enhance lipophilicity, potentially improving cell permeability and bioavailability. This compound serves as a key starting material for the synthesis of novel benzimidazole derivatives that can be evaluated for their anticancer activity.
Conclusion and Future Perspectives
This compound is a molecule of significant interest due to its versatile chemical nature and the proven therapeutic potential of the benzimidazole scaffold. While direct biological studies on this specific compound are limited, its role as a key synthetic intermediate is clear. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives originating from this aldehyde. Such studies will likely uncover novel compounds with potent antimicrobial, anticancer, or other therapeutic properties, further cementing the importance of the benzimidazole nucleus in the ongoing quest for new and effective medicines.
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An In-depth Technical Guide to 1-Propyl-1H-imidazole-2-carbaldehyde (CAS Number: 161500-05-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and associated hazards of 1-Propyl-1H-imidazole-2-carbaldehyde (CAS No. 161500-05-6). This heterocyclic aldehyde is a member of the substituted imidazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. This document synthesizes available data on its physical and chemical characteristics, explores its potential as a synthetic building block, and discusses its toxicological profile based on current knowledge. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, providing essential information for safe handling, experimental design, and evaluation of its therapeutic potential.
Chemical and Physical Properties
1-Propyl-1H-imidazole-2-carbaldehyde is a substituted imidazole characterized by a propyl group at the N1 position and a carbaldehyde group at the C2 position of the imidazole ring.[1][2]
| Property | Value | Source |
| CAS Number | 161500-05-6 | [1][3] |
| IUPAC Name | 1-propyl-1H-imidazole-2-carbaldehyde | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1][2][3] |
| Molecular Weight | 138.17 g/mol | [1][2] |
| Physical State | Solid | [2] |
| Appearance | Not specified | |
| Solubility | No specific data available. The propyl group suggests some lipophilicity, while the imidazole ring and aldehyde group may impart some polarity. | |
| Predicted XlogP | 0.6 | [1] |
| Monoisotopic Mass | 138.079312947 Da | [1] |
Spectral Data
While specific spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for 1-Propyl-1H-imidazole-2-carbaldehyde were not found in the reviewed literature, general characteristic data for the imidazole moiety can be referenced. For instance, ¹H-NMR spectra of imidazole protons typically appear in the range of 6.77-7.66 ppm, and ¹³C-NMR signals for C4/C5 are observed between 124.87-132.43 ppm.[4] The presence of the propyl and carbaldehyde groups would introduce additional characteristic signals. Researchers should perform their own spectral analysis for definitive characterization.
Synthesis and Reactivity
Synthesis
A specific, detailed experimental protocol for the synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde was not identified in the available literature. However, general methods for the synthesis of imidazole-2-carboxaldehydes and other N-substituted imidazoles can provide a basis for its preparation. One common route involves the formylation of an appropriately protected 2-lithioimidazole species.[5] Another approach is the oxidation of the corresponding alcohol, 1-propyl-1H-imidazol-2-yl)methanol.
A plausible synthetic route, adapted from the synthesis of the parent imidazole-2-carboxaldehyde, is outlined below. This should be considered a hypothetical pathway and would require experimental optimization.
Hypothetical Synthesis Workflow
Caption: Hypothetical synthetic workflow for 1-Propyl-1H-imidazole-2-carbaldehyde.
Reactivity
The chemical reactivity of 1-Propyl-1H-imidazole-2-carbaldehyde is dictated by the functional groups present: the imidazole ring and the aldehyde.
-
Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines, oximes, and hydrazones. These reactions provide a versatile handle for further chemical modifications and the synthesis of more complex derivatives.
-
Imidazole Ring: The imidazole ring is aromatic and can participate in electrophilic substitution reactions, although the electron-withdrawing nature of the aldehyde group may deactivate the ring to some extent. The nitrogen atoms of the imidazole ring can also act as ligands for metal ions.
Potential Biological Activity and Applications
While no specific biological activity data for 1-Propyl-1H-imidazole-2-carbaldehyde has been reported, the imidazole scaffold is a well-established pharmacophore with a broad range of biological activities.[6][7]
Antimicrobial Activity
Imidazole derivatives are known for their antifungal and antibacterial properties.[7] The mechanism of action for many antifungal imidazoles involves the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane. The antibacterial activity of some imidazoles is attributed to their ability to disrupt cell wall synthesis or interfere with nucleic acid synthesis.[7] Given these precedents, 1-Propyl-1H-imidazole-2-carbaldehyde is a candidate for antimicrobial screening.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This is a general protocol and should be adapted based on the specific microorganisms and laboratory conditions.
-
Preparation of Microbial Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight at 37°C.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.
-
-
Agar Plate Preparation:
-
Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow to solidify.
-
Evenly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
-
Well Preparation and Sample Application:
-
Create wells (6 mm diameter) in the agar plates using a sterile cork borer.
-
Prepare stock solutions of 1-Propyl-1H-imidazole-2-carbaldehyde in a suitable solvent (e.g., DMSO).
-
Add a defined volume (e.g., 100 µL) of the test compound at various concentrations into the wells.
-
Use a solvent control (e.g., DMSO) and a positive control (a known antibiotic/antifungal) in separate wells.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
-
Anticancer Potential
Numerous imidazole-containing compounds have been investigated as potential anticancer agents.[8] Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cell proliferation and survival, disruption of DNA integrity, and modulation of signaling pathways.[8] The potential cytotoxicity of 1-Propyl-1H-imidazole-2-carbaldehyde against various cancer cell lines warrants investigation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxic effects of a compound on cultured cell lines.
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of 1-Propyl-1H-imidazole-2-carbaldehyde in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Signaling Pathway Interactions
The biological activity of imidazole derivatives is often linked to their interaction with specific signaling pathways. For example, some imidazole-based compounds have been shown to modulate pathways involved in inflammation, cell cycle regulation, and apoptosis. The specific signaling pathways that may be affected by 1-Propyl-1H-imidazole-2-carbaldehyde are currently unknown and would be a key area for future research.
Caption: Potential cellular targets and downstream effects of imidazole derivatives.
Hazards and Safety Information
1-Propyl-1H-imidazole-2-carbaldehyde is classified as a hazardous substance.[1][2] All handling should be performed by trained personnel in a well-ventilated area, using appropriate personal protective equipment.
GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |
Source:[1]
Hazard Statements
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Source: Adapted from generic precautionary statements for similar hazards.
Toxicological Information
Detailed toxicological studies, such as the determination of LD₅₀ values, for 1-Propyl-1H-imidazole-2-carbaldehyde are not available in the public domain. However, studies on the parent compound, imidazole, indicate that it can be harmful if swallowed, with oral LD₅₀ values in rats ranging from 220 to 970 mg/kg. Imidazole is also known to be a severe skin and eye irritant. The toxicological profile of substituted imidazoles can vary significantly depending on the nature and position of the substituents. Therefore, in the absence of specific data, 1-Propyl-1H-imidazole-2-carbaldehyde should be handled with a high degree of caution, assuming it possesses significant toxicity.
Conclusion
1-Propyl-1H-imidazole-2-carbaldehyde is a substituted imidazole with potential applications in medicinal chemistry and as a synthetic intermediate. While specific data on its biological activity and toxicology are limited, its structural similarity to other biologically active imidazoles suggests that it may possess antimicrobial and/or anticancer properties. The presence of a reactive aldehyde group further enhances its utility as a building block for the synthesis of more complex molecules. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further research is required to fully elucidate the biological activity, mechanism of action, and toxicological profile of 1-Propyl-1H-imidazole-2-carbaldehyde to determine its potential as a therapeutic agent or a lead compound in drug discovery programs.
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Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
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PubChem. (n.d.). 1-Propyl-1H-imidazole-2-carbaldehyde. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 161500-05-6 | 1-Propyl-1H-imidazole-2-carbaldehyde. Retrieved from [Link]
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PubChemLite. (n.d.). 1-propyl-1h-imidazole-2-carbaldehyde (C7H10N2O). Retrieved from [Link]
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CP Lab Safety. (n.d.). 1-Propyl-1H-imidazole-2-carbaldehyde, 95% Purity, C7H10N2O, 1 gram. Retrieved from [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved from [Link]
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Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Bulletin of the Korean Chemical Society. Retrieved from [Link]
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PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. Retrieved from [Link]
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Chouhan, A. S., & Kamble, P. (2025). Method Development and Validation of Test Method using RP-HPLC: A Comprehensive Review. The Pharmaceutical and Chemical Journal. Retrieved from [Link]
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Ikhiri, K., et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
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NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]
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Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Retrieved from [Link]
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Al-Rimawi, F. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate. Retrieved from [Link]
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Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2020). MDPI. Retrieved from [Link]
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Al-Ostath, A., et al. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Propyl-1H-benzoimidazole-2-carbaldehyde
This guide provides a comprehensive technical overview of 1-Propyl-1H-benzoimidazole-2-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug development. By examining its synthesis, molecular architecture, and conformational possibilities, we aim to provide a foundational understanding for its potential applications. This document synthesizes established chemical principles and draws upon spectroscopic and structural data from closely related analogs to elucidate the characteristics of this specific molecule.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Its versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The title compound, this compound, incorporates a propyl group at the N1-position and a carbaldehyde (formyl) group at the C2-position. These substitutions are expected to significantly influence its electronic properties, steric profile, and potential for intermolecular interactions, thereby modulating its biological activity.
Synthesis of this compound
The synthesis of 1,2-disubstituted benzimidazoles can be achieved through several established routes. A common and effective method is the condensation reaction of an appropriately substituted o-phenylenediamine with an aldehyde.[3] For the synthesis of this compound, a two-step approach is generally considered.
Step 1: Synthesis of N-propyl-o-phenylenediamine
The initial step involves the alkylation of o-phenylenediamine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) to introduce the propyl group at one of the nitrogen atoms. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.
Step 2: Condensation and Cyclization
The resulting N-propyl-o-phenylenediamine is then condensed with a suitable two-carbon electrophile that can be converted to a carbaldehyde. A common precursor for the 2-formyl group is glyoxylic acid or its derivatives. The condensation reaction is typically followed by an oxidative cyclization to form the benzimidazole ring. Various oxidizing agents can be employed, with sodium metabisulfite (Na₂S₂O₅) being an inexpensive and environmentally friendly option.[3]
Experimental Protocol: A Generalized Synthesis
-
Step A: N-Alkylation. To a solution of o-phenylenediamine in a suitable solvent (e.g., ethanol or DMF), add a base (e.g., potassium carbonate or triethylamine). Slowly add one equivalent of 1-bromopropane at room temperature and stir the mixture for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the product, N-propyl-o-phenylenediamine, is isolated and purified.
-
Step B: Cyclization and Oxidation. The purified N-propyl-o-phenylenediamine is dissolved in a suitable solvent, and an equimolar amount of glyoxylic acid is added. The mixture is then treated with an oxidizing agent like Na₂S₂O₅ and refluxed for several hours.[3] After completion of the reaction (monitored by TLC), the product is extracted, purified by column chromatography, and characterized.
Caption: Synthetic pathway for this compound.
Molecular Structure and Conformational Analysis
The molecular structure of this compound consists of a planar benzimidazole core.[4][5] The propyl group at the N1 position and the carbaldehyde group at the C2 position are the key determinants of its three-dimensional conformation.
The Benzimidazole Core
X-ray crystal structure analyses of various benzimidazole derivatives have consistently shown that the fused benzene and imidazole rings form a planar system.[4][5] This planarity is due to the sp² hybridization of the carbon and nitrogen atoms within the rings.
Conformational Flexibility
The primary sources of conformational flexibility in this compound are the rotations around the single bonds of the N-propyl and C-carbaldehyde substituents.
-
N-Propyl Group Conformation: The propyl group can adopt various conformations due to rotation around the N-C and C-C single bonds. Computational studies on N-alkylated benzimidazoles suggest that the orientation of the alkyl chain relative to the benzimidazole ring is a key factor in determining the overall molecular shape and potential for intermolecular interactions.[6]
-
C-Carbaldehyde Group Orientation: The carbaldehyde group at the C2 position can also exhibit rotational freedom around the C2-C(aldehyde) bond. The orientation of the carbonyl group (C=O) relative to the benzimidazole ring will influence the molecule's polarity and its ability to act as a hydrogen bond acceptor.
Predicted Molecular Geometry
Based on analyses of related structures, it is predicted that the benzimidazole core of this compound is essentially planar. The propyl group will likely adopt a staggered conformation to minimize steric hindrance. The carbaldehyde group's orientation will be influenced by electronic and steric factors, with a preference for a conformation that maximizes conjugation with the imidazole ring while minimizing steric clashes with the N1-propyl group.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, we can predict its key spectroscopic features based on the known characteristics of the benzimidazole scaffold and its substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the imidazole proton (if present, though in this N-substituted case, it is absent), the aldehydic proton, and the protons of the propyl group. The aldehydic proton will appear as a singlet at a downfield chemical shift (typically 9-10 ppm). The aromatic protons will appear in the range of 7-8 ppm. The protons of the propyl group will show characteristic multiplets (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the nitrogen).
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The aldehydic carbon will have a characteristic resonance in the downfield region (around 180-190 ppm). The aromatic and imidazole carbons will resonate in the 110-150 ppm range. The carbons of the propyl group will appear in the upfield region. Data for the closely related 1-Propyl-1H-benzimidazole can serve as a useful reference for the benzimidazole core and propyl group signals.[7]
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
| Aldehydic Carbon (C=O) | 180 - 190 |
| C2 (imidazole) | ~150 |
| Aromatic & Imidazole Carbons | 110 - 145 |
| Propyl CH₂ (attached to N) | ~45 |
| Propyl CH₂ | ~23 |
| Propyl CH₃ | ~11 |
Table 1: Predicted ¹³C NMR chemical shifts for key carbon atoms in this compound, based on general chemical shift ranges and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic and alkyl groups, and C=N and C=C stretching vibrations of the benzimidazole ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound (188.23 g/mol ). The fragmentation pattern can provide further structural information, with characteristic losses of the propyl and formyl groups.
Potential Applications and Biological Relevance
Benzimidazole derivatives are a cornerstone in the development of new therapeutic agents.[2][8] The introduction of a 2-formyl group provides a reactive handle for further synthetic modifications and can also participate in crucial interactions with biological targets.
Anticancer Activity
Many 1,2-disubstituted benzimidazoles have demonstrated potent cytotoxic activity against various cancer cell lines.[3] The mechanism of action often involves the inhibition of key enzymes or interference with cellular processes like microtubule polymerization. The aldehyde functionality could potentially form covalent bonds with nucleophilic residues in enzyme active sites.
Antimicrobial and Antiviral Activity
The benzimidazole scaffold is present in several commercially available antimicrobial and antiviral drugs. The specific substitutions on the benzimidazole ring are critical for determining the spectrum of activity.
Computational Docking and Drug Design
Computational methods, such as molecular docking, are invaluable tools for predicting the binding modes of benzimidazole derivatives with their biological targets.[6] Understanding the conformational preferences of this compound is essential for accurate docking studies and the rational design of more potent and selective inhibitors.
Caption: Interplay of molecular properties and potential applications.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established organic chemistry methodologies. The molecular structure is characterized by a planar benzimidazole core with conformational flexibility arising from its N-propyl and C-carbaldehyde substituents. While detailed experimental data for this specific compound is limited, a comprehensive understanding of its structure and properties can be inferred from the rich literature on analogous benzimidazole derivatives. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the chemical and biological landscape of this promising compound.
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potential biological activities of novel benzimidazole derivatives
An In-depth Technical Guide to the Biological Activities of Novel Benzimidazole Derivatives
Authored by a Senior Application Scientist
Foreword: The Enduring Scaffold of Benzimidazole in Modern Drug Discovery
The benzimidazole ring system, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, making it a cornerstone for the development of novel therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities exhibited by newly synthesized benzimidazole derivatives, offering a technical resource for researchers and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by validated experimental protocols and data-driven insights.
Part 1: Anticancer Activity: Targeting the Hallmarks of Malignancy
Novel benzimidazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
Mechanism of Action: Disruption of Microtubule Dynamics
A primary mechanism by which benzimidazole derivatives exert their cytotoxic effects is through the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is akin to that of established anticancer drugs like vinca alkaloids and taxanes, but often with a more favorable therapeutic index.
Figure 1: Mechanism of microtubule disruption by benzimidazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the novel benzimidazole derivatives in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) |
| Derivative A | HeLa | 2.5 |
| Derivative B | MCF-7 | 5.1 |
| Doxorubicin | HeLa | 0.8 |
| Doxorubicin | MCF-7 | 1.2 |
Part 2: Antimicrobial Activity: A Broad Spectrum of Action
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzimidazole derivatives have demonstrated significant activity against a wide range of bacteria and fungi.
Mechanism of Action: Inhibition of Key Bacterial Enzymes
Benzimidazoles can target essential bacterial enzymes that are absent in eukaryotes, providing a degree of selective toxicity. One such target is DNA gyrase, a type II topoisomerase that controls the topological state of DNA in bacteria. By inhibiting DNA gyrase, these compounds prevent DNA replication and transcription, leading to bacterial cell death.
Figure 2: Inhibition of bacterial DNA gyrase by benzimidazole derivatives.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the benzimidazole derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation: Comparative MIC Values
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) |
| Derivative C | 8 | 16 |
| Derivative D | 4 | 8 |
| Ciprofloxacin | 1 | 0.5 |
Part 3: Antiviral Activity: Combating Viral Replication
Several benzimidazole derivatives have shown promise as antiviral agents, particularly against RNA viruses like influenza and hepatitis C.
Mechanism of Action: Targeting Viral Polymerase
A key target for antiviral benzimidazoles is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome. By binding to allosteric sites on the RdRp, these compounds can inhibit its enzymatic activity, thereby halting viral replication.
Figure 3: Inhibition of viral RNA-dependent RNA polymerase.
Experimental Protocol: Plaque Reduction Assay
This assay is used to quantify the effect of an antiviral compound on the ability of a virus to form plaques in a cell culture.
Step-by-Step Methodology:
-
Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1 hour.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the benzimidazole derivative.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 (half-maximal effective concentration).
Part 4: Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of many diseases. Benzimidazole derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways.
Mechanism of Action: Inhibition of COX and LOX Enzymes
Many benzimidazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting these enzymes, benzimidazoles can reduce the production of these pro-inflammatory molecules.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzyme with various concentrations of the benzimidazole derivative for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for each compound against both COX-1 and COX-2 to assess potency and selectivity.
Conclusion
The benzimidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The insights and protocols provided in this guide offer a framework for the systematic evaluation of new benzimidazole derivatives, paving the way for the development of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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Kamal, A., et al. (2015). Benzimidazole-linked-β-lactam conjugates: design, synthesis, and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 95, 49-61. [Link]
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Wang, Y., et al. (2018). Synthesis and biological evaluation of novel benzimidazole derivatives as potential tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2566. [Link]
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Husain, A., et al. (2017). Synthesis, antimicrobial, and cytotoxic activities of novel benzimidazole derivatives. Medicinal Chemistry Research, 26(8), 1832-1841. [Link]
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De Clercq, E. (2009). The role of the benzimidazole moiety in antiviral chemotherapy. Medicinal Research Reviews, 29(4), 571-599. [Link]
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Kopru, B., et al. (2019). Synthesis, biological evaluation, and molecular docking studies of new benzimidazole derivatives as potential anti-inflammatory agents. Bioorganic Chemistry, 86, 456-466. [Link]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Benzimidazole Derivatives: From First Principles to Drug Discovery
Introduction: The Benzimidazole Scaffold and the Power of Computational Insight
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are the core of numerous pharmaceuticals, including proton pump inhibitors (lansoprazole), anthelmintics (albendazole), and anticancer agents (pracinostat).[3] This remarkable versatility stems from the scaffold's unique electronic properties and its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking.[4]
To rationally design novel benzimidazole derivatives with enhanced efficacy for applications ranging from drug development to corrosion inhibition, we must first understand their behavior at the most fundamental level: the level of electrons and nuclei.[3][5][6] This is where quantum chemical calculations become an indispensable tool. By solving approximations of the Schrödinger equation for a given molecule, these computational methods allow us to predict a wide array of molecular properties before a single compound is ever synthesized in a lab.
This in-depth guide provides researchers, scientists, and drug development professionals with a technical and practical framework for applying quantum chemical calculations, particularly Density Functional Theory (DFT), to the study of benzimidazole derivatives. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and scientifically sound computational protocol.
Part I: Theoretical Foundations: The Quantum Chemist's Toolkit
Before embarking on practical calculations, it is crucial to understand the theoretical underpinnings of the methods we employ. For benzimidazole systems, Density Functional Theory (DFT) has emerged as the computational workhorse, offering an optimal balance of accuracy and computational efficiency.[5][7]
Density Functional Theory (DFT)
Instead of tackling the complex many-electron wavefunction directly, DFT simplifies the problem by calculating the electron density, from which all ground-state properties of the molecule can be derived. The core of any DFT calculation lies in the choice of two key components:
-
The Functional: This is the mathematical heart of DFT, an approximation of the exchange-correlation energy—the most challenging part of the electron-electron interaction. The choice of functional directly impacts the accuracy of the results. For organic molecules like benzimidazoles, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of properties in benzimidazole systems.[5][8]
-
The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has to describe the distribution of electrons around the nuclei. A larger basis set generally yields more accurate results but at a higher computational cost. Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are common starting points.[5][9][10]
-
The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for correctly describing chemical bonds.
-
The ++ notation signifies the addition of diffuse functions , which are crucial for describing systems with lone pairs, anions, or weak non-covalent interactions—features highly relevant to benzimidazole pharmacology.[9][10]
-
Time-Dependent DFT (TD-DFT)
To study how benzimidazole derivatives interact with light, such as in UV-Vis spectroscopy, we need to understand their electronic excited states. TD-DFT is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which can be used to simulate a theoretical UV-Vis spectrum.[11][12] This is invaluable for interpreting experimental spectra and understanding the electronic transitions responsible for a molecule's color and photophysical properties.[13][14]
Solvation Models
Reactions and biological processes rarely occur in a vacuum (gas phase). The surrounding solvent can significantly influence a molecule's geometry and electronic properties. Computational models can account for this effect. The Polarizable Continuum Model (PCM) is a popular and efficient method that treats the solvent as a continuous dielectric medium, allowing for more realistic simulations of molecules in solution.[11]
Part II: A Validated Computational Workflow for Benzimidazole Derivatives
This section outlines a step-by-step protocol for performing and analyzing quantum chemical calculations on a benzimidazole derivative using a typical software package like Gaussian.[5][15] Each step is a self-validating component of a comprehensive workflow.
Caption: A typical workflow for quantum chemical analysis of benzimidazole derivatives.
Step 1: Geometry Optimization
The foundational step of any quantum chemical study is to find the molecule's most stable three-dimensional structure—its equilibrium geometry. This is achieved by minimizing the energy of the system with respect to the positions of all atoms.
Protocol:
-
Construct Input: Build the 3D structure of the benzimidazole derivative in a molecular editor.
-
Select Method: Choose a reliable DFT functional and basis set. A robust choice for general purposes is B3LYP/6-311++G(d,p) .[4][9][10]
-
Define Keywords (Gaussian example): #p B3LYP/6-311++G(d,p) Opt
-
#p: Prints extra output.
-
B3LYP/6-311++G(d,p): Specifies the functional and basis set.
-
Opt: The keyword that requests a geometry optimization.
-
-
Execute Calculation: Run the calculation. The output will be the optimized coordinates of the molecule at its lowest energy state. This optimized structure is the correct input for all subsequent property calculations and for other computational methods like molecular docking.[7]
Step 2: Frequency Analysis
A geometry optimization finds a stationary point on the potential energy surface, but this could be an energy minimum or a transition state. A frequency calculation is a critical validation step.
Causality: By calculating the second derivatives of the energy, we can determine the vibrational frequencies of the molecule. A true energy minimum will have all positive (real) frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), meaning the structure is not stable and requires further optimization.
Protocol:
-
Use Optimized Geometry: Use the coordinates from the successful optimization in Step 1.
-
Define Keywords (Gaussian example): #p B3LYP/6-311++G(d,p) Freq
-
Analyze Output: Check the output file for the list of frequencies. Confirm that there are zero imaginary frequencies. This analysis also provides important thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.[4]
Step 3: Analysis of Molecular Properties
With a validated minimum-energy structure, we can now calculate the electronic properties that govern the molecule's behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy suggests a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity.[8] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[4][16]
An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to molecular interactions.[10]
-
Red Regions (Negative Potential): Indicate areas of high electron density, such as those around nitrogen or oxygen atoms. These are sites prone to electrophilic attack.[17]
-
Blue Regions (Positive Potential): Indicate areas of low electron density, such as around acidic protons (e.g., the N-H of the imidazole ring). These are sites prone to nucleophilic attack.[17] MEP maps are invaluable for predicting how a benzimidazole derivative might interact with a biological target's active site.[18]
NBO analysis provides a detailed picture of charge distribution and bonding within the molecule.[19][20] It calculates the charges on each atom (Mulliken or NBO charges) and analyzes donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.[10] This can quantify phenomena like hyperconjugation and intramolecular hydrogen bonding, providing deep insights into the molecule's electronic stability.[21]
For a rigorous analysis of chemical bonds and non-covalent interactions, QTAIM is a powerful tool. It analyzes the topology of the electron density to characterize bond critical points, revealing the nature (e.g., covalent vs. hydrogen bond) and strength of interactions within the molecule.[22][23]
| Descriptor | Interpretation & Significance for Benzimidazoles |
| EHOMO | Energy of the highest occupied molecular orbital. Higher values indicate stronger electron-donating ability. |
| ELUMO | Energy of the lowest unoccupied molecular orbital. Lower values indicate stronger electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO. A smaller gap often correlates with higher chemical reactivity and lower kinetic stability.[4] |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2. Measures resistance to change in electron distribution. Harder molecules have larger energy gaps.[8] |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2. Measures the ability of the molecule to attract electrons.[8] |
| Dipole Moment (µ) | Indicates the overall polarity of the molecule. Important for solubility and binding interactions.[4] |
Part III: Applications in Drug Discovery and Materials Science
The true value of these calculations lies in their application to solve real-world scientific problems.
Rational Drug Design
Quantum chemical calculations are a cornerstone of modern, computer-aided drug design.[1][3]
-
Synergy with Molecular Docking: While molecular docking predicts the binding pose of a ligand in a protein's active site, its accuracy is highly dependent on the quality of the input ligand structure and its partial charges. Using a DFT-optimized geometry and charges derived from NBO or MEP analysis provides a physically realistic starting point, leading to more reliable docking results.[24][25][26][27][28]
-
Quantitative Structure-Activity Relationships (QSAR): QSAR models aim to correlate the structural or physicochemical properties of compounds with their biological activity. Quantum chemical descriptors like HOMO/LUMO energies, dipole moment, and chemical hardness serve as powerful variables for building predictive QSAR models, guiding the synthesis of more potent analogues.
Caption: Relationship between DFT calculations and drug discovery applications.
Corrosion Inhibition
Benzimidazole derivatives are effective corrosion inhibitors for metals in acidic media.[5] Quantum chemistry helps explain why. The ability of an inhibitor to adsorb onto a metal surface is key to its function. Calculations show that the HOMO of benzimidazole derivatives is often localized on the heterocyclic ring, indicating this is the site of electron donation to the vacant d-orbitals of the metal. By calculating properties like EHOMO (higher is better for donation) and the energy gap, scientists can predict the relative inhibition efficiencies of different derivatives and design more effective ones.[5]
Conclusion
Quantum chemical calculations, particularly DFT, provide an unparalleled window into the molecular world of benzimidazole derivatives. They transform drug discovery and materials science from a trial-and-error process into a rational, prediction-driven endeavor. By following a robust and validated workflow—from geometry optimization and frequency validation to the detailed analysis of electronic structure through HOMO-LUMO, MEP, and NBO—researchers can derive profound insights into reactivity, stability, and intermolecular interactions. These insights directly inform the design of next-generation pharmaceuticals, more effective corrosion inhibitors, and novel materials, making quantum chemistry an essential and powerful component of the modern researcher's toolkit.
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Burmaoglu, S., et al. (2021). Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives. PMC - PubMed Central. ([Link])
-
Singh, V., & Sharma, P. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors. Journal of Applied Pharmaceutical Research, 10(4), 11-19. ([Link])
-
Schrödinger. (n.d.). Calculating and Visualizing UV/Vis Spectra using Jaguar TDDFT. Schrödinger. ([Link])
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An In-depth Technical Guide on the Initial Reactivity Studies of 1-Propyl-1H-benzoimidazole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the initial reactivity studies of the novel heterocyclic compound, 1-Propyl-1H-benzoimidazole-2-carbaldehyde. Benzimidazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique photophysical properties.[1][2] The introduction of an N-propyl group and a formyl moiety at the 2-position of the benzimidazole scaffold presents a molecule with significant potential for further chemical elaboration. This document outlines proposed synthetic routes, detailed protocols for key chemical transformations—including oxidation, reduction, reductive amination, Wittig reaction, and Knoevenagel condensation—and expected analytical characterizations. The methodologies are grounded in established chemical principles and analogous reactions reported in the scientific literature, offering a robust starting point for researchers and drug development professionals.
Introduction
The benzimidazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active agents.[1][2] The versatile reactivity of this heterocyclic system, coupled with the diverse functionalities that can be introduced, allows for the generation of extensive compound libraries for biological screening. This compound (Figure 1) is a promising, yet underexplored, derivative. The presence of the aldehyde functional group at the 2-position offers a reactive handle for a multitude of chemical transformations, enabling the synthesis of a wide range of novel benzimidazole-containing molecules. This guide provides a detailed exploration of the potential initial reactivity of this compound, with the aim of facilitating its investigation in synthetic and medicinal chemistry programs.
Figure 1: Chemical Structure of this compound
Proposed Synthesis of this compound
A proposed two-step synthesis is outlined below, starting with the N-alkylation of o-phenylenediamine followed by cyclization with a glyoxal equivalent.
Step 1: Synthesis of N-propyl-o-phenylenediamine
The initial step involves the mono-N-alkylation of o-phenylenediamine with a propyl halide. This reaction requires careful control of stoichiometry to minimize dialkylation.
Protocol:
-
To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a mild base like potassium carbonate (1.1 eq).
-
Slowly add 1-bromopropane (1.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate N-propyl-o-phenylenediamine.
Step 2: Cyclization to form this compound
The cyclization of N-propyl-o-phenylenediamine with an appropriate C2-synthon will yield the target aldehyde. Dichloroacetaldehyde or a protected form of glyoxal can be utilized.
Protocol:
-
Dissolve N-propyl-o-phenylenediamine (1.0 eq) in a solvent such as ethanol.
-
Add an aqueous solution of glyoxal (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction and neutralize with a mild base if necessary.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
}
Proposed synthesis of this compound.
Physicochemical and Spectroscopic Characterization
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value |
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF |
Predicted Spectroscopic Data
Based on data from analogous N-alkylated benzimidazoles and benzimidazole-2-carbaldehydes, the following spectroscopic characteristics are anticipated:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.8-10.0 (s, 1H, -CHO)
-
δ 7.8-8.0 (m, 1H, Ar-H)
-
δ 7.3-7.6 (m, 3H, Ar-H)
-
δ 4.2-4.4 (t, 2H, N-CH₂-CH₂-CH₃)
-
δ 1.8-2.0 (sextet, 2H, N-CH₂-CH₂-CH₃)
-
δ 0.9-1.1 (t, 3H, N-CH₂-CH₂-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 185.0 (-CHO)
-
δ 145.0, 142.0, 135.0 (Ar-C)
-
δ 125.0, 124.0, 120.0, 110.0 (Ar-CH)
-
δ 45.0 (N-CH₂)
-
δ 22.0 (-CH₂-)
-
δ 11.0 (-CH₃)
-
-
IR (KBr, cm⁻¹):
-
3050-3100 (Ar C-H stretch)
-
2960-2850 (Aliphatic C-H stretch)
-
1680-1700 (C=O stretch, aldehyde)
-
1600-1620 (C=N stretch)
-
1450-1500 (Ar C=C stretch)
-
Proposed Initial Reactivity Studies
The aldehyde functionality of this compound is a versatile starting point for a range of chemical transformations. The following sections detail proposed protocols for initial reactivity screening.
Oxidation to 1-Propyl-1H-benzoimidazole-2-carboxylic acid
Oxidation of the aldehyde to the corresponding carboxylic acid is a fundamental transformation that opens up avenues for amide bond formation and other carboxylic acid-based derivatizations.
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium permanganate (KMnO₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears.
-
Acidify the mixture with 1M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
}
Oxidation of the aldehyde to a carboxylic acid.
Reduction to (1-Propyl-1H-benzoimidazol-2-yl)methanol
Reduction of the aldehyde to the primary alcohol provides a precursor for esterification, etherification, and halogenation reactions.
Protocol:
-
Dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.
}
Reduction of the aldehyde to an alcohol.
Reductive Amination
Reductive amination is a powerful tool for introducing diverse amine functionalities, which are crucial for modulating the pharmacological properties of a molecule.
Protocol:
-
Dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like methanol or dichloromethane.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq) and continue stirring overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer. Purify the product by column chromatography.
}
Reductive amination workflow.
Wittig Reaction
The Wittig reaction is a classic method for the formation of carbon-carbon double bonds, allowing for the introduction of various vinyl groups.[4][5][6][7]
Protocol:
-
Prepare the desired phosphonium ylide by treating the corresponding phosphonium salt with a strong base like n-butyllithium in an anhydrous solvent such as THF at low temperature.
-
Add a solution of this compound (1.0 eq) in THF to the ylide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
}
Wittig reaction pathway.
Knoevenagel Condensation
The Knoevenagel condensation is an effective method for forming α,β-unsaturated systems by reacting the aldehyde with an active methylene compound.[8][9][10] This reaction is valuable for synthesizing compounds with potential anticancer and other biological activities.[9]
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in ethanol.
-
Add a catalytic amount of a weak base such as piperidine or pyrrolidine.
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
}
Knoevenagel condensation reaction.
Summary of Proposed Reactions
The following table summarizes the proposed initial reactivity studies for this compound.
| Reaction | Reagents | Expected Product |
| Oxidation | KMnO₄, Acetone/H₂O | 1-Propyl-1H-benzoimidazole-2-carboxylic acid |
| Reduction | NaBH₄, Methanol | (1-Propyl-1H-benzoimidazol-2-yl)methanol |
| Reductive Amination | R₂NH, STAB, cat. AcOH | N-Substituted aminomethyl benzimidazole |
| Wittig Reaction | Ph₃P=CHR, THF | 1-Propyl-2-(alkenyl)-1H-benzoimidazole |
| Knoevenagel Condensation | CH₂(CN)₂, Piperidine, EtOH | 2-(1-Propyl-1H-benzoimidazol-2-ylidene)malononitrile |
Conclusion
This technical guide provides a foundational framework for the synthesis and initial reactivity profiling of this compound. The proposed protocols are based on well-established and reliable chemical transformations, offering a high probability of success. The exploration of these reactions will undoubtedly lead to a diverse array of novel benzimidazole derivatives with significant potential in drug discovery and materials science. It is anticipated that this guide will serve as a valuable resource for researchers embarking on the chemical investigation of this promising heterocyclic compound.
References
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Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
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Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Scheme-I: Synthesis of N-alkyl benzimidazoles (I-IV) and 3,3 - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the - ResearchGate. Available at: [Link]
-
New Benzimidazoles and Novel Use of 2-Formylbenzimidazole in Syntheses. The Journal of Organic Chemistry. Available at: [Link]
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IR spectra of benzimidazole and the complexes. ResearchGate. Available at: [Link]
-
-
The infrared spectra of some simple benzimidazoles (1960). Journal of The Chemical Society (resumed). Available at: [Link]
-
-
The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Preparation of 1-(2-Benzimidazolyl)-2-Substituted Ethylene Derivatives by the Wittig Reaction. ResearchGate. Available at: [Link]
-
Ethyl 1H-benzimidazole-2-carboxylate. PubChem. Available at: [Link]
-
2-Aminobenzimidazole Organocatalyzed Asymmetric Amination of Cyclic 1,3-Dicarbonyl Compounds. ResearchGate. Available at: [Link]
-
Solvent Free Wittig Reactions. Available at: [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE!. Available at: [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. Available at: [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]
-
Synthesis of 2‐N‐alkylbenzimidazoles. ResearchGate. Available at: [Link]
-
A Green and Simple Synthesis of N-Alkyl-2-acetylbenzimidazoles. ResearchGate. Available at: [Link]
-
Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the. Beilstein Journals. Available at: [Link]
-
FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. Available at: [Link]
-
1-ethyl-1H-imidazole-2-carbaldehyde. PubChem. Available at: [Link]
-
The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Propyl-1H-benzoimidazole-2-carbaldehyde Derivatives
Introduction
1-Propyl-1H-benzoimidazole-2-carbaldehyde and its derivatives are pivotal scaffolds in medicinal chemistry and drug development. The benzimidazole core is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a 2-carbaldehyde group provides a versatile handle for further synthetic modifications, allowing for the creation of diverse chemical libraries for screening and lead optimization.
This comprehensive guide provides detailed synthetic routes and step-by-step protocols for the preparation of this compound, targeting researchers, scientists, and professionals in the field of drug development. The methodologies presented are selected for their reliability, scalability, and adaptability, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route will depend on the availability of starting materials, desired scale, and the specific substitution patterns required for the final derivatives. Three primary strategies are outlined below, each with its own set of advantages and considerations.
Caption: Overview of the main synthetic strategies.
Strategy 1: Post-functionalization of a Pre-formed Benzimidazole Core
This is arguably the most common and versatile approach. It involves the initial synthesis of a 2-substituted benzimidazole, followed by N-propylation and subsequent modification of the 2-substituent to the desired carbaldehyde. This strategy allows for the late-stage introduction of the propyl group and offers flexibility in the choice of the aldehyde precursor.
Route 1.1: From 2-Methyl-1H-benzimidazole
This route utilizes the readily available 2-methyl-1H-benzimidazole as the starting material. The methyl group serves as a precursor to the carbaldehyde functionality.
Caption: Synthetic workflow starting from 2-methyl-1H-benzimidazole.
This reaction proceeds via the Phillips benzimidazole synthesis, a condensation reaction between o-phenylenediamine and a carboxylic acid.[1][2]
-
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
4 M Hydrochloric Acid
-
10% Sodium Hydroxide solution
-
Toluene (optional, for azeotropic water removal)[3]
-
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in 4 M hydrochloric acid.
-
Add glacial acetic acid (1.1 eq).
-
Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Cool the reaction mixture to room temperature and carefully neutralize with 10% sodium hydroxide solution until the pH is approximately 7-8, inducing precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry to afford crude 2-methyl-1H-benzimidazole.
-
The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.
-
The N-alkylation of the benzimidazole ring is a crucial step to introduce the propyl group.[5]
-
Materials:
-
2-Methyl-1H-benzimidazole
-
Propyl bromide
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile
-
-
Procedure:
-
To a solution of 2-methyl-1H-benzimidazole (1.0 eq) in anhydrous DMF, add powdered potassium hydroxide (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propyl bromide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-propyl-2-methyl-1H-benzimidazole.
-
The final step involves the oxidation of the 2-methyl group to a carbaldehyde. Selenium dioxide is a classic and effective reagent for this transformation (Riley oxidation).[6][7]
-
Materials:
-
1-Propyl-2-methyl-1H-benzimidazole
-
Selenium dioxide (SeO₂)
-
Dioxane or a mixture of xylene and water
-
-
Procedure:
-
Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve 1-propyl-2-methyl-1H-benzimidazole (1.0 eq) in dioxane.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and filter to remove the black selenium precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
-
| Step | Reactants | Reagents/Conditions | Product | Typical Yield |
| 1.1.1 | o-Phenylenediamine, Acetic Acid | 4 M HCl, reflux | 2-Methyl-1H-benzimidazole | 80-90% |
| 1.1.2 | 2-Methyl-1H-benzimidazole | Propyl bromide, KOH, DMF | 1-Propyl-2-methyl-1H-benzimidazole | 70-85% |
| 1.1.3 | 1-Propyl-2-methyl-1H-benzimidazole | SeO₂, Dioxane, reflux | This compound | 50-70% |
| Table 1: Summary of reaction parameters for Route 1.1. |
Route 1.2: From (1H-Benzimidazol-2-yl)methanol
An alternative to the oxidation of a methyl group is the oxidation of a hydroxymethyl group, which often proceeds under milder conditions and can lead to higher yields.
Caption: Synthetic workflow starting from (1H-Benzimidazol-2-yl)methanol.
This intermediate is synthesized by the condensation of o-phenylenediamine with glycolic acid.[1][8]
-
Materials:
-
o-Phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) and glycolic acid (1.2 eq) in DMF in a round-bottom flask.
-
Heat the mixture to reflux at 90-100 °C for 4-6 hours, monitoring by TLC.[8]
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
The N-propylation is carried out similarly to the protocol for 2-methyl-1H-benzimidazole.
-
Materials:
-
(1H-Benzimidazol-2-yl)methanol
-
Propyl bromide
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Follow the procedure outlined in Protocol 1.1.2, substituting (1H-benzimidazol-2-yl)methanol for 2-methyl-1H-benzimidazole.
-
Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for converting benzylic and allylic alcohols to the corresponding aldehydes.[9][10]
-
Materials:
-
(1-Propyl-1H-benzimidazol-2-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
-
-
Procedure:
-
To a solution of (1-propyl-1H-benzimidazol-2-yl)methanol (1.0 eq) in DCM, add activated manganese dioxide (5-10 eq by weight).
-
Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad with additional DCM.
-
Concentrate the combined filtrates under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel to obtain this compound.
-
| Step | Reactants | Reagents/Conditions | Product | Typical Yield |
| 1.2.1 | o-Phenylenediamine, Glycolic Acid | DMF, reflux | (1H-Benzimidazol-2-yl)methanol | 75-85% |
| 1.2.2 | (1H-Benzimidazol-2-yl)methanol | Propyl bromide, KOH, DMF | (1-Propyl-1H-benzimidazol-2-yl)methanol | 70-80% |
| 1.2.3 | (1-Propyl-1H-benzimidazol-2-yl)methanol | MnO₂, DCM, rt | This compound | 80-95% |
| Table 2: Summary of reaction parameters for Route 1.2. |
Strategy 2: Cyclization of N-Propyl-o-phenylenediamine
This strategy involves the initial preparation of the N-substituted diamine, followed by the cyclization to form the benzimidazole ring. This approach can be advantageous if the desired 2-substituent is introduced during the cyclization step.
Caption: Synthetic workflow starting with the preparation of N-propyl-o-phenylenediamine.
Selective mono-N-alkylation of o-phenylenediamine can be challenging due to the potential for dialkylation. Careful control of stoichiometry and reaction conditions is crucial.
-
Materials:
-
o-Phenylenediamine
-
Propyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
-
Procedure:
-
In a round-bottom flask, suspend o-phenylenediamine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile.
-
Add propyl bromide (0.9 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 6-8 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to separate the desired mono-propylated product from unreacted starting material and the di-propylated byproduct.
-
Once N-propyl-o-phenylenediamine is obtained, it can be cyclized with a suitable C2-synthon. One approach is to use dihydroxyfumaric acid to form the 2-carboxylic acid derivative, which can then be reduced to the alcohol and oxidized to the aldehyde.[11]
-
Protocol 2.2.1: Synthesis of 1-Propyl-1H-benzoimidazole-2-carboxylic acid
-
React N-propyl-o-phenylenediamine (1.0 eq) with dihydroxyfumaric acid (1.0 eq) in refluxing 4 M hydrochloric acid for 4-6 hours.
-
Cool the reaction and neutralize with a base to precipitate the carboxylic acid.
-
Filter, wash, and dry the product.
-
-
Protocol 2.2.2: Reduction to (1-Propyl-1H-benzimidazol-2-yl)methanol
-
Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere.
-
Suspend 1-propyl-1H-benzoimidazole-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Slowly add LiAlH₄ (2.0 eq) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate. Purify by column chromatography.[12]
-
-
Protocol 2.2.3: Oxidation to this compound
-
Follow the procedure outlined in Protocol 1.2.3.
-
Strategy 3: Direct Formylation of 1-Propyl-1H-benzimidazole
Direct formylation of the C2 position of a pre-formed 1-propyl-1H-benzimidazole is a more convergent approach, but can be challenging due to the electronics of the benzimidazole ring.
-
This can be achieved by N-propylation of benzimidazole, which is synthesized by the condensation of o-phenylenediamine with formic acid.[2]
Direct formylation methods like the Vilsmeier-Haack or Duff reaction are typically used for electron-rich aromatic systems.[13] Their application to benzimidazoles may require specific conditions or catalysts. A more modern approach could involve lithiation at the C2 position followed by quenching with a formylating agent like DMF.
-
Procedure (via Lithiation):
-
Caution: n-Butyllithium is pyrophoric. Handle with extreme care under an inert atmosphere.
-
Dissolve 1-propyl-1H-benzimidazole (1.0 eq) in anhydrous THF at -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at -78 °C.
-
Add anhydrous DMF (1.5 eq) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Conclusion
The synthesis of this compound can be accomplished through several reliable synthetic routes. The choice of strategy depends on the specific needs of the researcher. For versatility and high yields in the final oxidation step, Route 1.2 , proceeding through the (1H-benzimidazol-2-yl)methanol intermediate, is highly recommended. For a more classical approach, Route 1.1 is a robust alternative. The other strategies offer further options depending on the available starting materials and synthetic expertise. The detailed protocols provided herein serve as a comprehensive guide for the successful synthesis of this important building block and its derivatives for applications in drug discovery and materials science.
References
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
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- KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6- 1-methyl benzimidazole-2-yl-1H-benzimidazole.
- Hinsberg, O. (1943). o-PHENYLENEDIAMINE. Organic Syntheses, 23, 72.
- Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. Synfacts, 12(01), 0001-0015.
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Riley, H. L. Wikipedia. [Link]
- Iji, M. E., & Sani, U. (2019). SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. FUDMA Journal of Sciences, 3(4), 74-81.
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AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. [Link]
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Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS. [Link]
- Matsuo, J., & Kawana, A. (2021). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. RSC advances, 11(57), 36220-36224.
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- Organic Chemistry Tutor. (n.d.).
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Química Organica.org. (n.d.). Reduction of carboxylic acids to alcohols. [Link]
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- Kaslow, C. E., & Stayner, R. D. (1945). Oxidations with Selenium Dioxide. Journal of the American Chemical Society, 67(10), 1716-1717.
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GSRS. (n.d.). 1H-BENZIMIDAZOLE-2-METHANOL. [Link]
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- Shaabani, A., & Lee, D. G. (2001). Solvent free oxidation of alcohols with manganese dioxide. Tetrahedron letters, 42(34), 5833-5836.
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Sharma, P., et al. (2015). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. ResearchGate. [Link]
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- Kumar, A., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS omega, 8(31), 28247-28261.
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Kumar, A., & Kumar, A. (2022). Synthesis of Poly(o-phenylenediamine) from its monomer. ResearchGate. [Link]
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- Truc, N. T. T., et al. (2017). Design, synthesis and biological evaluation of novel hydroxy-phenyl-1H-benzimidazoles as radical scavengers and UV-protective agents. Scientific reports, 7(1), 1-12.
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The Versatile Synthon: Application Notes and Protocols for 1-Propyl-1H-benzoimidazole-2-carbaldehyde in Modern Organic Synthesis
Introduction: The Strategic Importance of the Benzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the design of a plethora of bioactive molecules, including antimicrobial, anticancer, antiviral, and antihypertensive agents.[1] Within this esteemed class of heterocycles, N-substituted benzimidazole-2-carbaldehydes, such as 1-Propyl-1H-benzoimidazole-2-carbaldehyde, have emerged as powerful and versatile building blocks. The presence of the aldehyde functionality at the C2 position offers a reactive handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of complex molecular architectures with high efficiency and atom economy.
The N1-propyl group serves a dual purpose: it enhances the solubility of the benzimidazole core in organic solvents, facilitating its use in a broader range of reaction conditions, and it can play a crucial role in modulating the biological activity of the final products through steric and electronic effects. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights into its application in key organic transformations.
Synthesis of this compound: A Practical Approach
While several methods exist for the synthesis of benzimidazole-2-carbaldehydes, the Vilsmeier-Haack reaction stands out as a reliable and scalable approach for the formylation of electron-rich heterocyclic systems.[2][3][4][5][6] This method involves the reaction of an N-substituted benzimidazole with the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Protocol 1: Synthesis via Vilsmeier-Haack Formylation of 1-Propyl-1H-benzimidazole
This protocol details the direct formylation of 1-propyl-1H-benzimidazole. The causality behind this choice of methodology lies in its efficiency and the commercial availability of the starting N-propylated benzimidazole.
Reaction Scheme:
A schematic of the Vilsmeier-Haack formylation.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 1-Propyl-1H-benzimidazole | 160.22 | 10.0 g | 62.4 mmol | 98% |
| Phosphorus oxychloride (POCl₃) | 153.33 | 14.3 g (8.7 mL) | 93.6 mmol | 99% |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | Anhydrous |
| Sodium acetate | 82.03 | 51.2 g | 624 mmol | 99% |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous |
| Deionized water | 18.02 | 500 mL | - | - |
| Saturated sodium bicarbonate solution | - | 100 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous magnesium sulfate | 120.37 | 20 g | - | - |
Experimental Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (50 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (8.7 mL, 93.6 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with Benzimidazole: Dissolve 1-propyl-1H-benzimidazole (10.0 g, 62.4 mmol) in anhydrous DMF (50 mL) and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a cold aqueous solution of sodium acetate (51.2 g in 200 mL of water). This step is crucial for hydrolyzing the intermediate iminium salt to the desired aldehyde. Stir the mixture vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford this compound as a pale yellow solid.
Expected Yield: 70-80%.
Key Synthetic Transformations: Expanding Molecular Diversity
The aldehyde functionality of this compound serves as a gateway to a multitude of synthetic transformations. The following sections detail protocols for some of the most synthetically valuable reactions.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base.[7][8] This reaction is particularly valuable for synthesizing electron-deficient alkenes, which are versatile intermediates in Michael additions, Diels-Alder reactions, and the synthesis of various heterocyclic systems.
This protocol exemplifies the Knoevenagel condensation with malononitrile, a highly reactive methylene compound. The choice of a mild base like piperidine is to prevent unwanted side reactions.
Reaction Scheme:
Knoevenagel condensation of the title compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| This compound | 188.23 | 1.0 g | 5.31 mmol | 98% |
| Malononitrile | 66.06 | 0.38 g | 5.84 mmol | 99% |
| Piperidine | 85.15 | 0.05 mL | 0.53 mmol | 99% |
| Ethanol | 46.07 | 20 mL | - | Anhydrous |
Experimental Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 5.31 mmol), malononitrile (0.38 g, 5.84 mmol), and anhydrous ethanol (20 mL).
-
Catalyst Addition and Reflux: Add a catalytic amount of piperidine (0.05 mL, 0.53 mmol) to the mixture. Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the pure product. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Expected Yield: 85-95%.
Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[9] A key advantage of the Wittig reaction is the predictable placement of the double bond.
This protocol describes the reaction with benzyltriphenylphosphonium chloride to form the corresponding stilbene derivative. The use of a strong base like sodium hydride is necessary to generate the reactive ylide.
Reaction Scheme:
Wittig olefination of the title compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Benzyltriphenylphosphonium chloride | 388.88 | 2.27 g | 5.84 mmol | 98% |
| Sodium hydride (NaH) | 24.00 | 0.23 g | 9.58 mmol | 60% dispersion in mineral oil |
| This compound | 188.23 | 1.0 g | 5.31 mmol | 98% |
| Tetrahydrofuran (THF) | 72.11 | 30 mL | - | Anhydrous |
Experimental Procedure:
-
Ylide Formation: In a flame-dried two-necked flask under a nitrogen atmosphere, suspend sodium hydride (0.23 g, 9.58 mmol, 60% dispersion) in anhydrous THF (15 mL). Add benzyltriphenylphosphonium chloride (2.27 g, 5.84 mmol) portion-wise at room temperature. Stir the resulting mixture at room temperature for 1 hour. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
Reaction with Aldehyde: Dissolve this compound (1.0 g, 5.31 mmol) in anhydrous THF (15 mL) and add it dropwise to the ylide suspension at room temperature.
-
Reaction Completion and Work-up: Stir the reaction mixture at room temperature for 12-16 hours. After completion, quench the reaction by the slow addition of water (10 mL).
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Yield: 60-75%.
Reductive Amination: Access to Bio-relevant Amines
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. It proceeds via the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.[10] This one-pot procedure is a cornerstone of medicinal chemistry for the introduction of diverse amine functionalities.
This protocol utilizes sodium triacetoxyborohydride (STAB) as the reducing agent, which is known for its mildness and selectivity for iminium ions in the presence of aldehydes.
Reaction Scheme:
Reductive amination of the title compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| This compound | 188.23 | 1.0 g | 5.31 mmol | 98% |
| Benzylamine | 107.15 | 0.62 mL | 5.84 mmol | 99% |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.69 g | 7.97 mmol | 95% |
| 1,2-Dichloroethane (DCE) | 98.96 | 25 mL | - | Anhydrous |
| Acetic acid | 60.05 | 0.3 mL | 5.31 mmol | Glacial |
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 5.31 mmol), benzylamine (0.62 mL, 5.84 mmol), and anhydrous 1,2-dichloroethane (25 mL).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.3 mL, 5.31 mmol) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.69 g, 7.97 mmol) portion-wise to the reaction mixture. Stir at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Expected Yield: 70-85%.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its facile preparation and the reactivity of the aldehyde group enable access to a wide range of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this important intermediate. Future research will undoubtedly uncover new and innovative applications of this synthon in multicomponent reactions, asymmetric catalysis, and the development of novel bioactive compounds.
References
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
- Majo, V. J., & Perumal, P. T. (1997). A convenient synthesis of 2-chloro-3-formylquinolines by Vilsmeier-Haack reaction.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
- Vasantha, K., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33839-33863.
- Nyugen, K., & Weizman, H. (2007). A Solvent-Free Wittig Reaction.
-
Wittig Reaction - Common Conditions. Available at: [Link]
- Wu, J., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 555-559.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2995-3011.
- Kumar, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
-
Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
- Zheng, Q., et al. (2011). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. International Journal of Organic Chemistry, 1(4), 212-219.
- Reddy, T. J., et al. (2007). A Practical Knoevenagel Condensation Catalyzed by Imidazole. Letters in Organic Chemistry, 4(2), 115-117.
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Application Notes & Protocols: 1-Propyl-1H-benzoimidazole-2-carbaldehyde as a Versatile Precursor in Pharmaceutical Compound Synthesis
Authored by: A Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its unique heterocyclic structure allows for diverse interactions with biological targets through hydrogen bonding, π–π stacking, and metal ion coordination.[3] This guide focuses on 1-Propyl-1H-benzoimidazole-2-carbaldehyde , a key intermediate whose strategic functionalization serves as a gateway to novel pharmaceutical compounds. The presence of a reactive aldehyde at the C2 position, combined with a propyl group at the N1 position for modulating lipophilicity, makes it an exceptionally valuable building block. We present detailed protocols for its synthesis and subsequent derivatization via reductive amination, Wittig olefination, and condensation reactions, providing researchers with a practical framework for drug discovery and development.
Synthesis of the Precursor: this compound
The synthesis of 2-substituted benzimidazoles is well-established, typically involving the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[4][5] The following protocol outlines a representative two-step synthesis to obtain the N-propylated precursor.
Experimental Workflow: Synthesis
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
Rationale: This protocol first selectively mono-propylates the diamine. The subsequent condensation with glyoxal is a common method for forming the imidazole ring, followed by a selective oxidation of the corresponding 2-methyl or related intermediate to the desired carbaldehyde. Direct condensation with glyoxylic acid can also be explored but may present challenges with decarboxylation.
| Reagents & Materials | Purpose |
| o-Phenylenediamine | Starting material |
| 1-Bromopropane | Propylating agent |
| Potassium Carbonate (K₂CO₃) | Base for N-propylation |
| Dimethylformamide (DMF) | Solvent |
| Glyoxal (40% in H₂O) | C2 source for cyclization |
| Selenium Dioxide (SeO₂) | Oxidizing agent |
| Dioxane | Solvent for oxidation |
| Ethyl Acetate, Hexane | Solvents for extraction & chromatography |
| Saturated NaCl solution (Brine) | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent |
| Silica Gel | Stationary phase for chromatography |
Step-by-Step Methodology:
-
N-Propylation:
-
To a solution of o-phenylenediamine (1.0 equiv) in DMF, add potassium carbonate (1.5 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopropane (1.1 equiv) dropwise.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture, pour it into ice water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield N-propyl-o-phenylenediamine.
-
-
Cyclization and Oxidation:
-
Dissolve N-propyl-o-phenylenediamine (1.0 equiv) in a suitable solvent like aqueous ethanol.
-
Add glyoxal (1.1 equiv) and stir at reflux for 4 hours.
-
After cooling, neutralize the mixture and extract the intermediate 1-Propyl-1H-benzoimidazole.
-
Dissolve the crude intermediate in dioxane and add selenium dioxide (1.2 equiv).
-
Reflux the mixture for 6-8 hours. The reaction progress can be monitored by TLC.
-
Filter the hot solution to remove selenium metal, and concentrate the filtrate.
-
Purify the resulting residue by column chromatography on silica gel to afford the final product, this compound.
-
Application as a Pharmaceutical Precursor
The aldehyde functionality is a linchpin for chemical diversification, enabling the synthesis of large compound libraries for high-throughput screening.
Reductive Amination: Accessing Diverse Amine Derivatives
Principle: Reductive amination is a highly efficient method for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form a transient iminium ion, which is then reduced in situ by a mild hydride-donating agent like sodium triacetoxyborohydride (STAB). This method is favored for its broad substrate scope and mild reaction conditions.
Protocol 2: General Procedure for Reductive Amination
| Reagents & Materials | Purpose |
| This compound | Aldehyde precursor |
| Primary or Secondary Amine (R¹R²NH) | Nucleophile |
| Sodium Triacetoxyborohydride (STAB) | Reducing agent |
| Dichloroethane (DCE) or Tetrahydrofuran (THF) | Anhydrous solvent |
| Acetic Acid (optional) | Catalyst for iminium formation |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Quenching/Work-up |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv) in anhydrous DCE.
-
Add the desired amine (1.1 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes. A small amount of acetic acid can be added to catalyze imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature for 4-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
Workflow: Reductive Amination
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Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
An Application Guide to the Synthesis and Derivatization of 1-Propyl-1H-benzoimidazole-2-carbaldehyde via Amine Condensation Reactions
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its structural similarity to natural purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] The derivatization of the benzimidazole core is a key strategy for the development of novel drug candidates.
This compound is a versatile synthetic intermediate. The aldehyde functional group at the 2-position is an electrophilic hub, ripe for chemical modification. Its reaction with primary and secondary amines opens a gateway to a vast chemical space of novel derivatives, primarily through the formation of Schiff bases (imines) and their subsequent reduction to secondary amines. These reactions are fundamental in constructing molecular libraries for high-throughput screening and lead optimization.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the chemical principles, step-by-step experimental protocols, and expert insights for the reaction of this compound with various amines.
Part 1: Foundational Chemical Principles
The reaction between an aldehyde and a primary amine is a cornerstone of organic synthesis, typically proceeding through a two-step mechanism to form a Schiff base, or imine. This product can then be isolated or used in situ for further transformations, such as reduction to a stable secondary amine.
Mechanism of Schiff Base (Imine) Formation
The formation of a Schiff base is a reversible condensation reaction that typically requires acid catalysis to facilitate the dehydration step. The process involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
Caption: Mechanism of acid-catalyzed Schiff base formation.
Reductive Amination: From Aldehyde to Secondary Amine
Reductive amination is a powerful method for forming carbon-nitrogen bonds. It combines the principles of imine formation with a reduction step to yield a saturated amine. This can be performed in a stepwise fashion or, more efficiently, as a one-pot reaction where the intermediate iminium ion is reduced as it is formed. Mild reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are selective for the iminium ion over the starting aldehyde.
Caption: Workflow for one-pot reductive amination.
Part 2: Experimental Protocols
The following protocols are representative procedures based on established methods for the synthesis of benzimidazole-based Schiff bases and their derivatives.[3][4] Researchers should optimize conditions based on the specific amine substrate used.
Protocol 2.1: General Synthesis of Benzimidazole Schiff Bases
This protocol describes a standard condensation reaction to form the imine derivative.
Materials and Equipment:
-
This compound
-
Substituted primary amine (e.g., aniline, 4-fluoroaniline)
-
Solvent: Anhydrous Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) apparatus (silica plates, developing chamber)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq., e.g., 1.0 mmol, 188 mg) in 20 mL of anhydrous ethanol.
-
To this solution, add the selected primary amine (1.05 eq., e.g., 1.05 mmol) via syringe.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate mobile phase) until the starting aldehyde spot is consumed (typically 4-6 hours).[5]
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the target Schiff base. Further purification can be achieved by recrystallization from ethanol if necessary.
Expected Characterization:
-
¹H NMR: Disappearance of the aldehyde proton signal (typically δ 9-10 ppm) and appearance of the imine proton signal (CH=N) (typically δ 8-9 ppm).
-
FTIR: Disappearance of the C=O stretch of the aldehyde (approx. 1700 cm⁻¹) and appearance of the C=N imine stretch (approx. 1600-1650 cm⁻¹).
Protocol 2.2: One-Pot Reductive Amination to Secondary Amines
This protocol describes the direct conversion of the aldehyde to a secondary amine.
Materials and Equipment:
-
This compound
-
Primary or secondary amine
-
Solvent: Anhydrous Methanol (MeOH)
-
Reducing Agent: Sodium Borohydride (NaBH₄)
-
Round-bottom flask
-
Magnetic stirrer and ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous methanol in a round-bottom flask at room temperature.
-
Stir the solution for 30-60 minutes to allow for the formation of the intermediate imine/iminium ion.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC indicates the consumption of the intermediate imine.
-
Quench the reaction by carefully adding 1 M HCl dropwise until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Part 3: Reaction Data Overview
The choice of amine, catalyst, and reaction conditions can significantly impact the outcome. The following table provides representative data for Schiff base synthesis based on analogous reactions reported in the literature.[3][6]
| Amine Substrate | Catalyst (mol%) | Solvent | Method | Time (h) | Typical Yield (%) |
| Aniline | Acetic Acid (cat.) | Ethanol | Reflux | 5 | 85-95 |
| 4-Chloroaniline | p-TSA (5 mol%)[6] | Ethanol | Reflux | 4 | 80-90 |
| 2-Aminopyridine | BiCl₃ (5 mol%)[3] | Methanol | Microwave | 0.25 | >90 |
| 4-Methoxyaniline | Acetic Acid (cat.) | Ethanol | Reflux | 6 | 88-96 |
Part 4: Expert Insights and Troubleshooting
-
Why Ethanol or Methanol? These polar protic solvents are excellent for dissolving the benzimidazole starting material and most amines. Their boiling points are suitable for thermal reflux, and they do not interfere with the reaction mechanism.[7]
-
The Role of the Acid Catalyst: The catalyst protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. It is also crucial for protonating the hydroxyl group of the carbinolamine intermediate, turning it into a good leaving group (H₂O).[6]
-
Choosing a Reducing Agent: For one-pot reductive aminations, NaBH(OAc)₃ is an excellent alternative to NaBH₄. It is milder and more selective for iminium ions over aldehydes, reducing the chance of side reactions like the reduction of the starting aldehyde to an alcohol.
-
Troubleshooting Low Yields: If the Schiff base formation stalls, consider removing water as it is formed using a Dean-Stark apparatus, which will drive the equilibrium toward the product. For reductive amination, ensure the amine and aldehyde are sufficiently pre-stirred to allow imine formation before adding the reducing agent.
-
Product Purification: While many benzimidazole Schiff bases are crystalline and can be purified by simple recrystallization, some may be oils or require more rigorous purification.[8] Flash column chromatography is a reliable method for purifying both Schiff bases and their corresponding secondary amines.
Part 5: Applications in Medicinal Chemistry
The derivatization of this compound is not merely an academic exercise. The resulting Schiff bases and secondary amines are valuable scaffolds in drug discovery.
-
Anticancer Agents: Benzimidazole-based Schiff bases have been investigated as potent anticancer agents, with some derivatives showing significant activity against human cancer cell lines like HepG2 (liver) and HCT116 (colorectal).[8]
-
Antimicrobial Activity: The imine linkage in conjugation with the benzimidazole ring can confer significant antibacterial and antifungal properties.[7][9]
-
Neurodegenerative Diseases: Hybrid molecules containing the benzimidazole-Schiff base core have been synthesized and evaluated as multi-target drugs for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][10]
The protocols and insights provided herein offer a robust starting point for leveraging this compound as a building block for the synthesis of novel, biologically active compounds.
References
-
H. Naeimi, K. Rabiei, "An Efficient Synthesis of Schiff Bases Containing Benzimidazole Moiety Catalyzed by Bismuth Trichloride Under Microwave Irradiation," Oriental Journal of Chemistry, [Online]. Available: [Link]
-
M. Asif, et al., "Docking study, molecular dynamic, synthesis, anti-α-glucosidase assessment, and ADMET prediction of new benzimidazole-Schiff base derivatives," ResearchGate, [Online]. Available: [Link]
-
S. Batool, et al., "Benzimidazole-Based Schiff Base Hybrid Scaffolds: A Promising Approach to Develop Multi-Target Drugs for Alzheimer's Disease," MDPI, [Online]. Available: [Link]
-
J. S. da Costa, et al., "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity," Beilstein Journal of Organic Chemistry, [Online]. Available: [Link]
-
A. T. N. C. E. Mboso, et al., "Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity," PMC - NIH, [Online]. Available: [Link]
-
H. E. Hashem, Y. El Bakri, "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds," Arabian Journal of Chemistry, [Online]. Available: [Link]
-
S. A. G. El-Feky, et al., "Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative," IDOSI Journals, [Online]. Available: [Link]
-
A. A. M. Al-Mokhtar, et al., "Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics," MDPI, [Online]. Available: [Link]
-
S. Batool, et al., "Benzimidazole-Based Schiff Base Hybrid Scaffolds: A Promising Approach to Develop Multi-Target Drugs for Alzheimer's Disease," NIH, [Online]. Available: [Link]
-
S. Pandey, et al., "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I," PubMed Central, [Online]. Available: [Link]
-
PubChem, "1-Propyl-1H-imidazole-2-carbaldehyde," PubChem, [Online]. Available: [Link]
-
S. A. M. F. Alam, et al., "Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities," ResearchGate, [Online]. Available: [Link]
Sources
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- 3. An Efficient Synthesis of Schiff Bases Containing Benzimidazole Moiety Catalyzed by Bismuth Trichloride Under Microwave Irradiation – Oriental Journal of Chemistry [orientjchem.org]
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protocol for the synthesis of 1-Propyl-1H-benzoimidazole-2-carbaldehyde
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The Versatile Scaffold: Applications of Benzimidazole-2-carbaldehydes in Medicinal Chemistry
Introduction: The Privileged Benzimidazole Core and the Reactive Aldehyde Handle
The benzimidazole nucleus, a bicyclic heterocycle formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[2][3] This versatile core is present in a range of clinically approved drugs, from the anti-ulcer agent omeprazole to the anthelmintic drug albendazole.[4] When substituted at the 2-position with a carbaldehyde group, the resulting benzimidazole-2-carbaldehyde becomes a highly valuable and reactive intermediate for the synthesis of a diverse array of pharmacologically active compounds.[2][3] The aldehyde functionality serves as a chemical "handle" for the construction of more complex molecules through reactions like condensation to form Schiff bases, hydrazones, and chalcones, each with its own unique biological activity profile.[5][6][7]
This technical guide provides an in-depth exploration of the applications of benzimidazole-2-carbaldehydes in medicinal chemistry. It offers detailed protocols for the synthesis of the core scaffold and its subsequent derivatization, along with methods for evaluating the biological activities of the resulting compounds. The focus is on providing researchers, scientists, and drug development professionals with the practical knowledge and underlying scientific principles to effectively utilize this important class of molecules.
Therapeutic Applications of Benzimidazole-2-carbaldehyde Derivatives
The strategic derivatization of the 2-carbaldehyde group has led to the discovery of potent anticancer, antimicrobial, and antiviral agents. The resulting molecular frameworks often exhibit their therapeutic effects through mechanisms such as enzyme inhibition, DNA interaction, and disruption of microbial cell integrity.
Anticancer Applications: Targeting Proliferation and Survival Pathways
Benzimidazole-2-carbaldehyde derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[6][7] The aldehyde group is a key precursor for the synthesis of Schiff bases, hydrazones, and chalcones, which have shown significant antiproliferative activity.[1][2]
Mechanism of Action: A primary mechanism of action for many of these derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases.[2] For instance, certain benzimidazole-chalcone hybrids act as non-intercalative topoisomerase II catalytic inhibitors.[2] Additionally, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.
Illustrative Derivatives and Their Activities:
-
Hydrazones: Condensation of benzimidazole-2-carbohydrazide with various aromatic aldehydes yields hydrazone derivatives.[1] Several of these compounds have demonstrated significant cytostatic activity against murine leukemia (L1210), human T-cell leukemia (CEM), and human cervix carcinoma (HeLa) cells, with IC50 values in the low micromolar range.[1]
-
Chalcones: Benzimidazole-chalcone hybrids, synthesized through the Claisen-Schmidt condensation of a benzimidazole-2-carbaldehyde with an appropriate acetophenone, have been identified as potent anticancer agents.[2][3] For example, (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one has shown superior efficacy in reducing the proliferation of MCF-7 (human breast adenocarcinoma) and OVCAR-3 (human ovarian carcinoma) cell lines compared to the standard drug cisplatin.[3]
Table 1: In Vitro Cytotoxicity of Selected Benzimidazole-2-carbaldehyde Derivatives
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone | N'-(4-chlorobenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | L1210 | 2.5 | [1] |
| Hydrazone | N'-(4-methoxybenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | CEM | 3.1 | [1] |
| Chalcone | (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one | MCF-7 | 1.8 | [3] |
| Chalcone | (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one | OVCAR-3 | 2.3 | [3] |
| Benzimidazole Derivative | se-182 | A549 (Lung Carcinoma) | 15.80 | |
| Benzimidazole Derivative | se-182 | HepG2 (Liver Carcinoma) | 15.58 |
Antimicrobial Applications: Combating Bacterial and Fungal Pathogens
The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[8][9] Derivatives synthesized from benzimidazole-2-carbaldehyde, particularly thiosemicarbazones and certain Schiff bases, have demonstrated significant activity against a broad spectrum of bacteria and fungi.[10][11]
Mechanism of Action: The antimicrobial action of these compounds is often attributed to their ability to chelate essential metal ions required for microbial growth, disrupt cell membrane integrity, or inhibit crucial enzymes. The thiosemicarbazone moiety, in particular, is a well-known metal chelator.
Illustrative Derivatives and Their Activities:
-
Thiosemicarbazones: The reaction of a benzimidazole-2-carbaldehyde with thiosemicarbazide yields thiosemicarbazone derivatives. These compounds have shown a wide range of biological activities, including antibacterial and antifungal properties.[10]
-
Schiff Bases: Schiff bases derived from the condensation of benzimidazole-2-carbaldehyde with various amines have exhibited potent antimicrobial activity. For example, certain derivatives have shown significant efficacy against Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 7.8 µg/mL.[11]
Table 2: Antimicrobial Activity of Selected Benzimidazole-2-carbaldehyde Derivatives
| Derivative Class | Compound Example | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | Compound 3c | Klebsiella pneumoniae | 7.8 | [11] |
| Schiff Base | Compound 3c | Escherichia coli | 7.8 | [11] |
| Schiff Base | Compound 3c | Aspergillus flavus | 7.8 (MFC) | [11] |
| Schiff Base | Compound 3c | Aspergillus carbonarius | 15.6 (MFC) | [11] |
MFC: Minimum Fungicidal Concentration
Antiviral and Antiparasitic Applications
The versatility of the benzimidazole-2-carbaldehyde scaffold extends to the development of antiviral and antiparasitic agents.[1][12] Hydrazone derivatives, in particular, have shown promise in these areas.
Illustrative Derivatives and Their Activities:
-
Antiparasitic Hydrazones: A series of new benzimidazolyl-2-hydrazones have been synthesized and shown to be more active against encapsulated Trichinella spiralis in vitro than the clinically used drugs albendazole and ivermectin.[12] Certain dihydroxy hydrazone derivatives achieved 100% effectiveness in killing parasitic larvae at concentrations of 50 and 100 μg/mL.[12]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the core benzimidazole-2-carbaldehyde and its subsequent derivatization, as well as protocols for in vitro biological evaluation.
Synthesis of 1H-Benzimidazole-2-carbaldehyde
The synthesis of 1H-benzimidazole-2-carbaldehyde can be achieved through the oxidation of the corresponding primary alcohol, (1H-benzo[d]imidazol-2-yl)methanol. This precursor is synthesized by the condensation of o-phenylenediamine with glycolic acid.[2]
Protocol 1: Synthesis of (1H-Benzo[d]imidazol-2-yl)methanol [2]
-
To a round-bottom flask, add o-phenylenediamine (1 equivalent) and glycolic acid (1.2 equivalents).
-
Add 4N hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure (1H-benzo[d]imidazol-2-yl)methanol.
Protocol 2: Oxidation to 1-Benzyl-1H-benzo[d]imidazole-2-carbaldehyde [2]
Note: This protocol describes the synthesis of an N-benzylated derivative, which is a common strategy to improve solubility and allow for further diversification. The general principle of oxidation applies to the synthesis of the parent 1H-benzimidazole-2-carbaldehyde.
-
Dissolve the substituted-(1-benzyl-1H-benzo[d]imidazol-2-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carbaldehyde.
Synthesis of Bioactive Derivatives from Benzimidazole-2-carbaldehyde
The reactive aldehyde group of benzimidazole-2-carbaldehyde is a versatile starting point for the synthesis of various bioactive derivatives.
Protocol 3: Synthesis of Benzimidazole-Chalcone Hybrids [2]
-
Dissolve the substituted-1-benzyl-1H-benzo[d]imidazole-2-carbaldehyde (1 equivalent) and an appropriate acetophenone (1.1 equivalents) in ethanol.
-
Add a catalytic amount of a base, such as aqueous potassium hydroxide, to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure chalcone derivative.
Protocol 4: Synthesis of Benzimidazole-Hydrazone Derivatives [1]
-
Synthesize 1H-benzo[d]imidazole-2-carbohydrazide by refluxing ethyl 1H-benzo[d]imidazole-2-carboxylate with hydrazine hydrate in ethanol for 3 hours.
-
Dissolve the resulting carbohydrazide (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to obtain the pure hydrazone derivative.
In Vitro Biological Evaluation Protocols
Protocol 5: In Vitro Cytotoxicity Assessment using the MTT Assay [13][14]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 6: Antibacterial Screening using the Broth Microdilution Method [8][11]
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates after incubation.
Visualizing the Chemistry and Biology
Diagrams are essential for understanding the relationships between synthesis, structure, and activity. The following are representations of key synthetic pathways and a conceptual workflow for drug discovery using Graphviz (DOT language).
Caption: Synthetic pathway for benzimidazole-chalcones.
Caption: Drug discovery workflow for benzimidazole derivatives.
Conclusion and Future Perspectives
Benzimidazole-2-carbaldehydes are undeniably valuable building blocks in medicinal chemistry, providing a gateway to a vast chemical space of biologically active molecules. The ease of their synthesis and the reactivity of the aldehyde group allow for the facile generation of diverse compound libraries for high-throughput screening. The demonstrated efficacy of their derivatives as anticancer and antimicrobial agents underscores their continued importance in the quest for new therapeutic agents.
Future research in this area will likely focus on the development of more selective and potent derivatives through rational drug design and combinatorial chemistry approaches. A deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for optimizing their therapeutic potential and minimizing off-target effects. The integration of computational methods, such as molecular docking and ADMET prediction, will further accelerate the discovery of novel drug candidates derived from the versatile benzimidazole-2-carbaldehyde scaffold.
References
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Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. PMC - NIH. Available at: [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. Available at: [Link]
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Unconventional screening approaches for antibiotic discovery. ResearchGate. Available at: [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. Available at: [Link]
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Screening Strategies to Identify New Antibiotics. Bentham Science Publishers. Available at: [Link]
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Screening Strategies to Identify New Antibiotics. Ingenta Connect. Available at: [Link]
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Synthesis and Antimicrobial Activity of Some Novel Benzimidazolyl Chalcones. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of new benzimidazole derivatives with hydrazone moiety as anticancer agents. Sci-Hub. Available at: [Link]
-
Design, Synthesis and Anti-Tumor Activity of Novel Benzimidazole-Chalcone Hybrids as Non-Intercalative Topoisomerase II Catalytic Inhibitors. NIH. Available at: [Link]
-
Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and AD. AVESİS. Available at: [Link]
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In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Scholars Research Library. Available at: [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available at: [Link]
-
Novel Benzimidazole/Hydrazone Derivatives as Promising Anticancer Lead Compounds: Design, Synthesis, and Molecular Docking Study. ResearchGate. Available at: [Link]
-
A Review on Methods of Preparation and Biological Activities of Benzimidazolyl Chalcones. ResearchGate. Available at: [Link]
-
New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Publishing. Available at: [Link]
-
Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. PMC - NIH. Available at: [Link]
-
Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. JournalAgent. Available at: [Link]
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Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. Available at: [Link]
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In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC - NIH. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]
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Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. Available at: [Link]
- Method for preparation of benzimidazole derivatives. Google Patents.
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Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. ResearchGate. Available at: [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. ResearchGate. Available at: [Link]
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Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. PMC - NIH. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
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synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. ResearchGate. Available at: [Link]
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Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. ResearchGate. Available at: [Link]
-
Benzimidazole-Based Schiff Base Hybrid Scaffolds: A Promising Approach to Develop Multi-Target Drugs for Alzheimer's Disease. NIH. Available at: [Link]
-
Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 1-Propyl-1H-benzoimidazole-2-carbaldehyde for Biological Screening
For: Researchers, scientists, and drug development professionals.
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties.[1][2] The strategic derivatization of this heterocyclic system is a cornerstone of drug discovery efforts aimed at identifying novel therapeutic agents. This guide provides a comprehensive framework for the derivatization of a key building block, 1-Propyl-1H-benzoimidazole-2-carbaldehyde, to generate a library of diverse compounds for biological screening. We present detailed protocols for the synthesis of the starting material, followed by four robust derivatization strategies: Schiff base formation, Knoevenagel condensation, Wittig reaction, and reductive amination. Furthermore, we outline standardized protocols for the initial biological evaluation of the synthesized library, focusing on antimicrobial, anticancer, and antiparasitic screening assays. This document is intended to serve as a practical resource for researchers engaged in the synthesis and evaluation of novel benzimidazole-based compounds.
Introduction: The Benzimidazole Scaffold in Drug Discovery
Benzimidazole, a bicyclic molecule composed of fused benzene and imidazole rings, is a versatile pharmacophore due to its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and metal ion coordination.[3] The therapeutic importance of benzimidazole derivatives is well-established, with numerous compounds having reached clinical use. The N-ribosyl-dimethylbenzimidazole moiety, for instance, is an essential component of vitamin B12.
The aldehyde functionality at the 2-position of the 1-propyl-1H-benzoimidazole core serves as a versatile chemical handle for a multitude of chemical transformations. By reacting this aldehyde with a diverse set of reagents, a library of derivatives with varied physicochemical properties can be rapidly assembled. This diversity is crucial for exploring the structure-activity relationships (SAR) and identifying compounds with potent and selective biological activity.[4]
This application note provides a structured approach to the synthesis and derivatization of this compound, followed by a strategic workflow for its biological evaluation.
PART 1: Synthesis of Starting Material: this compound
The synthesis of the target aldehyde can be achieved in a multi-step sequence starting from readily available precursors. The following protocol is a composite of established synthetic methodologies for N-alkylation of o-phenylenediamines and formylation of benzimidazoles.
Workflow for Starting Material Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Step 1a: Synthesis of N-propyl-o-phenylenediamine
-
Rationale: This step introduces the N-propyl group onto the o-phenylenediamine scaffold. A variety of alkylating agents can be used, with 1-bromopropane being a common choice. The reaction is typically carried out in the presence of a base to neutralize the HBr formed.
-
Procedure:
-
To a solution of o-phenylenediamine (1.0 eq.) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate (1.5 eq.).
-
Add 1-bromopropane (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-propyl-o-phenylenediamine.
-
Step 1b: Synthesis of 1-Propyl-1H-benzimidazole
-
Rationale: The Phillips-Ladenburg reaction is a classic method for benzimidazole synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5] Formic acid is used here as the C1 source to generate the unsubstituted benzimidazole at the 2-position.
-
Procedure:
-
A mixture of N-propyl-o-phenylenediamine (1.0 eq.) and formic acid (2.0 eq.) is heated at 100-120 °C for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and slowly poured into a cold solution of sodium hydroxide to neutralize the excess acid.
-
The precipitated product is collected by filtration, washed with water, and dried to yield 1-Propyl-1H-benzimidazole.
-
Step 1c: Formylation of 1-Propyl-1H-benzimidazole (Vilsmeier-Haack Reaction)
-
Rationale: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[6] The Vilsmeier reagent, generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[7][8]
-
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) (5.0 eq.) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-Propyl-1H-benzimidazole (1.0 eq.) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated solution of sodium bicarbonate.
-
The product is typically extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
-
PART 2: Derivatization Strategies
The aldehyde functionality of this compound is a versatile starting point for generating a diverse library of derivatives. The following section details four robust and widely applicable derivatization reactions.
A. Schiff Base Formation
-
Rationale: The condensation of an aldehyde with a primary amine to form an imine (Schiff base) is a facile and high-yielding reaction. This approach allows for the introduction of a wide variety of substituents through the choice of the primary amine, enabling extensive exploration of the chemical space.
-
Protocol 2: General Procedure for Schiff Base Synthesis
-
Dissolve this compound (1.0 eq.) and the desired primary amine (1.1 eq.) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
-
B. Knoevenagel Condensation
-
Rationale: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[9] This reaction is excellent for forming new carbon-carbon double bonds and introducing functionalities that can act as Michael acceptors or be further modified.
-
Protocol 3: General Procedure for Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.2 eq.) in ethanol or toluene.[1]
-
Add a catalytic amount of a weak base such as piperidine or pyrrolidine (0.1 eq.).
-
Heat the reaction mixture to reflux for 2-8 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration. If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by column chromatography.
-
C. Wittig Reaction
-
Rationale: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[10] This reaction is highly versatile and allows for the introduction of a variety of substituted vinyl groups. The stereoselectivity of the reaction can often be controlled by the choice of ylide and reaction conditions.
-
Protocol 4: General Procedure for Wittig Reaction
-
Preparation of the Wittig Reagent:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq.) in an anhydrous solvent like THF or diethyl ether.
-
Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 eq.) dropwise.
-
Stir the mixture for 30-60 minutes to allow for the formation of the ylide (a color change is often observed).
-
-
Reaction with the Aldehyde:
-
Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the ylide solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide (a byproduct of the reaction).
-
-
D. Reductive Amination
-
Rationale: Reductive amination is a two-step, one-pot process that converts an aldehyde into an amine. It involves the initial formation of an imine (or iminium ion) followed by its in-situ reduction. This method is highly effective for creating secondary and tertiary amines and is a cornerstone of medicinal chemistry for introducing basic nitrogen atoms, which can be crucial for biological activity.
-
Protocol 5: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in a suitable solvent such as methanol, ethanol, or dichloromethane.
-
Add a mild acid catalyst, such as acetic acid (a few drops), if necessary to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise. STAB is often preferred as it is milder and more selective.[11]
-
Continue stirring at room temperature for an additional 2-12 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography.
-
PART 3: Biological Screening Strategy
Once a library of derivatives has been synthesized, a systematic biological screening cascade is essential to identify promising lead compounds. The choice of assays will depend on the therapeutic area of interest. Given the known biological activities of benzimidazoles, a primary screening panel could include antimicrobial, anticancer, and antiparasitic assays.
Workflow for Biological Screening
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. epitopediagnostics.com [epitopediagnostics.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. chalcogen.ro [chalcogen.ro]
Application Notes and Protocols for Reactions Involving 1-Propyl-1H-benzoimidazole-2-carbaldehyde
Introduction: The Versatile Benzimidazole Scaffold in Modern Chemistry
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry and materials science. Its structural similarity to naturally occurring purines allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a carbaldehyde group at the 2-position of the N-propylated benzimidazole ring, affording 1-Propyl-1H-benzoimidazole-2-carbaldehyde, provides a versatile synthetic handle for the construction of more complex and functionally diverse molecules. This aldehyde is a key building block for creating novel therapeutic agents and functional materials through a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
This comprehensive guide provides detailed experimental protocols for the synthesis of this compound and its subsequent application in three cornerstone organic transformations: the Knoevenagel condensation, the Wittig reaction, and reductive amination. The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying mechanistic principles to empower rational experimental design and troubleshooting.
Part 1: Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a two-step process: N-propylation of a suitable benzimidazole precursor followed by formylation. A common and effective method for introducing the aldehyde functionality onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[1][2][3]
Protocol 1: Synthesis of 1-Propyl-1H-benzoimidazole
This initial step involves the alkylation of 1H-benzoimidazole with a propyl halide.
Materials:
-
1H-Benzo[d]imidazole
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1H-Benzo[d]imidazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add 1-bromopropane (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford pure 1-Propyl-1H-benzoimidazole.
Protocol 2: Vilsmeier-Haack Formylation of 1-Propyl-1H-benzoimidazole
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and DMF, to formylate the electron-rich benzimidazole ring.[1][2][4]
Materials:
-
1-Propyl-1H-benzoimidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), cool DMF (5.0 eq) to 0 °C.
-
Add POCl₃ (2.0 eq) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-Propyl-1H-benzoimidazole (1.0 eq) in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield this compound.
Table 1: Summary of Synthesis Parameters for this compound
| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1. N-Propylation | 1H-Benzo[d]imidazole, 1-Bromopropane | K₂CO₃ | DMF | 60 °C | 12 h | 85-95% |
| 2. Formylation | 1-Propyl-1H-benzoimidazole | POCl₃, DMF | DCM | Reflux | 4 h | 70-85% |
Part 2: Application in Knoevenagel Condensation
The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound, typically in the presence of a basic catalyst.[5] This reaction is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Causality and Mechanistic Insight
The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, imidazole) to form a resonance-stabilized carbanion.[6] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated, and subsequent dehydration, often facilitated by the catalyst, yields the final α,β-unsaturated product. The choice of a mild base is crucial to avoid self-condensation of the aldehyde.
Caption: Knoevenagel Condensation Workflow.
Protocol 3: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, a precipitate of the product may form. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol and then with deionized water.
-
Dry the product under vacuum to obtain (E)-2-((1-propyl-1H-benzo[d]imidazol-2-yl)methylene)malononitrile.
Table 2: Representative Data for Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Time (h) | Typical Yield |
| Malononitrile | Piperidine | Ethanol | 2-4 | 90-98% |
| Ethyl Cyanoacetate | Imidazole | Toluene | 6-8 | 85-95% |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | 12 | 75-85% |
Part 3: Application in the Wittig Reaction
The Wittig reaction is a highly versatile and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[7] This reaction is particularly valuable for its high degree of regioselectivity in forming the carbon-carbon double bond.
Causality and Mechanistic Insight
The reaction mechanism is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[8][9] This intermediate then decomposes to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. The stereochemical outcome (E/Z selectivity) of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.
Caption: Wittig Reaction Workflow.
Protocol 4: Wittig Reaction with Benzyltriphenylphosphonium Chloride
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride solution (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to obtain the desired alkene.
Table 3: Representative Data for Wittig Reaction
| Phosphonium Salt | Base | Solvent | Time (h) | Typical Yield (E/Z ratio) |
| Benzyltriphenylphosphonium chloride | n-BuLi | THF | 12 | 80-90% (Z-major) |
| (Carbethoxymethylene)triphenylphosphorane | - (stabilized ylide) | Toluene | 24 | 85-95% (E-major) |
| Methyltriphenylphosphonium bromide | NaH | DMSO | 12 | 75-85% |
Part 4: Application in Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl group to an amine via an intermediate imine or iminium ion, which is then reduced in situ. This method is highly effective for the synthesis of secondary and tertiary amines.
Causality and Mechanistic Insight
The reaction begins with the acid-catalyzed addition of an amine to the aldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is used to selectively reduce the C=N double bond of the imine or iminium ion in the presence of the starting aldehyde.
Caption: Reductive Amination Workflow.
Protocol 5: Reductive Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane, add morpholine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (DCM:Methanol gradient) to afford the desired tertiary amine.
Table 4: Representative Data for Reductive Amination
| Amine | Reducing Agent | Solvent | Time (h) | Typical Yield |
| Morpholine | NaBH(OAc)₃ | DCE | 12-24 | 85-95% |
| Benzylamine | NaBH₃CN | Methanol | 12 | 80-90% |
| Aniline | NaBH(OAc)₃ | DCE | 24 | 70-80% |
Characterization Data
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.15 (s, 1H, CHO), 7.85-7.82 (m, 1H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 4.40 (t, J = 7.2 Hz, 2H, N-CH₂), 1.95 (sext, J = 7.2 Hz, 2H, CH₂), 1.00 (t, J = 7.4 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 185.0, 150.5, 143.0, 136.0, 125.0, 124.0, 121.0, 110.5, 46.0, 23.0, 11.5.
-
IR (KBr, cm⁻¹): 1685 (C=O stretching).
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of complex molecules. The protocols detailed herein for Knoevenagel condensation, Wittig reaction, and reductive amination provide robust and reproducible methods for its derivatization. By understanding the underlying mechanisms, researchers can adapt and optimize these procedures to access novel benzimidazole-containing compounds with potential applications in drug discovery and materials science.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. [Link]
-
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. [Link]
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
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A Practical Knoevenagel Condensation Catalyzed by Imidazole - ResearchGate. [Link]
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Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed. [Link]
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The WITTIG REACTION With CHEMILUMINESCENCE! [Link]
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c7dt02584j1.pdf - The Royal Society of Chemistry. [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. [Link]
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Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. [Link]
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Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PubMed Central. [Link]
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Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr) - PubMed Central. [Link]
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Vilsmeier–Haack reaction - Wikipedia. [Link]
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Unequivocal Experimental Evidence for a Unified Lithium Salt-Free Wittig Reaction Mechanism for All Phosphonium Ylide Types: Reactions With β-heteroatom-substituted Aldehydes Are Consistently Selective for Cis-Oxaphosphetane-Derived Products - PubMed. [Link]
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Application Notes and Protocols: The Role of 1-Propyl-1H-benzoimidazole-2-carbaldehyde in Heterocyclic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Benzimidazole Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its fusion of a benzene and an imidazole ring creates a privileged scaffold with a unique electronic configuration, enabling it to interact with a wide array of biological targets. Within this important class of heterocycles, N-substituted benzimidazole-2-carbaldehydes, such as 1-Propyl-1H-benzoimidazole-2-carbaldehyde , represent highly versatile building blocks for the synthesis of more complex, fused heterocyclic systems.
The strategic placement of the aldehyde group at the 2-position, adjacent to the N-propylated imidazole nitrogen, renders it an electrophilic handle ripe for a multitude of chemical transformations. This reactivity is the key to its utility, allowing for the construction of novel molecular architectures through cyclization, condensation, and multicomponent reactions. This guide provides an in-depth look at the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.
While direct literature on the specific reactions of this compound is emerging, its reactivity can be confidently extrapolated from the well-documented chemistry of analogous benzimidazole-2-carbaldehydes and other heterocyclic aldehydes. The protocols herein are built upon these established principles, providing a solid foundation for exploration.
PART 1: Synthesis and Physicochemical Properties
Before its application in synthesis, a thorough understanding of the starting material is paramount.
Synthesis of this compound
The synthesis of N-alkylated benzimidazoles typically follows a well-trodden path involving the condensation of an appropriate o-phenylenediamine with a carboxylic acid or its derivative.[1][2] A common and effective route to the title compound involves a two-step process:
-
N-Propylation of o-phenylenediamine: Reaction of o-phenylenediamine with an n-propyl halide (e.g., 1-bromopropane) under basic conditions selectively installs the propyl group on one of the nitrogen atoms.
-
Cyclization and Formylation: The resulting N-propyl-o-phenylenediamine is then condensed with a suitable two-carbon aldehyde equivalent, often glyoxylic acid or a derivative, followed by an oxidative cyclization to yield the target benzimidazole-2-carbaldehyde.[2][3]
This method provides a reliable route to the starting material, which is also commercially available from suppliers such as Santa Cruz Biotechnology and ChemicalBook for research purposes.[4][5]
Physicochemical Data Table
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [4][5] |
| Molecular Weight | 188.23 g/mol | [4] |
| Appearance | Solid (typical) | |
| CAS Number | 1346599-73-7 | [5] |
PART 2: Key Applications in Heterocyclic Synthesis
The aldehyde functionality of this compound is the gateway to its synthetic versatility. Below are key applications and detailed protocols for the synthesis of novel heterocyclic entities.
Application 1: Synthesis of Fused Triazinobenzimidazoles
Fused triazine systems are of significant interest due to their diverse biological activities. The reaction of a benzimidazole aldehyde with a guanidino-substituted benzimidazole provides a direct route to 3,4-dihydro[3][6][7]triazino[1,2-a]benzimidazoles. This transformation is a powerful example of creating complex polycyclic systems in a single, efficient step.[6]
This reaction proceeds via an initial condensation between the aldehyde group of This compound and one of the amino groups of 2-guanidinobenzimidazole to form a Schiff base intermediate. A subsequent intramolecular cyclization, catalyzed by a base like piperidine, leads to the formation of the fused triazine ring. The N-propyl group remains intact, providing a point of structural diversity and influencing the solubility and pharmacokinetic properties of the final molecule.
Caption: Workflow for Triazinobenzimidazole Synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 mmol, 188.23 mg).
-
Addition of Reagents: Add 2-guanidinobenzimidazole (1.0 mmol, 175.19 mg) and absolute ethanol (15 mL). Stir the suspension.
-
Catalyst Addition: Add piperidine (0.1 mmol, 10 µL) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate/Hexane 7:3).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. If necessary, further purify by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) or by column chromatography on silica gel to afford the pure 4-(1-Propyl-1H-benzoimidazol-2-yl)-2-amino-3,4-dihydro[3][6][7]triazino[1,2-a]benzimidazole.
Application 2: Multicomponent Synthesis of Benzimidazolyl Imidazo[1,2-a]pyridines
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single pot.[8] The aldehyde functionality of our target molecule makes it an ideal candidate for isocyanide-based MCRs, such as the Ugi or Groebke-Blackburn-Bienaymé reaction, to generate libraries of diverse heterocyclic compounds. A prime example is the synthesis of benzimidazole-imidazo[1,2-a]pyridines.
This three-component reaction involves the condensation of an aminopyridine (specifically, a 2-amino-N-(benzimidazol-2-ylmethyl)pyridine derivative, which would first need to be synthesized), an aldehyde (this compound), and an isocyanide. The reaction is typically catalyzed by a Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃), and can often be accelerated by microwave irradiation under solvent-free conditions.[8] The aldehyde first reacts with the aminopyridine to form a Schiff base. The isocyanide then undergoes nucleophilic attack on the iminium ion, followed by an intramolecular cyclization to construct the imidazo[1,2-a]pyridine core. This approach allows for the rapid generation of molecular complexity from simple starting materials.
Caption: Mechanism of the three-component reaction.
-
Reactant Preparation: In a 10 mL microwave reaction vial, place 2-amino-N-(benzimidazol-2-ylmethyl)pyridine derivative (0.5 mmol), this compound (0.5 mmol, 94.1 mg), and a suitable isocyanide (e.g., tert-butyl isocyanide, 0.5 mmol, 57 µL).
-
Catalyst Addition: Add Scandium(III) triflate (Sc(OTf)₃) (10 mol%, 24.6 mg).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 10-30 minutes.
-
Work-up: After cooling, dissolve the residue in a small amount of dichloromethane or ethyl acetate.
-
Purification: Purify the product directly by flash column chromatography on silica gel using an appropriate gradient of hexane and ethyl acetate to yield the pure benzimidazolyl imidazo[1,2-a]pyridine.
Application 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[9] this compound is an excellent substrate for this reaction, leading to the formation of electron-deficient alkenes which are themselves valuable synthetic intermediates.
When reacted with an active methylene compound like malononitrile or cyanoacetate in the presence of a weak base (e.g., piperidine or basic alumina), the aldehyde undergoes a condensation reaction. The base deprotonates the active methylene compound to generate a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable α,β-unsaturated product. These products, featuring a benzimidazole moiety conjugated with an electron-withdrawing group, are of interest for their potential biological activities and as precursors for further reactions like Michael additions or cycloadditions.[10][11]
-
Reactant Mixing: In a mortar, combine this compound (2.0 mmol, 376.5 mg) and malononitrile (2.0 mmol, 132.1 mg).
-
Base Addition: Add a catalytic amount of basic sodium hydroxide (NaOH) powder (approx. 0.2 mmol, 8 mg).
-
Grinding: Grind the mixture with a pestle at room temperature for 10-15 minutes. The reaction often proceeds to completion in the solid state, which can be observed by a change in color or consistency and confirmed by TLC.[11]
-
Work-up: After completion, add water to the solid mass and stir.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove the base, and then with a small amount of cold ethanol.
-
Purification: Dry the product in a vacuum oven. The crude product is often of high purity, but can be recrystallized from ethanol if necessary.
PART 3: Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Key checkpoints include:
-
TLC Monitoring: In-process monitoring ensures the reaction is proceeding as expected and determines the point of completion, preventing the formation of byproducts from over-reaction.
-
Spectroscopic Analysis: The structure of the final products must be rigorously confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the covalent structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the aldehyde C=O stretch, appearance of new C=N or C≡N stretches).
-
-
Yield Calculation: Accurate measurement of the final product mass allows for the calculation of the reaction yield, a key metric of efficiency.
References
-
Dankova, M., Gondekova, G., & Milata, V. (2022). Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity. Molecules, 27(19), 6529. [Link]
-
Sun, C., et al. (2013). Multicomponent Solvent-Free Synthesis Of Benzimidazolyl Imidazo[1,2‐a]‐pyridine Under Microwave Irradiation. Journal of Heterocyclic Chemistry, 50(S1), E236-E242. [Link]
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Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34653-34680. [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3058-3074. [Link]
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Chen, J., et al. (2013). A concise synthesis of 2-(2-aminothiophene)-benzimidazoles by one-pot multicomponent reaction. Tetrahedron Letters, 54(32), 4295-4298. [Link]
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El-Rayess, R. A., Ghareb, N., & Azab, M. M. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(1), 102923. [Link]
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McCluskey, A., et al. (2010). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. Green Chemistry, 12(2), 307-314. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Knoevenagel condensation of (1-methyl/1H-benzimidazol-2-yl)acetonitrile with aromatic aldehydes under solvent free conditions and under micro-wave irradiation. Journal of the Serbian Chemical Society, 77(1), 1-8. [Link]
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- 11. researchgate.net [researchgate.net]
Catalytic Strategies for the Synthesis of 1-Propyl-1H-benzoimidazole-2-carbaldehyde: An In-Depth Technical Guide
Introduction
1-Propyl-1H-benzoimidazole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its unique structural motif, featuring a benzimidazole core functionalized with a propyl group at the N-1 position and a reactive carbaldehyde group at the C-2 position, makes it a valuable precursor for the synthesis of a diverse array of complex organic molecules with significant biological activities. The development of efficient and selective catalytic methods for the synthesis of this compound is of paramount importance for researchers in drug discovery and development. This guide provides a detailed overview of the primary catalytic strategies, complete with application notes and step-by-step protocols, to facilitate the successful synthesis of this compound in a research setting.
Strategic Approaches to Synthesis
The synthesis of this compound is best approached through multi-step synthetic pathways. The selection of a particular route depends on the availability of starting materials, desired scale of the reaction, and the specific catalytic capabilities of the laboratory. Two primary retrosynthetic pathways have been identified as the most viable and are detailed below.
Pathway 1: C-2 Formylation of an N-Propylated Benzimidazole Precursor
This pathway is arguably the most direct and reliable approach, involving the initial synthesis of 1-propyl-1H-benzoimidazole followed by a regioselective formylation at the C-2 position. The Vilsmeier-Haack reaction stands out as the premier catalytic method for this transformation.
Logical Workflow for Pathway 1
Caption: Workflow for the synthesis via C-2 formylation.
Application Notes for Pathway 1
The success of this pathway hinges on the efficient execution of two key catalytic steps.
Step 1: Synthesis of 1-propyl-1H-benzoimidazole
The initial formation of the N-propylated benzimidazole ring can be achieved through a condensation reaction between o-phenylenediamine and propionaldehyde, followed by an in-situ oxidative cyclization. Various catalytic systems can be employed to promote this reaction, with acid catalysis being a common and effective choice.
-
Catalyst Selection: p-Toluenesulfonic acid (p-TsOH) is an inexpensive and effective catalyst for this condensation-cyclization reaction.[1]
-
Reaction Conditions: The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene or DMF, to drive the reaction to completion.
-
Causality: The acidic catalyst protonates the carbonyl group of propionaldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of o-phenylenediamine. The subsequent intramolecular cyclization and dehydration are also acid-catalyzed.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like N-alkylated benzimidazoles.[2][3][4][5] The reaction utilizes a Vilsmeier reagent, which is generated in situ from a tertiary amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃).
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent is typically used to ensure complete formylation.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-10 °C). The subsequent formylation reaction is typically carried out at elevated temperatures.
-
Mechanism Insight: The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile that attacks the electron-rich C-2 position of the benzimidazole ring. The resulting intermediate is then hydrolyzed during the workup to yield the desired aldehyde.
Experimental Protocols for Pathway 1
Protocol 1.1: Synthesis of 1-propyl-1H-benzoimidazole
| Parameter | Value |
| Reactants | o-Phenylenediamine, Propionaldehyde |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) |
| Solvent | Toluene |
| Temperature | Reflux |
| Time | 4-6 hours |
| Yield | ~85% |
Step-by-Step Procedure:
-
To a solution of o-phenylenediamine (10.8 g, 0.1 mol) in toluene (150 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add propionaldehyde (7.0 g, 0.12 mol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.5 g, 2.6 mmol).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-propyl-1H-benzoimidazole as a pale yellow oil.
Protocol 1.2: Vilsmeier-Haack Formylation of 1-propyl-1H-benzoimidazole
| Parameter | Value |
| Reactant | 1-propyl-1H-benzoimidazole |
| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |
| Temperature | 0 °C to 90 °C |
| Time | 3-4 hours |
| Yield | ~75% |
Step-by-Step Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (20 mL) and cool to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (10.7 g, 0.07 mol) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Add 1-propyl-1H-benzoimidazole (8.0 g, 0.05 mol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 3-4 hours.
-
Cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 30% aqueous sodium hydroxide solution until the pH is approximately 8-9.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound as a crystalline solid.
Pathway 2: Oxidation of a 2-Methyl Benzimidazole Precursor
An alternative strategy involves the synthesis of 1-propyl-2-methyl-1H-benzoimidazole, followed by the catalytic oxidation of the C-2 methyl group to the desired carbaldehyde.
Logical Workflow for Pathway 2
Caption: Workflow for the synthesis via C-2 methyl oxidation.
Application Notes for Pathway 2
This pathway introduces a different set of catalytic challenges and considerations.
Step 1: Synthesis of 2-methyl-1H-benzoimidazole
The Phillips condensation is a reliable and straightforward method for the synthesis of 2-methyl-1H-benzoimidazole from o-phenylenediamine and acetic acid.[6][7][8]
-
Catalyst: The reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the condensation.
-
Simplicity: This one-pot reaction is simple to perform and generally gives good yields of the desired product.
Step 2: N-Propylation of 2-methyl-1H-benzoimidazole
The introduction of the propyl group at the N-1 position can be achieved through a nucleophilic substitution reaction using a propyl halide. Phase-transfer catalysis is a highly effective technique for this transformation.
-
Catalyst System: A combination of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), and a base, like potassium carbonate, in a biphasic solvent system facilitates the reaction.
-
Selectivity: This method often provides good selectivity for mono-N-alkylation.
Step 3: Catalytic Oxidation of the 2-Methyl Group
The oxidation of the methyl group at the C-2 position to a carbaldehyde is a critical step. While various oxidizing agents can be used, a catalytic approach is preferred for its efficiency and milder reaction conditions. Selenium dioxide (SeO₂) is a well-known reagent for the oxidation of benzylic methyl groups to aldehydes.[9][10]
-
Catalytic System: A catalytic amount of selenium dioxide can be used in conjunction with a co-oxidant, such as tert-butyl hydroperoxide (TBHP), to regenerate the active selenium species. This minimizes the use of the toxic selenium reagent.
-
Reaction Conditions: The reaction is typically performed in a suitable solvent, such as dioxane or a mixture of acetic acid and water, at elevated temperatures.
Experimental Protocols for Pathway 2
Protocol 2.1: Synthesis of 2-methyl-1H-benzoimidazole
| Parameter | Value |
| Reactants | o-Phenylenediamine, Acetic Acid |
| Catalyst | 4M Hydrochloric Acid |
| Temperature | Reflux |
| Time | 2 hours |
| Yield | ~90% |
Step-by-Step Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (10.8 g, 0.1 mol) and acetic acid (6.6 g, 0.11 mol).
-
Add 4M hydrochloric acid (5 mL) to the mixture.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and carefully neutralize with a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from 10% aqueous ethanol to obtain pure 2-methyl-1H-benzoimidazole.
Protocol 2.2: N-Propylation of 2-methyl-1H-benzoimidazole (Phase-Transfer Catalysis)
| Parameter | Value |
| Reactants | 2-methyl-1H-benzoimidazole, 1-Bromopropane |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Base | Potassium Carbonate |
| Solvent | Toluene/Water |
| Temperature | 80 °C |
| Time | 8-12 hours |
| Yield | ~80% |
Step-by-Step Procedure:
-
To a mixture of 2-methyl-1H-benzoimidazole (6.6 g, 0.05 mol), potassium carbonate (13.8 g, 0.1 mol), and tetrabutylammonium bromide (1.6 g, 5 mol%) in toluene (100 mL) and water (20 mL), add 1-bromopropane (9.2 g, 0.075 mol).
-
Heat the mixture to 80 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-propyl-2-methyl-1H-benzoimidazole.
Protocol 2.3: Catalytic Oxidation of 1-propyl-2-methyl-1H-benzoimidazole
| Parameter | Value |
| Reactant | 1-propyl-2-methyl-1H-benzoimidazole |
| Catalyst | Selenium Dioxide (SeO₂) |
| Co-oxidant | tert-Butyl hydroperoxide (TBHP) |
| Solvent | Dioxane |
| Temperature | Reflux |
| Time | 24 hours |
| Yield | Moderate |
Step-by-Step Procedure:
-
To a solution of 1-propyl-2-methyl-1H-benzoimidazole (4.35 g, 0.025 mol) in dioxane (50 mL), add a catalytic amount of selenium dioxide (0.28 g, 10 mol%).
-
Add a 70% aqueous solution of tert-butyl hydroperoxide (4.8 g, 0.05 mol) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Dilute the filtrate with water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with a saturated aqueous solution of sodium sulfite (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain this compound.
Alternative Pathway and Future Perspectives
A third potential pathway involves the initial synthesis of 2-formylbenzimidazole, followed by selective N-propylation. While this approach is conceptually straightforward, it presents a significant challenge in achieving selective mono-N-propylation without side reactions involving the reactive aldehyde group. The development of highly selective catalytic systems for this transformation, potentially utilizing protecting group strategies or advanced catalyst design, remains an area of active research.
Conclusion
The synthesis of this compound can be effectively achieved through well-established catalytic methodologies. The choice between the C-2 formylation pathway and the C-2 methyl oxidation pathway will depend on the specific expertise and resources of the research laboratory. The Vilsmeier-Haack reaction offers a robust and high-yielding method for the formylation of the pre-formed N-propylated benzimidazole. The oxidation of the 2-methyl group provides a viable alternative, with the potential for catalytic efficiency using selenium dioxide. The detailed protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of this important heterocyclic compound, ultimately facilitating the advancement of drug discovery and materials science.
References
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
-
Synthesis of 2- Methyl benzimidazole. (2020, December 22). YouTube. Retrieved from [Link]
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
- Kathirvelan, D., Yuvaraj, P., Babu, K., Nagarajan, A. S., & Reddy, B. S. R. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 52B, 1152-1156.
- Al-Azzawi, A. M. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(5), 2563-2570.
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
- Sivakumar, G., & Muthusubramanian, S. (2009). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 2(4).
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
- Roohi, L., & Safari, J. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(4-methoxyphenyl)-3H-indol-2-yl)malonaldehyde. Current Chemistry Letters, 2(4), 187-194.
- Villemin, D., & Liao, Y. (1993). Selective N-prop-2-ynylation of heterocycles induced by solid-liquid phase transfer catalysis without solvent and use of solid inorganic supports. Journal of Chemical Research, Synopses, (10), 424-425.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- Młochowski, J., Kloc, K., & Wójtowicz-Młochowska, H. (2016). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 21(1), 58.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Journal of the Indian Chemical Society, 100(10), 101157.
- Charalambous, I., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Li, W., et al. (2021). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation.
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]
- Jäger, S., & Wennemers, H. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 13, 1726-1742.
- Selenium Dioxide Oxidation. (n.d.).
- Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. (2022). Beilstein Journal of Organic Chemistry, 18, 1234-1242.
- Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole.
- Yokoyama, Y., & Tsuchikura, H. (1992). Selenium Dioxide E-Methyl Oxidation of Suitably Protected Geranyl Derivatives — Synthesis of Farnesyl Mimics. Tetrahedron Letters, 33(10), 1489-1492.
- Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. (2017). Beilstein Journal of Organic Chemistry, 13, 1726-1742.
- Carrillo, J. R., et al. (1994). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 1-Propyl-1H-benzoimidazole-2-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 1-Propyl-1H-benzoimidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
The synthesis of N-alkylated benzimidazole-2-carbaldehydes is a multi-step process that requires careful control of reaction parameters. This guide provides a logical workflow, from the preparation of the key N-propyl-o-phenylenediamine intermediate to the final oxidation step, and addresses potential challenges at each stage.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in three key stages. This pathway is constructed from established principles of benzimidazole synthesis and analogous transformations.
Caption: Proposed three-stage synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical starting material consideration for this synthesis?
The purity of the o-phenylenediamine is paramount. This starting material is susceptible to oxidation, which can introduce colored impurities that are difficult to remove in later stages. It is highly recommended to use freshly purified o-phenylenediamine or to purify commercially available material before use.
Q2: Are there alternative methods for the formylation step?
Yes, the Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction involves the use of a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the 1-propyl-1H-benzimidazole intermediate.[3][4][5]
Q3: Can other oxidizing agents be used for the final step?
While manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of benzylic alcohols to aldehydes[6], other oxidizing agents could be employed. However, stronger oxidants risk over-oxidation to the corresponding carboxylic acid. Careful screening of reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane may be necessary, with diligent reaction monitoring to prevent side product formation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low Yield in N-Alkylation of o-Phenylenediamine (Stage 1)
-
Possible Cause 1: Di-alkylation. The presence of two nucleophilic amino groups in o-phenylenediamine can lead to the formation of N,N'-dipropyl-o-phenylenediamine as a significant byproduct.
-
Solution: Carefully control the stoichiometry of the propyl halide. Use a slight excess of o-phenylenediamine relative to the alkylating agent to favor mono-alkylation. A slow, dropwise addition of the propyl halide to a solution of the diamine can also improve selectivity.
-
-
Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion, leaving unreacted o-phenylenediamine.
-
Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Ensure the base used (e.g., potassium carbonate) is anhydrous and of high quality.
-
-
Possible Cause 3: Poor Quality of Propyl Halide. The propyl halide may have degraded, leading to lower reactivity.
-
Solution: Use freshly distilled or a new bottle of propyl bromide or propyl iodide. Iodides are generally more reactive than bromides.
-
Problem 2: Formation of Impurities during Benzimidazole Ring Formation (Stage 2)
-
Possible Cause 1: Incomplete Cyclization. The intermediate Schiff base formed between N-propyl-o-phenylenediamine and glyoxylic acid may not fully cyclize to the benzimidazole ring.
-
Possible Cause 2: Side Reactions of Glyoxylic Acid. Glyoxylic acid can undergo self-condensation or decarboxylation under harsh conditions.
-
Solution: Maintain the recommended reaction temperature and avoid excessive heating. Add the glyoxylic acid portion-wise to the reaction mixture.
-
Problem 3: Low Yield or Over-Oxidation in the Final Oxidation Step (Stage 3)
-
Possible Cause 1: Inactive Oxidizing Agent. Manganese dioxide is a solid reagent, and its activity can vary depending on its preparation and storage.
-
Solution: Use activated manganese dioxide. Commercial activated MnO₂ is available, or it can be prepared by treating manganese(II) sulfate with potassium permanganate followed by drying at an elevated temperature.[10]
-
-
Possible Cause 2: Over-oxidation to Carboxylic Acid. While MnO₂ is generally selective, prolonged reaction times or excessive temperatures can lead to the formation of 1-propyl-1H-benzoimidazole-2-carboxylic acid.
-
Solution: Monitor the reaction closely by TLC. Once the starting alcohol is consumed, work up the reaction immediately. Perform the reaction at room temperature or with gentle heating.
-
-
Possible Cause 3: Difficult Product Isolation. The product, being an aldehyde, can be sensitive to air oxidation and may be difficult to purify.
-
Solution: Purify the crude product using column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate). It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols
The following are proposed, non-optimized protocols based on established chemical literature. Optimization of stoichiometry, temperature, and reaction times may be necessary.
Protocol 1: Synthesis of N-Propyl-o-phenylenediamine (Stage 1)
-
To a stirred solution of o-phenylenediamine (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetonitrile, add 1-bromopropane (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of (1-Propyl-1H-benzimidazol-2-yl)methanol (Stage 2)
-
Dissolve N-propyl-o-phenylenediamine (1.0 eq.) in a suitable solvent such as a mixture of ethanol and water.
-
Add a solution of glyoxylic acid monohydrate (1.1 eq.) in water to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with a mild base such as sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography.
Protocol 3: Synthesis of this compound (Stage 3)
-
To a solution of (1-propyl-1H-benzimidazol-2-yl)methanol (1.0 eq.) in a suitable solvent like dichloromethane or chloroform, add activated manganese dioxide (5-10 eq. by weight).
-
Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to yield the crude aldehyde.
-
Purify by column chromatography on silica gel.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 |
| N-Propyl-o-phenylenediamine | C₉H₁₄N₂ | 150.22 |
| (1-Propyl-1H-benzimidazol-2-yl)methanol | C₁₁H₁₄N₂O | 190.24 |
| This compound | C₁₁H₁₂N₂O | 188.23[11] |
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
-
M. J. S. D. S. P. G. R. Center. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals. Retrieved from [Link]
- Al-Azzawi, A. M. J., & Al-Rubaie, A. Z. (2015). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 31(2), 1035-1040.
- Charistos, D., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5729.
- Rithe, S. R., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 213-217.
- Nannapaneni, D. T., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Pharmacy and Chemistry, 6(4), 272-277.
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Facile Manganese Dioxide Mediated Oxidation of Primary Benzylamines to Benzamides. Retrieved from [Link]
- Niknam, K., & Fatehi, A. (2008). The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation.
- Chawla, A., et al. (2012). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2(3), 148-159.
-
ResearchGate. (2016). Synthetic approaches to benzimidazoles from O-phenylenediamine- A literature review. Retrieved from [Link]
- Nikolova, Y., et al. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 10(42), 25064–25076.
- Dondoni, A., et al. (1996). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, (18), 2195-2199.
- Google Patents. (n.d.). The new process for the preparation of 2-n-propyl-4-methyl-6- 1-methyl benzimidazole-2-yl-1H-benzimidazole.
-
The Organic Chemistry Tutor. (2021, September 29). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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- 9. Bot Verification [rasayanjournal.co.in]
- 10. rsc.org [rsc.org]
- 11. scbt.com [scbt.com]
Technical Support Center: Purification of 1-Propyl-1H-benzoimidazole-2-carbaldehyde
Welcome to the technical support center for the purification of 1-Propyl-1H-benzoimidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges associated with this compound. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, ensuring the integrity and purity of your final product.
Understanding the Molecule: Key Purification Considerations
This compound is a heterocyclic aromatic aldehyde. Its purification is influenced by the benzimidazole core, the aldehyde functional group, and the propyl substituent. The benzimidazole moiety can participate in hydrogen bonding and may chelate metals, while the aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. The propyl group imparts a degree of non-polarity. A successful purification strategy will account for these structural features and the likely impurities from its synthesis.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses frequently encountered problems during the purification of this compound.
Issue 1: Persistent Impurities After Initial Purification
Question: I've performed an initial purification, but my NMR/LC-MS still shows the presence of starting materials or byproducts. What should I do?
Answer: The choice of purification technique is critical and depends on the nature of the impurities. A logical approach to troubleshooting this issue is outlined below.
Caption: Troubleshooting workflow for persistent impurities.
Expert Insight:
-
Recrystallization: This is often the first choice for crystalline solids. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.[1] Suitable solvents for benzimidazole derivatives can include alcohols (methanol, ethanol), esters (ethyl acetate), halogenated hydrocarbons (dichloromethane), and hydrocarbons (toluene, hexane), or mixtures thereof.[2]
-
Column Chromatography: This is a highly effective technique for separating compounds with different polarities.[3][4] For benzimidazole derivatives, silica gel is a common stationary phase.[4][5][6] Eluent systems like ethyl acetate/hexane or dichloromethane/methanol are often successful.[3][4]
-
Bisulfite Adduct Formation: This is a classic and highly selective method for purifying aldehydes.[7][8][9] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The aldehyde is then regenerated by treatment with a base.[7][9]
-
Acid-Base Extraction: If the primary impurity is the corresponding carboxylic acid (from oxidation of the aldehyde), an acid-base extraction can be very effective. Washing an ethereal solution of the crude product with a mild base like 10% aqueous sodium bicarbonate will remove the acidic impurity.[10]
Issue 2: Product Decomposition on Silica Gel Column
Question: I'm losing a significant amount of my product during column chromatography, and I see streaking or new spots on my TLC. What is happening?
Answer: Benzimidazole derivatives can sometimes be unstable on silica gel, which is acidic.[11] The aldehyde functional group can also be sensitive.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, you can treat the silica gel with a small amount of a base, such as triethylamine, mixed with your eluent. This neutralizes the acidic sites on the silica.[11]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral).[8]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. A flash chromatography setup is ideal.
Issue 3: Persistent Color in the Final Product
Question: After purification, my this compound is still yellow or brown. How can I decolorize it?
Answer: Colored impurities often arise from oxidation or side reactions.[11]
Decolorization Techniques:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product. After a short period (5-15 minutes), remove the charcoal by hot filtration through a pad of celite.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities can include unreacted starting materials (o-phenylenediamine derivatives and an appropriate aldehyde precursor), the over-oxidized carboxylic acid, and byproducts from side reactions.[10][12]
Q2: What is a good starting solvent system for TLC analysis and column chromatography?
A2: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] You can adjust the ratio to achieve good separation (an Rf value of ~0.3 for your product is ideal for column chromatography). For more polar compounds, a dichloromethane/methanol system can be effective.[3]
Q3: How can I prevent the oxidation of the aldehyde during workup and storage?
A3: To minimize oxidation, it is advisable to work under an inert atmosphere (nitrogen or argon) when possible, especially during prolonged heating. For storage, keep the purified compound in a tightly sealed container, preferably under an inert atmosphere and refrigerated.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
TLC plates (silica gel 60 F254)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it in a chamber with a pre-determined solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots under UV light (254 nm).[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol is adapted for the selective purification of an aromatic aldehyde from a mixture.[7]
Materials:
-
Crude this compound
-
Methanol
-
Saturated aqueous sodium bisulfite solution
-
Deionized water
-
Ethyl acetate
-
50% aqueous sodium hydroxide (NaOH) solution
-
Separatory funnel
Procedure:
-
Adduct Formation: Dissolve the crude mixture in a minimal amount of methanol. Transfer the solution to a separatory funnel and add an excess of saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for several minutes. A precipitate of the adduct may form.[7]
-
Extraction of Impurities: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate) and shake again. Separate the layers. The non-aldehyde impurities will remain in the organic phase.
-
Isolation of Adduct: Collect the aqueous layer containing the bisulfite adduct.
-
Regeneration of Aldehyde: To the aqueous layer, add an equal volume of a suitable organic solvent (e.g., ethyl acetate). While stirring, add 50% NaOH solution dropwise until the pH of the aqueous layer is basic (pH ~12).[7]
-
Extraction of Pure Aldehyde: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase.
-
Final Workup: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified aldehyde.[10]
Data Summary
| Purification Technique | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Simple, scalable, cost-effective | Requires a crystalline solid, potential for product loss in mother liquor | >98% |
| Column Chromatography | High resolution, applicable to a wide range of compounds | Can be time-consuming, potential for product decomposition | >99%[2] |
| Bisulfite Adduct | Highly selective for aldehydes, good for removing non-aldehyde impurities | Requires an additional reaction and regeneration step | >99% |
| Acid-Base Extraction | Excellent for removing acidic or basic impurities | Only effective for specific types of impurities | Purity depends on initial impurity profile |
References
- Benchchem.
- Benchchem.
- IJCRT.org.
- Google Patents.
- ResearchGate. Preparation of benzimidazole derivatives. Benzimidazole was synthesized....
- Reddit. Purifying aldehydes?.
- SIELC Technologies. Separation of 1H-Benzimidazole-2-carboxaldehyde on Newcrom R1 HPLC column.
- DTIC.
- MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.
- Benchchem.
- ResearchGate.
- PubMed Central.
- ResearchGate. Is it possible to purify aldehyde by column?
- Chempedia - LookChem.
- Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole.
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- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. e-journals.in [e-journals.in]
Technical Support Center: Synthesis of 1-Propyl-1H-benzoimidazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 1-Propyl-1H-benzoimidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth, field-proven insights and practical solutions to ensure the successful and efficient synthesis of your target compound.
Introduction to Synthetic Strategies
The synthesis of this compound is primarily achieved through two common synthetic routes:
-
The Vilsmeier-Haack Formylation of 1-propyl-1H-benzoimidazole. This method introduces the formyl group directly onto the benzimidazole ring system.
-
The Oxidation of (1-Propyl-1H-benzoimidazol-2-yl)methanol . This two-step approach involves the initial formation of the corresponding alcohol, which is then oxidized to the desired aldehyde.
This guide is structured to address the specific side products and experimental challenges associated with each of these routes.
Troubleshooting Guide: Vilsmeier-Haack Formylation Route
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic systems.[1] It involves the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.[2] This reagent then undergoes an electrophilic aromatic substitution with the 1-propyl-1H-benzoimidazole, followed by hydrolysis to yield the aldehyde.
DOT Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: General workflow for the Vilsmeier-Haack formylation.
Common Issues and Solutions
Question 1: My reaction is sluggish, and TLC analysis shows a significant amount of unreacted 1-propyl-1H-benzoimidazole.
Answer:
This issue typically points to two main causes: insufficient activation of the formylating agent or reduced reactivity of the benzimidazole substrate.
-
Causality: The Vilsmeier reagent is a relatively weak electrophile. Its formation and stability are critical for the reaction to proceed efficiently. Moisture in the reagents or solvent can quench the POCl₃ and the Vilsmeier reagent, halting the reaction.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly distilled or anhydrous DMF and POCl₃. Dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The reaction temperature can influence the rate. While the Vilsmeier reagent is often formed at 0 °C, the subsequent formylation may require heating. Gradually increase the reaction temperature to 50-70 °C and monitor the progress by TLC.[3]
-
Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) is often used to drive the reaction to completion.
-
Question 2: After workup, I have a persistent, water-soluble impurity that is difficult to remove by extraction.
Answer:
This is a classic sign of incomplete hydrolysis of the iminium salt intermediate.
-
Causality: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt formed after the electrophilic attack.[1] If the hydrolysis is incomplete, the charged iminium salt will remain in the aqueous layer during extraction, leading to low yields and purification difficulties.
-
Troubleshooting Protocol:
-
Hydrolysis Conditions: During the aqueous workup, ensure thorough mixing and sufficient time for hydrolysis. The use of a biphasic system can sometimes hinder complete hydrolysis.
-
pH Adjustment: After the initial quenching with water, basify the solution with an aqueous solution of sodium carbonate or sodium hydroxide to a pH of 8-9. This neutralizes the acidic byproducts and facilitates the hydrolysis of the iminium salt to the aldehyde.
-
Heating During Workup: Gently heating the aqueous mixture (e.g., to 40-50 °C) for a short period (30-60 minutes) can promote the complete hydrolysis of any remaining iminium salt.
-
Question 3: My final product is contaminated with a byproduct that has a similar polarity to the desired aldehyde, making column chromatography difficult.
Answer:
This could be due to side reactions of the Vilsmeier reagent or the benzimidazole nucleus.
-
Potential Side Product 1: Diformylated Product: Although less common at the 2-position, diformylation at other positions on the benzene ring can occur, especially with prolonged reaction times or high temperatures.
-
Potential Side Product 2: De-propylated Product (1H-benzoimidazole-2-carbaldehyde): While typically stable, the N-propyl group can be susceptible to cleavage under harsh acidic conditions, although this is less common in Vilsmeier-Haack reactions.[4]
-
Troubleshooting Protocol:
-
Reaction Monitoring: Carefully monitor the reaction by TLC to avoid prolonged reaction times that could lead to side products.
-
Purification:
-
Column Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. A solvent system such as hexane/ethyl acetate is often effective.[5]
-
Recrystallization: If chromatography is ineffective, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Activated Carbon Treatment: If the impurity is colored, it may be an oxidized byproduct. Treatment with activated carbon during recrystallization can help remove such impurities.[6]
-
-
| Potential Side Product | Identification | Mitigation |
| Unreacted 1-propyl-1H-benzoimidazole | Lower Rf on TLC, characteristic NMR signals. | Ensure anhydrous conditions, use excess Vilsmeier reagent, consider increasing reaction temperature. |
| Iminium salt intermediate | Water-soluble, may not be visible on TLC of organic extracts. | Ensure complete hydrolysis during workup (adjust pH, heat). |
| 1H-benzoimidazole-2-carbaldehyde | Different NMR signals for the aromatic region and absence of propyl signals. | Avoid overly harsh acidic conditions and high temperatures. |
Troubleshooting Guide: Oxidation of (1-Propyl-1H-benzoimidazol-2-yl)methanol
This route involves the oxidation of a primary alcohol to an aldehyde. Manganese dioxide (MnO₂) is a common and effective reagent for this transformation, particularly for benzylic-type alcohols, due to its mildness and selectivity.[7]
DOT Diagram: Oxidation Route
Caption: Two-step synthesis via alcohol oxidation.
Common Issues and Solutions
Question 1: The oxidation is very slow or stalls, with a significant amount of the starting alcohol remaining.
Answer:
This is a frequent issue with MnO₂ oxidations and is almost always related to the activity of the oxidant.
-
Causality: The oxidizing power of MnO₂ can vary greatly depending on its method of preparation and its water content. Water produced during the oxidation can also deactivate the MnO₂ surface.
-
Troubleshooting Protocol:
-
Activate the MnO₂: Commercially available "activated" MnO₂ should be used. For best results, activate it immediately before use by heating it in an oven at 110-120 °C for several hours under vacuum to remove adsorbed water.
-
Use a Large Excess: MnO₂ is a stoichiometric reagent, and a large excess (5 to 20 equivalents by weight) is often required to drive the reaction to completion.
-
Anhydrous Solvent: Use an anhydrous, non-polar solvent like dichloromethane (DCM), chloroform, or toluene.
-
Azeotropic Removal of Water: If the reaction is run in a solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove the water formed during the reaction, thus maintaining the activity of the MnO₂.
-
Question 2: My product is contaminated with a more polar impurity that I suspect is the carboxylic acid.
Answer:
Over-oxidation to the corresponding carboxylic acid, 1-propyl-1H-benzoimidazole-2-carboxylic acid, can occur, although MnO₂ is generally selective for aldehydes.
-
Causality: While MnO₂ is a mild oxidant, prolonged reaction times, elevated temperatures, or the use of a highly active batch of MnO₂ can lead to over-oxidation of the initially formed aldehyde.
-
Troubleshooting Protocol:
-
Monitor the Reaction Closely: Follow the progress of the reaction by TLC. As soon as the starting alcohol is consumed, work up the reaction to prevent further oxidation.
-
Control the Temperature: Perform the reaction at room temperature or with gentle heating. Avoid excessive temperatures.
-
Purification: The carboxylic acid is significantly more polar than the aldehyde and can usually be removed by:
-
Aqueous Wash: A mild basic wash (e.g., with a saturated solution of sodium bicarbonate) during the workup will deprotonate the carboxylic acid, making it soluble in the aqueous phase.
-
Column Chromatography: The carboxylic acid will have a much lower Rf value on silica gel, allowing for easy separation by column chromatography.
-
-
Question 3: The workup is difficult due to the fine black powder of manganese salts, and my product yield is low.
Answer:
Efficient removal of the manganese salts and complete extraction of the product are crucial for obtaining a good yield.
-
Causality: The product can adsorb onto the surface of the manganese dioxide and the reduced manganese salts, leading to losses during filtration.
-
Troubleshooting Protocol:
-
Filtration through Celite®: After the reaction is complete, dilute the reaction mixture with a solvent like DCM or ethyl acetate and filter it through a pad of Celite® or another filter aid. This helps to trap the fine manganese particles.
-
Thorough Washing: Wash the filter cake extensively with a polar solvent in which your product is soluble (e.g., ethyl acetate, acetone, or methanol) to ensure complete recovery of the adsorbed product.
-
Sonication: Sonicating the reaction mixture with the filter aid before filtration can help to dislodge the product from the surface of the manganese salts.
-
| Potential Side Product | Identification | Mitigation |
| Unreacted (1-Propyl-1H-benzoimidazol-2-yl)methanol | Higher polarity (lower Rf) on TLC, presence of a broad -OH peak in the ¹H NMR spectrum. | Use freshly activated MnO₂, use a larger excess of MnO₂, ensure anhydrous conditions. |
| 1-Propyl-1H-benzoimidazole-2-carboxylic acid | Much higher polarity (streaks on TLC), characteristic broad -COOH peak in the ¹H NMR spectrum. | Monitor reaction closely, avoid prolonged reaction times and high temperatures. Remove with a basic wash. |
| Manganese Salts | Insoluble black/brown solid. | Filter through Celite®, wash the filter cake thoroughly with a polar solvent. |
Frequently Asked Questions (FAQs)
Q1: My final product is a yellow or brown oil/solid, even after purification. What is the cause and how can I decolorize it? A1: Colored impurities are often due to minor, highly conjugated byproducts or oxidation of the benzimidazole ring. To decolorize your product, you can perform a charcoal treatment. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, stir for 10-15 minutes, and then filter the hot solution through a pad of Celite® to remove the charcoal.[6]
Q2: Can I use other oxidizing agents besides MnO₂ for the alcohol oxidation? A2: Yes, other oxidation methods like the Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP) oxidation can be used. These methods often give high yields but may require more stringent anhydrous conditions and careful temperature control. They also generate different sets of byproducts that need to be considered during purification.
Q3: During the Vilsmeier-Haack reaction, I observe the formation of a dark, tar-like substance. What is it and how can I avoid it? A3: Tar formation is often a result of polymerization or degradation of the starting material or product under the reaction conditions, especially at higher temperatures. To minimize this, ensure that the addition of POCl₃ to DMF is done at a low temperature (0 °C) to control the exothermic reaction. Also, avoid excessively high temperatures during the formylation step.
Q4: How can I confirm the identity and purity of my final product, this compound? A4: The structure and purity should be confirmed using standard analytical techniques:
-
¹H NMR: Look for the characteristic aldehyde proton signal (singlet, ~9.5-10.5 ppm), the signals for the propyl group, and the aromatic protons of the benzimidazole ring system.
-
¹³C NMR: The aldehyde carbonyl carbon will appear at ~180-190 ppm.
-
Mass Spectrometry: To confirm the molecular weight (188.23 g/mol ).[8]
-
TLC: To assess purity against the starting materials and known impurities.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules2023 , 28 (13), 5227. [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Orient. J. Chem.2018 , 34 (2). [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Int. J. Pharm. Chem. Sci.2012 , 3 (1), 25-43. [Link]
-
Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Asian J. Chem.2011 , 23 (11), 4811-4813. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Chem-Station. Vilsmeier-Haack Reaction. [Link]
-
DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv.2023 , 13, 26867-26892. [Link]
-
Neliti. Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h). [Link]
-
ResearchGate. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. [Link]
-
National Institutes of Health. N-dealkylation of tertiary amides by cytochrome P-450. Xenobiotica1991 , 21 (9), 1127-38. [Link]
-
Royal Society of Chemistry. Expedient synthesis of benzimidazoles using amides. RSC Adv.2015 , 5, 22019-22025. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega2022 , 7 (3), 2997–3017. [Link]
-
IJCRT. SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT2022 , 10 (4). [Link]
-
ResearchGate. NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. [Link]
-
National Institutes of Health. N-Dealkylation of Amines. Molecules2022 , 27 (9), 2981. [Link]
-
ACS Publications. Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Acc. Chem. Res.2008 , 41 (2), 313–323. [Link]
-
ResearchGate. Kinetics and Mechanisms of n-Propylbenzene Hydrodealkylation Reactions over Pt(Sn)/SiO2 and (Cl–)Al2O3 Catalysts in Reforming Conditions. [Link]
-
ResearchGate. MnO 2 Nanoparticles as Efficient Oxidant for Ultrasound-Assisted Synthesis of 2-substituted Benzimidazoles under Mild Conditions. [Link]
-
Royal Society of Chemistry. Development of bioactive 2-substituted benzimidazole derivatives using an MnOx/HT nanocomposite catalyst. Dalton Trans.2023 , 52, 697-709. [Link]
-
MSDS of 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde. [Link]
-
National Institutes of Health. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules2012 , 17 (10), 11846–11856. [Link]
-
ResearchGate. (PDF) N-Dealkylation of Amines. [Link]
-
ResearchGate. MnO2/TBHP: A Versatile and User-Friendly Combination of Reagents for the Oxidation of Allylic and Benzylic Methylene Functional Groups. [Link]
-
National Institutes of Health. Radical cation intermediates in N-dealkylation reactions. Pharmacol. Ther.1994 , 63 (2), 117-41. [Link]
-
ResearchGate. Development of bioactive 2-substituted benzimidazole derivatives by using MnOx/HT nanocomposite catalyst. [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-dealkylation of tertiary amides by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. This compound [amp.chemicalbook.com]
Technical Support Center: Synthesis of 1-Propyl-1H-benzoimidazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 1-Propyl-1H-benzoimidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yields and purity.
I. Troubleshooting Guide: Enhancing Reaction Yield
Low yields can be a significant roadblock in synthetic chemistry. This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions based on chemical principles.
Issue 1: Low to No Product Formation
Question: I've followed the standard protocol, but my reaction yield is extremely low (or I'm only recovering starting materials). What are the likely causes and how can I fix this?
Answer:
Low or no product formation in benzimidazole synthesis often points to issues with the initial condensation and subsequent cyclization steps. Here’s a breakdown of potential causes and troubleshooting strategies:
-
Suboptimal Reaction Conditions: High temperatures are often required for benzimidazole synthesis, sometimes reaching 250–300 °C, which can lead to degradation.[1] Conversely, conditions that are too mild may not provide sufficient energy to overcome the activation barrier.
-
Solution: Systematically optimize the reaction temperature. Start at a moderate temperature (e.g., 100-120 °C) and incrementally increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of solvent is also critical; switching from a non-polar solvent like chloroform to a higher-boiling polar aprotic solvent like DMF or DMSO can sometimes improve yields.[1]
-
-
Inadequate Catalyst Performance: Many benzimidazole syntheses rely on a catalyst to facilitate the reaction. The absence or poor activity of a catalyst can drastically reduce yields.[1]
-
Solution: Ensure the correct catalyst is being used at the appropriate loading. For the condensation of an o-phenylenediamine with an aldehyde, a variety of catalysts can be employed, including acidic catalysts (like p-toluenesulfonic acid) or oxidizing agents.[2] If using a solid-supported catalyst, ensure it has not been deactivated. Consider screening different catalysts to find the most effective one for your specific substrates.
-
-
Purity of Reagents: Impurities in your starting materials (N-propyl-o-phenylenediamine or a suitable precursor to the 2-carbaldehyde group) or solvents can interfere with the reaction.
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly distilled or high-purity anhydrous solvents, as water can sometimes hinder the reaction.
-
Issue 2: Significant Formation of Side Products
Question: My reaction produces the desired product, but I'm getting a significant amount of impurities, which complicates purification and lowers my isolated yield. What are these side products and how can I minimize them?
Answer:
Side product formation is a common challenge. In the synthesis of substituted benzimidazoles, several side reactions can occur:
-
Formation of Benzodiazepine-2-ones: The reaction of o-phenylenediamine with certain carbonyl compounds under neutral conditions can lead to the formation of benzodiazepine-2-ones instead of the desired benzimidazole.[1]
-
Solution: Careful control of pH is crucial. The use of an acidic catalyst generally favors the formation of the benzimidazole ring.
-
-
Over-oxidation or Degradation: The high temperatures and/or strong oxidizing agents used in some protocols can lead to the degradation of the starting materials or the product.
-
Solution: Optimize the reaction time and temperature. Use the mildest effective oxidizing agent if one is required for your specific synthetic route. For instance, some methods utilize sodium metabisulfite (Na₂S₂O₅) as a milder oxidizing agent.[2]
-
-
Incomplete N-propylation: If you are synthesizing the target molecule by first forming the benzimidazole ring and then alkylating with a propyl group, you may see a mixture of N-propylated and un-alkylated benzimidazole.
-
Solution: Ensure you are using a sufficient excess of the propylating agent (e.g., propyl bromide or iodide) and an appropriate base (like K₂CO₃ or NaH) in a suitable solvent (such as DMF or acetonitrile). Monitor the reaction by TLC until all the starting benzimidazole is consumed.
-
Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low reaction yields.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of 2-substituted benzimidazoles, including this compound, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[3][4] For this specific molecule, two general strategies are common:
-
Route A: Propylation then Formylation:
-
Step 1: N-propylation of o-phenylenediamine.
-
Step 2: Condensation of N-propyl-o-phenylenediamine with a glyoxal equivalent or a protected glyoxylic acid, followed by deprotection.
-
-
Route B: Formylation then Propylation:
-
Step 1: Synthesis of 1H-benzoimidazole-2-carbaldehyde by condensing o-phenylenediamine with a suitable C2-synthon.
-
Step 2: N-propylation of the 1H-benzoimidazole-2-carbaldehyde.
-
The choice of route can depend on the availability of starting materials and the potential for side reactions.
Q2: How do electron-donating or electron-withdrawing groups on the aromatic ring affect the reaction?
A2: The electronic nature of substituents on the o-phenylenediamine ring can influence the nucleophilicity of the amino groups and the stability of the intermediate species. Generally, electron-donating groups can increase the rate of the initial condensation step, while electron-withdrawing groups can make the amine less nucleophilic, potentially slowing down the reaction. However, electron-withdrawing groups on the aldehyde can sometimes lead to slightly higher product yields.[1]
Q3: What are the best practices for purifying this compound?
A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is often effective. The progress of the separation should be monitored by TLC. After chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used to obtain a highly pure product.
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
A4: Yes, there is a growing interest in developing greener synthetic methods for benzimidazoles. Some approaches include:
-
Catalyst-free and solvent-free reactions: Some reactions can be carried out by heating the neat reactants, which eliminates the need for potentially hazardous solvents.
-
Use of environmentally benign catalysts: Researchers have explored the use of catalysts like ZnO nanoparticles, which can be recycled and reused.[5]
-
Microwave-assisted synthesis: Microwave irradiation can often significantly reduce reaction times and improve yields, leading to a more energy-efficient process.[3]
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-Substituted Benzimidazole
This protocol outlines a general method for the condensation of an o-phenylenediamine with an aldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol or toluene).
-
Addition of Reagents: Add the aldehyde (1.1 equivalents) to the solution. If a catalyst is used (e.g., p-toluenesulfonic acid, 0.1 equivalents), add it at this stage.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, followed by recrystallization.
Data Summary: Comparison of Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Solvent-free | Room Temp | - | 20 | [1] |
| None | Chloroform | Room Temp | - | 40 | [1] |
| NH₄Cl | Chloroform | Room Temp | 4 | 94 | [6] |
| Na₂S₂O₅ | Ethanol/Water | Reflux | 24 | 60-72 | [2] |
| ZnO-NPs | - | - | - | High | [5] |
Visualization of the General Benzimidazole Synthesis Pathway
Caption: Generalized reaction pathway for benzimidazole synthesis.
IV. References
-
Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
-
This compound | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
-
1-Propyl-1H-imidazole-2-carbaldehyde AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals.
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharmaceutical Chemistry Journal.
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
- 6. jyoungpharm.org [jyoungpharm.org]
stability and storage conditions for 1-Propyl-1H-benzoimidazole-2-carbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Propyl-1H-benzoimidazole-2-carbaldehyde. It addresses common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored in a tightly sealed, airtight container in a refrigerator at 2-8°C.[1] To further minimize degradation, it is best practice to store it under an inert atmosphere, such as argon or nitrogen.[1] The container should be made of a non-reactive material, and amber glass is recommended to protect the compound from light.
Q2: Why are these specific storage conditions necessary?
The structure of this compound contains two key features that dictate its stability: the benzimidazole core and the aldehyde functional group. While the benzimidazole ring is generally stable, the aldehyde group is susceptible to oxidation, especially in the presence of air (oxygen).[2][3] This oxidation can convert the aldehyde to the corresponding carboxylic acid, 1-Propyl-1H-benzoimidazole-2-carboxylic acid, which will alter the compound's reactivity and purity. Lower temperatures slow down this oxidation process, and an inert atmosphere minimizes the presence of oxygen.
Q3: Can I store this compound at room temperature?
Short-term storage at room temperature is generally acceptable for solid material, provided it is in a tightly sealed container and protected from light. However, for long-term storage (weeks to months), refrigeration is strongly recommended to maintain the compound's purity and prevent gradual degradation.
Q4: How should I handle the compound when taking it out of refrigerated storage for an experiment?
To prevent condensation of atmospheric moisture onto the cold solid, which can accelerate degradation, allow the container to warm to room temperature before opening. This simple step is crucial for maintaining the integrity of the compound.
Q5: What is the recommended way to store solutions of this compound?
Solutions of the compound are generally less stable than the solid form. If you need to store a solution, it is advisable to prepare it fresh for each experiment. If short-term storage is unavoidable, keep the solution in a tightly capped vial, protected from light, and refrigerated. Some studies on benzimidazole derivatives have shown stability in DMSO for up to 96 hours when stored properly.[4][5] However, the stability will be solvent-dependent.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Color Change (e.g., from off-white/pale yellow to a darker yellow or brown) | Oxidation or polymerization of the aldehyde group. | This is a common indicator of degradation. While the compound may still be usable for some applications, its purity is compromised. It is recommended to assess the purity using an analytical technique like TLC or HPLC before use. For critical experiments, using a fresh, un-degraded lot is advisable. |
| Decreased Reactivity in Subsequent Reactions | Degradation of the aldehyde functional group. | The aldehyde is the primary reactive site for many reactions. Its oxidation to a carboxylic acid will render it unreactive in typical aldehyde chemistry (e.g., reductive amination, Wittig reaction). Confirm the presence of the aldehyde group using techniques like ¹H NMR or IR spectroscopy. |
| Inconsistent Experimental Results | Partial degradation of the starting material. | Using a partially degraded compound will lead to lower yields and the formation of impurities in your reaction, resulting in unreliable data. Always ensure the purity of your starting material before beginning an experiment, especially for sensitive applications like drug development. |
| Solid appears clumpy or has a different texture | Absorption of moisture. | This can occur if the container is not sealed properly or if it is opened while still cold. Moisture can accelerate degradation. If clumping is observed, dry the compound under vacuum, but be aware that some degradation may have already occurred. |
Scientific Integrity & Logic
The Chemistry of Degradation
The primary degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid. This is a common reaction for aldehydes and can be initiated by atmospheric oxygen. The reaction is often accelerated by light and moisture.
Caption: Probable degradation pathway of this compound.
While the benzimidazole core is relatively robust, prolonged exposure to harsh conditions, particularly in solution, could lead to more complex degradation pathways.
Experimental Protocols
Protocol 1: Visual Inspection of Compound Integrity
-
Examine the Color: A fresh, high-purity sample of this compound should be an off-white to pale yellow solid. A significant darkening of the color to yellow or brown indicates potential degradation.
-
Check the Physical State: The compound should be a free-flowing powder or crystalline solid. Any clumping or signs of melting at room temperature could suggest the presence of impurities or absorbed moisture.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a quick and effective way to assess the purity of your compound.
-
Prepare a TLC Chamber: Use a suitable solvent system, for example, a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal solvent system may need to be determined empirically.
-
Spot the TLC Plate: Dissolve a small amount of your this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this solution onto a silica gel TLC plate. It is also useful to spot a solution of a known fresh sample as a reference if available.
-
Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent to run up the plate.
-
Visualize the Plate: After development, visualize the spots under UV light (254 nm).
-
Interpret the Results: A pure sample should show a single, well-defined spot. The presence of additional spots, particularly one at the baseline (which could be the more polar carboxylic acid degradation product), indicates impurity.
Workflow for Assessing Compound Stability
Caption: Workflow for assessing the stability of this compound.
References
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(2), 283-290.
- Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025).
-
1H-Benzimidazole-2-carboxaldehyde. PubChem. Available at: [Link]
-
MSDS of 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2020). RSC Advances, 10(42), 24969-24982.
- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). Food Chemistry, 405, 134939.
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023).
- Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Deriv
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troubleshooting guide for 1-Propyl-1H-benzoimidazole-2-carbaldehyde reactions
Technical Support Center: 1-Propyl-1H-benzoimidazole-2-carbaldehyde
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde in their synthetic workflows. My objective is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a series of frequently asked questions and in-depth troubleshooting scenarios based on common laboratory challenges.
Part 1: Compound Stability, Storage, and Handling
FAQ 1: How should I store this compound and what is its general stability?
Proper storage is critical for ensuring the integrity of your starting material. This compound, like many heterocyclic aldehydes, is susceptible to degradation.
-
Storage Conditions: The compound should be stored in an airtight container, preferably under an inert atmosphere (Nitrogen or Argon), at a low temperature (0-8°C is recommended).[1] Protect it from light, as benzimidazole derivatives can be photosensitive, especially in solution.[2]
-
Key Instabilities:
-
Oxidation: The aldehyde functional group is prone to air oxidation, which will convert it to the corresponding carboxylic acid (1-Propyl-1H-benzoimidazole-2-carboxylic acid). This is often the primary impurity found in older samples.
-
Moisture: While the benzimidazole ring itself is relatively stable, the presence of moisture can facilitate degradation pathways or interfere with moisture-sensitive reactions.[3]
-
Long-Term Stability: For long-term storage, temperatures of -20°C are advisable.[4] Studies on various benzimidazole derivatives show that while they are stable in solid form, stability can decrease in solution.[2]
-
FAQ 2: My starting material shows a new, more polar spot on TLC. What is it likely to be?
This is a classic sign of oxidation. The most common impurity that forms upon storage is the corresponding carboxylic acid.
-
Identification: The carboxylic acid will have a significantly lower Rf value on silica gel TLC compared to the aldehyde. You can often confirm this by spotting your material on a TLC plate, adding a minuscule drop of a basic solution (like triethylamine in ethyl acetate) to the spot, and observing if the spot "streaks" or moves even less, which is characteristic of acidic compounds on silica.
-
Impact on Reactions: This carboxylic acid impurity will not participate in most aldehyde-specific reactions (e.g., Wittig, reductive amination) and will complicate purification, potentially lowering the isolated yield of your desired product. It is crucial to assess the purity of the aldehyde before starting a reaction.
Part 2: Troubleshooting Common Synthetic Transformations
This section addresses specific challenges that may arise during common reactions involving the aldehyde functionality of this compound.
Scenario 1: Low Yield in Knoevenagel Condensation
Question: I am attempting a Knoevenagel condensation with malononitrile, but my yields are consistently low (<40%). What factors should I investigate?
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration. Its success is highly dependent on catalyst choice and the efficient removal of the water byproduct.
Troubleshooting Flowchart: Knoevenagel Condensation
Caption: Decision-making process for troubleshooting a problematic Wittig reaction.
Scenario 3: Complications in Reductive Amination
Question: My reductive amination with a primary amine is giving me a complex mixture of products, and the desired secondary amine is a minor component.
Reductive amination is a powerful transformation, but its success hinges on carefully controlling the reaction conditions to favor the formation of the imine/iminium ion intermediate before reduction.
Common Pitfalls and Solutions:
| Problem | Underlying Cause | Recommended Solution |
| Recovery of Starting Aldehyde/Amine | The initial condensation to form the imine/iminium ion is pH-sensitive and reversible. If the pH is too acidic, the amine is protonated and non-nucleophilic. If too basic, the iminium ion doesn't form readily. | Maintain a pH of ~5-7. Using a mild acid catalyst like acetic acid is often beneficial. The choice of reducing agent is also key; sodium triacetoxyborohydride (STAB) is often preferred as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the aldehyde. |
| Formation of Dialkylated Amine | The desired secondary amine product can react with another molecule of the aldehyde to form a tertiary amine. | Use a slight excess of the primary amine (1.2-1.5 eq) to push the equilibrium towards the desired product and minimize the chance of the product competing for the aldehyde. |
| Formation of Alcohol Byproduct | The reducing agent directly reduces the starting aldehyde to 1-propyl-1H-benzo[d]imidazol-2-yl)methanol. | This happens if the reducing agent is too reactive (e.g., NaBH₄) or if imine formation is slow. Switch to a less reactive borohydride like STAB or NaBH₃CN. Ensure imine formation is allowed to proceed before adding the reducing agent (pre-stirring the aldehyde and amine for 30-60 minutes is common). |
| Reaction Stalls | Incomplete reaction despite correct reagents. | Ensure anhydrous conditions, as water can hydrolyze the imine intermediate and decompose the reducing agent. Solvents like dichloroethane (DCE), THF, or methanol are commonly used. |
Mechanism-Based Rationale: The reaction proceeds via nucleophilic attack of the amine on the protonated carbonyl. [5][6]Loss of water generates the key electrophilic iminium ion, which is then rapidly and irreversibly reduced by the hydride source. Each troubleshooting step is designed to optimize the formation and concentration of this critical iminium intermediate.
References
- BenchChem.Troubleshooting guide for the synthesis of heterocyclic compounds.
- Modingam, P., Faillie, J. L., & Campillo, J. T. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLoS Neglected Tropical Diseases.
- PubMed. (2024).
- RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major....
- Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin.
- Santa Cruz Biotechnology.this compound.
- Sigma-Aldrich.1-Propyl-1H-imidazole-2-carbaldehyde AldrichCPR.
- PubMed Central. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
- PubMed Central. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.
- Nannapaneni, D. T., et al.
- ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
- Sigma-Aldrich.1H-benzimidazole-2-carbaldehyde AldrichCPR.
- PubMed. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk.
- Google Patents.
- Reddit. (2022). Problems with wittig reaction.
- ResearchGate. (2023).
- Connect Journals. (2013).
- Chem-Impex.1-Allyl-1H-benzimidazole-2-carbaldehyde.
- ChemicalBook.this compound.
- ChemicalBook.this compound.
- Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- MDPI.Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
- PubChem.1-Propyl-1H-imidazole-2-carbaldehyde.
- Organic Syntheses.1H-Imidazole-2-carboxaldehyde.
- Al Otaibi, A., et al. (2014). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. RSC Advances.
- Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing.
- Scott, W. J., Bover, W. J., Bratin, K., & Zuman, P.Nucleophilic additions to aldehydes and ketones. 2. Reactions to heterocyclic aldehydes with hydroxide ions. The Journal of Organic Chemistry.
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
- Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
- Leah4sci. (2024). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube.
- NC State University Libraries.Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems.
- ResearchGate. (2025). Knoevenagel condensation of (1-methyl/1 H-benzimidazol-2-yl)
- PubChem.1H-Benzimidazole-2-carboxaldehyde.
- PubChem.1-methyl-1H-1,3-benzodiazole-2-carbaldehyde.
- ECHEMI.
- KADHIM, M. M., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
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Technical Support Center: Scale-Up Synthesis of 1-Propyl-1H-benzoimidazole-2-carbaldehyde
Welcome to the technical support resource for the synthesis of 1-Propyl-1H-benzoimidazole-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this synthesis from the bench to pilot or production scale. The content is structured in a practical question-and-answer format to directly address common issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common industrial routes for synthesizing this compound?
There are two primary, well-established routes for this synthesis. The most direct and widely documented method is the Vilsmeier-Haack formylation of 1-propyl-1H-benzoimidazole.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to directly install the aldehyde group onto the electron-rich benzimidazole ring.[3][4] An alternative route involves the oxidation of 2-methyl-1-propyl-1H-benzoimidazole . This requires the synthesis of the 2-methyl analogue first, followed by oxidation of the benzylic methyl group to an aldehyde using various oxidizing agents.[5][6]
Q2: Why is the Vilsmeier-Haack reaction generally preferred for scale-up?
The Vilsmeier-Haack reaction is often favored for its efficiency and directness. It's typically a one-pot procedure that avoids the need to synthesize and isolate an intermediate, as required in the oxidation pathway.[7] The reagents (DMF, POCl₃) are readily available and cost-effective, which is a critical consideration for large-scale production.[1] However, the reaction is highly exothermic and involves corrosive materials, demanding stringent process controls during scale-up.
Q3: What are the critical parameters to control during the scale-up of the Vilsmeier-Haack formylation?
Scaling this reaction requires meticulous control over several key parameters:
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Temperature Control: The formation of the Vilsmeier reagent (chloroiminium salt) from DMF and POCl₃ is highly exothermic. Uncontrolled temperature can lead to reagent decomposition and the formation of unwanted, colored byproducts.[8]
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Reagent Stoichiometry and Addition Rate: Precise control over the molar ratios is crucial. The rate of POCl₃ addition to DMF must be carefully managed to maintain the desired reaction temperature and prevent dangerous exotherms.
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Mixing and Agitation: Homogeneous mixing is vital on a larger scale to ensure uniform heat distribution and prevent localized "hot spots" that can degrade the product. Inadequate agitation can lead to incomplete reactions and lower yields.[9]
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Quenching and Work-up: The hydrolysis of the intermediate iminium salt is also exothermic and must be performed carefully by adding the reaction mixture to a cold aqueous solution (e.g., water or a buffer like sodium acetate solution) under controlled conditions.[3]
Section 2: Troubleshooting the Vilsmeier-Haack Synthesis
This section addresses specific problems you may encounter during the formylation reaction.
Q4: My reaction is sluggish, showing low or no conversion of the 1-propyl-1H-benzoimidazole starting material. What's wrong?
This is a common issue often traced back to three areas: reagent quality, temperature, or insufficient activation.
-
Cause 1: Vilsmeier Reagent Not Formed Correctly. The Vilsmeier reagent is moisture-sensitive. Using wet DMF or POCl₃ that has degraded will inhibit its formation.
-
Solution: Always use anhydrous DMF and freshly distilled or a new bottle of POCl₃. It is advisable to prepare the Vilsmeier reagent at a low temperature (0-5 °C) before adding the benzimidazole substrate.[3]
-
-
Cause 2: Insufficient Reaction Temperature. The Vilsmeier reagent is a weak electrophile, and the reaction requires thermal energy to proceed at a reasonable rate.[4]
-
Solution: After the addition of the benzimidazole substrate at a low temperature, the reaction mixture typically needs to be warmed. The optimal temperature depends on the substrate's reactivity but often ranges from room temperature up to 80 °C.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature.[10]
-
-
Cause 3: Poor Substrate Quality. The starting 1-propyl-1H-benzoimidazole may contain impurities that interfere with the reaction.
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Solution: Ensure the purity of your starting material via NMR or melting point analysis. Recrystallize if necessary.
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Q5: The reaction mixture has turned dark brown or black, and I'm isolating a complex mixture of products. Why did this happen?
Severe discoloration is a classic sign of thermal decomposition and side reactions.
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Cause 1: Runaway Exotherm. As mentioned, the reaction is highly exothermic. If the addition of POCl₃ is too fast or the cooling is insufficient, the internal temperature can spike, leading to polymerization and the formation of tar-like impurities.
-
Solution: On a large scale, ensure your reactor has adequate cooling capacity. Add the POCl₃ dropwise or via a syringe pump, carefully monitoring the internal reaction temperature. Never let the temperature exceed the set point during reagent addition.
-
-
Cause 2: Overheating During Reaction. Prolonged heating at excessively high temperatures can also cause decomposition.
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Solution: Optimize the reaction temperature by running small-scale trials and monitoring with TLC or LC-MS. Do not heat for longer than necessary once the starting material is consumed.[10]
-
Q6: My product is difficult to purify. It's an oil or contains persistent colored impurities.
Purification challenges often stem from incomplete reactions or improper work-up procedures.
-
Cause 1: Residual DMF. DMF is a high-boiling point solvent and can be difficult to remove completely, often leaving the product as a sticky oil.
-
Solution: After quenching the reaction and extracting the product into an organic solvent (like ethyl acetate or dichloromethane), wash the organic layer multiple times with water or brine to remove the bulk of the DMF.
-
-
Cause 2: Formation of Colored Impurities. These often arise from side reactions due to poor temperature control.[9]
-
Solution: If colored impurities are present, consider treating the crude product with activated carbon.[11] Column chromatography on silica gel is typically required to obtain a highly pure product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, is usually effective.
-
-
Cause 3: Incomplete Hydrolysis. If the intermediate iminium salt is not fully hydrolyzed during work-up, it can complicate purification.
-
Solution: Ensure the aqueous work-up is sufficiently long and vigorous to allow for complete hydrolysis to the aldehyde. Stirring the quenched mixture for 10-30 minutes is often sufficient.[3]
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Troubleshooting Decision Workflow
Below is a decision tree to guide your troubleshooting process for the Vilsmeier-Haack reaction.
Caption: Troubleshooting workflow for Vilsmeier-Haack synthesis.
Section 3: Scale-Up Considerations and Safety
Q7: What are the primary safety hazards when scaling up this synthesis?
The reagents used in the Vilsmeier-Haack reaction pose significant safety risks that are magnified at scale.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic HCl gas.
-
Safety Precaution: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure a suitable neutralizing agent is on hand for spills.
-
-
Exothermic Reaction: The reaction between POCl₃ and DMF can generate a large amount of heat very quickly.
-
Safety Precaution: Use a reactor with a robust cooling system and a calibrated temperature probe. Never add POCl₃ to DMF all at once. A controlled, slow addition is mandatory.[12] Plan for emergency cooling in case of an unexpected temperature rise.
-
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin.
-
Safety Precaution: Minimize exposure by using appropriate gloves and handling in a fume hood.
-
Section 4: Experimental Protocols
Protocol 1: Scale-Up Vilsmeier-Haack Formylation
This protocol is a general guideline. Optimization of time, temperature, and solvent volumes is recommended for your specific equipment.
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser with a nitrogen inlet, and an addition funnel.
-
Reagent Preparation: Charge the reactor with anhydrous N,N-dimethylformamide (DMF, ~10 volumes relative to substrate). Begin stirring and cool the DMF to 0-5 °C using the reactor jacket.
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Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) to the cooled DMF via the addition funnel over 1-2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. After addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
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Substrate Addition: Dissolve 1-propyl-1H-benzoimidazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the reactor, keeping the temperature below 10 °C.
-
Reaction: Once the substrate addition is complete, slowly warm the reaction mixture to room temperature, and then heat to 60-70 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 4-8 hours.
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Quenching: In a separate vessel, prepare a solution of sodium acetate (5-6 equivalents) in water (~20 volumes). Cool this solution to 0-5 °C. Very slowly, transfer the warm reaction mixture into the cold sodium acetate solution with vigorous stirring. This step is exothermic; control the addition rate to keep the quench temperature below 20 °C.
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Extraction: Stir the quenched mixture for 30 minutes. Extract the aqueous slurry with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 volumes).
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Washing: Combine the organic extracts and wash with water (2 x 10 volumes) and then with brine (1 x 10 volumes) to remove residual DMF.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford this compound as a pure solid or oil.
General Reaction Workflow Diagram
Caption: General workflow for Vilsmeier-Haack synthesis.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale & Key Considerations |
| Substrate:POCl₃:DMF | 1 : 1.5 : ~10-15 (vol) | An excess of the Vilsmeier reagent ensures complete conversion.[3] DMF serves as both reagent and solvent. |
| Addition Temperature | 0 - 10 °C | Critical for controlling the initial exotherm during reagent formation and preventing degradation.[8] |
| Reaction Temperature | 25 - 80 °C | Must be optimized; higher temperatures increase reaction rate but also risk of side-product formation.[8] |
| Reaction Time | 4 - 12 hours | Monitor by TLC/LC-MS to avoid prolonged heating after completion.[10] |
| Quench Temperature | < 20 °C | Essential for safely hydrolyzing the reaction intermediate and preventing product degradation. |
References
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NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]
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Nguyen, T. et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(46), 32734–32771. Available from: [Link]
-
Pharmaffiliates. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Mocanu, A. et al. (2021). Optimization of the reaction conditions. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE. Available from: [Link]
-
IJCRT.org. (2023). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Available from: [Link]
-
EPRA Journals. SUSTAINABLE SYNTHESIS OF BENZIMIDAZOLES VIA SOLVENT-FREE REACTIONS USING RENEWABLE FEEDSTOCKS. Available from: [Link]
-
DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available from: [Link]
-
Koppuravuri, N. P. (2016). Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis. ResearchGate. Available from: [Link]
-
Singh, P. et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available from: [Link]
-
Beilstein Journals. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available from: [Link]
-
ACS Publications. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link]
-
Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Available from: [Link]
-
MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available from: [Link]
-
Wikipedia. Benzimidazole. Available from: [Link]
-
ResearchGate. Green synthesis of benzimidazole derivatives an overview. Available from: [Link]
-
RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. Available from: [Link]
-
ResearchGate. Reaction Optimization for Benzimidazole. Available from: [Link]
-
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of aldehydes by benzylic oxidation. Available from: [Link]
-
ResearchGate. Previous studies on the synthesis of 2‐hydroxymethylbenzimidazoles. Available from: [Link]
-
PubMed. Recent achievements in the synthesis of benzimidazole derivatives. Available from: [Link]
-
SpringerLink. Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in. Available from: [Link]
-
PubMed Central. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Available from: [Link]
-
PubMed Central. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available from: [Link]
-
ResearchGate. Synthetic application and scale up reaction. Conditions: Undivided... Available from: [Link]
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Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available from: [Link]
-
Khan Academy. Oxidation of aldehydes using Tollens' reagent. Available from: [Link]
-
PubMed. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. Available from: [Link]
-
PubChem. 1-Propyl-1H-imidazole-2-carbaldehyde. Available from: [Link]
-
Chemguide. oxidation of aldehydes and ketones. Available from: [Link]
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NIH National Center for Biotechnology Information. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Available from: [Link]
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Technical Support Center: Synthesis and Stability of 1-Propyl-1H-benzoimidazole-2-carbaldehyde
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively working with benzimidazole derivatives. The synthesis of 1-Propyl-1H-benzoimidazole-2-carbaldehyde, a valuable synthetic intermediate[1], presents unique stability challenges. This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges, ensuring high-yield, high-purity synthesis by preventing product decomposition.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and handling of this compound.
Q1: My reaction mixture turned dark brown or black, and my final yield was extremely low. What is the likely cause?
A: This is a classic sign of oxidative degradation. The primary culprits are often the starting materials or the intermediate products. O-phenylenediamines are notoriously sensitive to air oxidation, which can produce highly colored, polymeric materials. Similarly, the target aldehyde can be oxidized under reaction conditions. The key is to maintain an oxygen-free environment and ensure the purity of your starting materials.
Q2: I successfully isolated my product, but it turned from a yellow solid into a brownish substance after a few days, even when stored in a freezer. How can I improve its stability?
A: This indicates ongoing decomposition, likely due to a combination of air oxidation and potential photosensitivity.[2] For long-term stability, the purified solid must be stored under an inert atmosphere (Argon or Nitrogen), protected from light in an amber vial, and kept at low temperatures (≤ -20 °C is recommended).[3] Storing the compound in solution is not advised for extended periods as benzimidazoles can be highly photosensitive in solution.[2]
Q3: During column chromatography on silica gel, I'm observing significant streaking and a very low recovery of my product. Is the compound decomposing on the column?
A: Yes, this is a common problem. The aldehyde functional group can be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption. To mitigate this, you can either deactivate the silica gel by preparing your slurry in a solvent system containing 0.5-1% triethylamine or consider using a less acidic stationary phase, such as neutral alumina. Performing the chromatography as rapidly as possible ("flash chromatography") also minimizes contact time and potential degradation.
Q4: What is the most common decomposition byproduct I should be looking for analytically?
A: The most prevalent decomposition product is the corresponding carboxylic acid, 1-Propyl-1H-benzoimidazole-2-carboxylic acid . This is formed via the oxidation of the aldehyde group. You can monitor its formation using TLC (it will likely have a lower Rf value and may streak) or HPLC. In ¹H NMR, the characteristic aldehyde proton signal (around 9-10 ppm) will disappear and be replaced by a broad carboxylic acid proton signal further downfield (or it may not be visible, depending on the solvent).
Section 2: Core Synthesis Strategy and Key Control Points
The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with an aldehyde.[4][5] This reaction requires an oxidative cyclization step to form the aromatic benzimidazole ring from the intermediate Schiff base.[4] The choice of a mild oxidant is critical to prevent over-oxidation to the carboxylic acid.
Recommended Synthetic Workflow
The following diagram outlines a robust workflow designed to minimize decomposition.
Caption: Recommended workflow for minimizing decomposition.
Table 1: Critical Synthesis Parameters
| Parameter | Recommendation | Rationale & Causality |
| Starting Diamine | N-propyl-o-phenylenediamine, freshly purified or from a new bottle. | o-Phenylenediamines are highly susceptible to air oxidation, forming colored impurities that can complicate the reaction and purification. |
| Aldehyde Source | Glyoxal sodium bisulfite adduct or similar stable glyoxal equivalent. | Provides a controlled source of the required two-carbon aldehyde fragment without the instability of free glyoxal. |
| Oxidant | Sodium metabisulfite (Na₂S₂O₅)[6][7][8] | Acts as a mild and effective oxidizing agent for the cyclization step, minimizing the risk of over-oxidation to the carboxylic acid byproduct compared to harsher agents like H₂O₂ or KMnO₄. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial. Prevents oxidation of the sensitive diamine starting material, the aldehyde product, and any reaction intermediates. |
| Solvent | Ethanol or a similar protic solvent, degassed prior to use. | Facilitates the condensation and cyclization steps. Degassing removes dissolved oxygen, a key contributor to decomposition. |
| Temperature | Reflux (e.g., in Ethanol, ~78 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate without excessive thermal decomposition. Monitor closely to avoid overheating.[9] |
| pH Control | Neutralize with a mild base (e.g., NaHCO₃ solution) during work-up. | Avoids exposing the product to harsh acidic or basic conditions which could catalyze decomposition or side reactions.[4] |
Section 3: Troubleshooting Guide: Diagnosing and Preventing Decomposition
This section provides a systematic approach to identifying and solving specific decomposition-related issues.
Problem 1: Low Yield with Significant Formation of Dark, Insoluble Byproducts
-
Potential Cause: Oxidation of N-propyl-o-phenylenediamine before or during the reaction.
-
Scientific Explanation: The two adjacent amino groups in o-phenylenediamines make the aromatic ring highly electron-rich and extremely sensitive to oxidation. Atmospheric oxygen can readily oxidize it to form complex, often polymeric, colored structures, consuming the starting material and contaminating the product.
-
Preventative Protocol:
-
Purify the Diamine: If the starting material is discolored (anything other than a pale yellow/tan), consider purifying it by recrystallization or sublimation before use.
-
Maintain Inert Atmosphere: From the moment you add the solvent to the diamine until the reaction is quenched, ensure a constant, positive pressure of an inert gas like Nitrogen or Argon.
-
Use Degassed Solvents: Sparge your reaction solvents with Nitrogen or Argon for 15-20 minutes before use to remove dissolved oxygen.
-
Problem 2: Significant Contamination with the Carboxylic Acid Byproduct
-
Potential Cause: Over-oxidation of the target aldehyde.
-
Scientific Explanation: The aldehyde functional group is easily oxidized to a carboxylic acid, especially at elevated temperatures in the presence of an oxidant. While an oxidant is required for the cyclization, an excess amount, overly harsh conditions, or the presence of atmospheric oxygen can lead to the oxidation of the desired product.
-
Preventative Protocol:
-
Control Oxidant Stoichiometry: Use a carefully measured amount of a mild oxidant. For the condensation of o-phenylenediamine with aldehydes, sodium metabisulfite is often used effectively.[6][7]
-
Exclude Air: Maintain a strict inert atmosphere during the reaction, work-up, and concentration steps. When removing solvent on a rotary evaporator, backfill the apparatus with an inert gas.
-
Temperature Management: Avoid unnecessarily high temperatures or prolonged reaction times once the formation of the product is complete (as monitored by TLC).
-
The diagram below illustrates the desired synthesis pathway versus the undesired oxidative decomposition.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation [systems.enpress-publisher.com]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Monitoring Reactions of 1-Propyl-1H-benzoimidazole-2-carbaldehyde
Welcome to the technical support center for the analytical monitoring of reactions involving 1-Propyl-1H-benzoimidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common analytical challenges. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are robust and your results are trustworthy.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Effective monitoring of its reactions is critical for optimizing yield, minimizing impurities, and ensuring the final product's quality and safety. This guide provides a comprehensive resource for troubleshooting common analytical issues encountered when using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring.
Choosing the Right Analytical Technique
Selecting the appropriate analytical method is the first critical step. The choice depends on the specific reaction, the information required (qualitative vs. quantitative), and the available instrumentation.
Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its high resolution and sensitivity.[3][4] For this compound, a reversed-phase C18 column is often a good starting point.[5][6]
Frequently Asked Questions & Troubleshooting
Q1: I'm seeing significant peak tailing for my this compound peak. What's causing this and how can I fix it?
A1: Peak tailing for benzimidazole derivatives is often due to interactions with acidic silanol groups on the silica-based stationary phase. The basic nitrogen atoms in the benzimidazole ring can form strong secondary interactions with these sites, leading to a distorted peak shape.
-
Immediate Action:
-
Lower the mobile phase pH: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase can protonate the silanol groups, reducing their interaction with your analyte. A pH between 3 and 4 is a good starting point.
-
Add a competing base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites, improving the peak shape of your analyte.
-
-
Long-Term Solution:
-
Use an end-capped column: Modern end-capped C18 columns have fewer accessible silanol groups and are less prone to causing peak tailing with basic compounds.
-
Consider a different stationary phase: Phenyl-hexyl or embedded polar group (EPG) phases can offer different selectivity and may reduce tailing.
-
Q2: My retention times are shifting between injections. How can I improve reproducibility?
A2: Retention time drift can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, and column equilibration issues.
-
Troubleshooting Steps:
-
Ensure proper mobile phase preparation: Premix your mobile phase components and degas them thoroughly to prevent bubble formation in the pump.
-
Use a column oven: Maintaining a constant column temperature is crucial for reproducible retention times.
-
Adequate column equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes.
-
Check for leaks: Inspect all fittings for any signs of leakage, which can cause pressure fluctuations and affect retention times.
-
Q3: I'm not getting good separation between my starting material and a potential impurity. What are my options?
A3: Achieving good resolution between structurally similar compounds, such as a starting material and a related impurity, often requires careful method development.
-
Method Development Strategies:
-
Adjust mobile phase strength: If the peaks are eluting too quickly, decrease the percentage of the organic solvent in your mobile phase to increase retention and improve separation. Conversely, if retention times are too long, a slight increase in the organic component may be beneficial.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation due to different solvent-analyte interactions.
-
Optimize the pH: For ionizable compounds like benzimidazoles, adjusting the mobile phase pH can significantly impact retention and selectivity.
-
Consider a different column: A column with a different stationary phase (e.g., C8, phenyl) or a longer column with a smaller particle size can provide higher efficiency and better resolution.
-
| Parameter | Starting Point | Troubleshooting Adjustment |
| Mobile Phase | Acetonitrile/Water (50:50) with 0.1% Formic Acid | Vary organic content, switch to Methanol |
| Column | C18, 250 x 4.6 mm, 5 µm | Use end-capped column, try Phenyl-Hexyl phase |
| Flow Rate | 1.0 mL/min | Adjust for optimal resolution and run time |
| Detection | UV at 254 nm or 288 nm | Scan for optimal wavelength for all components |
| Temperature | Ambient | Use column oven set to 30-40 °C |
Caption: Typical starting HPLC parameters and optimization strategies.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
GC-MS is a powerful tool for identifying and quantifying volatile and thermally stable compounds. For this compound, it can provide valuable structural information through its characteristic fragmentation pattern.
Frequently Asked Questions & Troubleshooting
Q1: I'm observing broad peaks or no peak at all for my analyte. What could be the issue?
A1: This can be due to several factors, including poor analyte volatility, thermal degradation, or active sites in the GC system.
-
Troubleshooting Steps:
-
Check inlet temperature: A temperature that is too low may result in poor volatilization, while a temperature that is too high can cause thermal degradation. A good starting point is 250 °C.
-
Use a deactivated liner: Active sites in the inlet liner can cause adsorption of polar analytes. Using a deactivated liner is crucial.
-
Consider derivatization: If the compound is not sufficiently volatile or is prone to degradation, derivatization to a more stable and volatile analog can be an effective strategy.
-
Ensure high-purity carrier gas: Impurities like oxygen or moisture in the carrier gas can degrade the column's stationary phase, creating active sites.[7]
-
Q2: The mass spectrum of my compound is inconsistent. How can I get a reproducible fragmentation pattern?
A2: Inconsistent fragmentation can be due to fluctuations in the ion source temperature or electron energy.
-
Troubleshooting Steps:
-
Ensure a stable ion source temperature: The ion source temperature should be consistent between runs. A typical temperature is 230 °C.
-
Verify electron energy: The standard electron ionization (EI) energy is 70 eV. Ensure this parameter is set correctly and is stable.
-
Check for source contamination: A dirty ion source can lead to inconsistent ionization and fragmentation. Regular cleaning and maintenance are essential.
-
Expected Fragmentation Pattern of this compound (Predicted)
-
Molecular Ion (M+) : The molecular ion peak at m/z 188 should be observable.
-
Loss of Propyl Radical : A significant fragment at m/z 145 corresponding to the loss of the propyl group (•C3H7).
-
Loss of CO : A fragment at m/z 160 due to the loss of carbon monoxide from the aldehyde group.
-
Benzimidazole Core : Characteristic fragments of the benzimidazole ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy Guide
NMR is a highly specific and quantitative technique that provides detailed structural information, making it ideal for unambiguous identification of reactants, intermediates, and products.
Frequently Asked Questions & Troubleshooting
Q1: How can I use NMR for quantitative analysis of my reaction mixture?
A1: NMR is inherently quantitative if proper experimental parameters are chosen. The area of a peak is directly proportional to the number of nuclei contributing to that signal.
-
Quantitative NMR (qNMR) Best Practices:
-
Use a long relaxation delay (d1): A delay of at least 5 times the longest T1 relaxation time of the nuclei of interest is recommended to ensure complete relaxation between scans.
-
Ensure a sufficient number of scans: A good signal-to-noise ratio is essential for accurate integration.
-
Use a suitable internal standard: An internal standard with a known concentration and a simple spectrum that does not overlap with analyte signals is crucial for accurate quantification.
-
Q2: I'm monitoring a reaction in real-time, but my peaks are broad and distorted.
A2: This can be due to magnetic field inhomogeneity, which can be exacerbated by changes in the reaction mixture's composition and temperature.
-
Troubleshooting Steps:
-
Regular shimming: The magnetic field homogeneity should be optimized (shimming) before and periodically during the reaction monitoring.
-
Use a flow-NMR setup: For reactions that are not amenable to being run directly in an NMR tube, a flow-NMR setup can be used where the reaction mixture is circulated through the NMR spectrometer.
-
Lock signal stability: Ensure a stable lock signal throughout the experiment.
-
Predicted ¹H NMR Chemical Shifts for this compound
Based on known data for similar benzimidazole structures, the following are the expected approximate chemical shifts (in ppm, relative to TMS):
| Proton | Approximate Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet |
| Aromatic (4H) | 7.2 - 7.8 | Multiplets |
| N-CH₂- | 4.2 - 4.5 | Triplet |
| -CH₂-CH₂- | 1.8 - 2.1 | Sextet |
| -CH₃ | 0.9 - 1.2 | Triplet |
Caption: Predicted ¹H NMR chemical shifts for this compound.
Sources
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Propyl-1H-benzoimidazole-2-carbaldehyde
Welcome to the dedicated technical support resource for the synthesis of 1-Propyl-1H-benzoimidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you navigate the challenges of this multi-step synthesis, with a particular focus on the critical role of solvent selection.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Question: My overall yield for the three-step synthesis of this compound is consistently low. How can I identify the problematic step and what are the most common causes related to solvent choice?
Answer:
A low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more stages. The synthesis of this compound is typically a three-step process:
-
Formation of the Benzimidazole Core: Condensation of o-phenylenediamine with an appropriate C2-synthon (e.g., acetic acid or a derivative to form 2-methyl-1H-benzimidazole).
-
N-Alkylation: Introduction of the propyl group onto the benzimidazole nitrogen.
-
Oxidation: Conversion of the 2-methyl group to the 2-carbaldehyde.
To pinpoint the issue, it is crucial to analyze the yield and purity of the intermediate product after each step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Common Solvent-Related Issues:
-
Step 1 (Condensation): The initial condensation to form the benzimidazole ring often requires acidic conditions and heating.[1] Polar protic solvents like ethanol or methanol are frequently effective as they can facilitate proton transfer and solubilize the starting materials.[2][3] If the yield is low, consider that a less polar solvent might not adequately solvate the reaction intermediates.
-
Step 2 (N-Alkylation): This step typically involves the reaction of the benzimidazole with a propyl halide in the presence of a base. Polar aprotic solvents like DMF (N,N-dimethylformamide) or acetonitrile are generally preferred.[4][5] These solvents effectively dissolve the benzimidazolide anion generated by the base, enhancing its nucleophilicity without interfering with the reaction through protonation.[5] Using a protic solvent like ethanol in this step can lead to solvolysis of the alkyl halide and reduce the reaction rate by solvating the nucleophile.
-
Step 3 (Oxidation): The choice of solvent for the oxidation of the 2-methyl group is highly dependent on the oxidizing agent used (e.g., SeO₂, KMnO₄, or catalytic oxidation). The solvent must be inert to the oxidizing agent and provide good solubility for both the substrate and the reagent. For instance, aqueous-organic solvent mixtures are common for permanganate oxidations, while dioxane or acetic acid might be used with selenium dioxide. Water can sometimes be crucial for the reaction mechanism, as seen in some oxidation processes.[6]
Question: I am observing the formation of a significant amount of 1,2-disubstituted benzimidazole as a byproduct during the initial condensation step with an aldehyde. How can I improve the selectivity for the desired 2-substituted product?
Answer:
The formation of 1,2-disubstituted benzimidazoles is a known issue when using aldehydes as the C2-synthon in the condensation with o-phenylenediamine.[7] This side reaction occurs when a second molecule of the aldehyde reacts with the nitrogen of the newly formed benzimidazole.
Controlling Selectivity through Solvent and Catalyst Choice:
The selectivity of this reaction can be influenced by the solvent and catalyst system.[7]
-
Solvent Effects: In some cases, switching to a protic solvent like ethanol can favor the formation of the 2-substituted benzimidazole.[7] Aprotic solvents, on the other hand, may promote the formation of the 1,2-disubstituted product.[8] It is hypothesized that protic solvents can stabilize the intermediate leading to the 2-substituted product through hydrogen bonding.
-
Catalyst Influence: The choice of catalyst is also critical. For example, using erbium(III) triflate (Er(OTf)₃) as a catalyst with electron-rich aldehydes can selectively yield the 1,2-disubstituted product, while electron-deficient aldehydes under the same conditions may favor the 2-monosubstituted product.[7][9]
Experimental Protocol for Optimizing Selectivity:
-
Solvent Screening: Perform the condensation reaction in parallel in different solvents to determine the optimal choice for your specific aldehyde.
-
Catalyst Evaluation: If using a catalyst, investigate the effect of different Lewis or Brønsted acids on the reaction selectivity.
-
Temperature Control: Lowering the reaction temperature may also help to reduce the rate of the second substitution reaction.
Frequently Asked Questions (FAQs)
Question: What is the fundamental role of the solvent in the N-alkylation of the benzimidazole core?
Answer:
The solvent plays a multifaceted role in the N-alkylation of benzimidazole, which is a nucleophilic substitution reaction. The key functions of the solvent in this step are:
-
Solubilization of Reactants: The solvent must effectively dissolve the benzimidazole substrate, the alkylating agent (e.g., propyl bromide), and the base.
-
Facilitation of Anion Formation: The reaction proceeds via the deprotonation of the benzimidazole N-H to form a benzimidazolide anion, which is the active nucleophile. The solvent's ability to stabilize this anion is crucial.
-
Modulation of Nucleophilicity: The solvent can significantly impact the nucleophilicity of the benzimidazolide anion.
Solvent Polarity and Type:
| Solvent Type | Examples | Effect on N-Alkylation |
| Polar Aprotic | DMF, Acetonitrile, DMSO | Highly Recommended. These solvents effectively dissolve the reactants and stabilize the benzimidazolide anion without solvating it so strongly as to hinder its reactivity.[4] This leads to faster reaction rates. |
| Polar Protic | Ethanol, Methanol, Water | Generally Avoided. These solvents can form hydrogen bonds with the benzimidazolide anion, creating a solvent shell that reduces its nucleophilicity and slows down the reaction. They can also participate in side reactions like solvolysis of the alkyl halide. |
| Non-polar | Toluene, Hexane | Not Recommended. These solvents generally have poor solubility for the benzimidazole salt and the base, leading to a heterogeneous and very slow reaction. |
Question: How does solvent choice impact the oxidation of the 2-methyl group to a carbaldehyde?
Answer:
The choice of solvent in the oxidation of the 2-methyl group is critical for the success of the reaction and is highly dependent on the chosen oxidizing agent.
Key Considerations for Solvent Selection in the Oxidation Step:
-
Inertness: The solvent must be stable under the oxidizing conditions to prevent it from being oxidized itself, which would consume the reagent and lead to impurities.
-
Solubility: The solvent must provide adequate solubility for both the 2-methyl-1-propyl-1H-benzimidazole substrate and the oxidizing agent.
-
Reaction Mechanism: In some cases, the solvent can actively participate in the reaction mechanism. For example, reactions involving water may proceed through a nucleophilic attack of water on an intermediate.[6]
Example Solvent-Oxidant Pairings:
| Oxidizing Agent | Common Solvents | Rationale |
| Selenium Dioxide (SeO₂) | Dioxane, Acetic Acid, Ethanol/Water | Dioxane and acetic acid are common choices for their ability to dissolve both the substrate and SeO₂. The addition of water can sometimes accelerate the reaction. |
| Potassium Permanganate (KMnO₄) | Acetone/Water, Pyridine/Water | Aqueous mixtures are often used to dissolve the inorganic oxidant. Pyridine can act as a base to neutralize acidic byproducts. |
| Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform, Acetone | These solvents are suitable for the heterogeneous oxidation with MnO₂, which requires good solubility of the substrate. |
It is essential to consult the literature for specific procedures related to the chosen oxidizing agent to select the most appropriate solvent system.
Question: I am having difficulty purifying the final product, this compound. What are some common impurities and how can solvent choice during workup and purification help?
Answer:
Purification challenges often arise from the presence of unreacted starting materials, byproducts from side reactions, or residual reagents.
Common Impurities and Purification Strategies:
-
Unreacted 2-Methyl-1-propyl-1H-benzimidazole: This is a common impurity if the oxidation is incomplete.
-
Over-oxidation Product (1-Propyl-1H-benzoimidazole-2-carboxylic acid): Some strong oxidizing agents can convert the aldehyde to a carboxylic acid.
-
Residual Oxidizing Agent/Byproducts: For example, selenium-based impurities if SeO₂ is used, or manganese salts from KMnO₄.
Role of Solvents in Purification:
-
Workup/Extraction: After the reaction, a liquid-liquid extraction is typically performed. The choice of the organic solvent is crucial for selectively extracting the desired product while leaving charged or highly polar impurities in the aqueous phase. Ethyl acetate is a common choice. Washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) can help remove residual oxidizing agents. A wash with a weak base (e.g., sodium bicarbonate solution) can remove any acidic byproducts like the carboxylic acid.[10]
-
Crystallization: If the product is a solid, recrystallization is an excellent purification technique. A solvent screen is necessary to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution. Common solvent systems for benzimidazoles include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: For difficult separations, column chromatography is the method of choice. A systematic solvent screening for the mobile phase (e.g., using different ratios of hexanes and ethyl acetate) is required to achieve good separation between the product and impurities based on their polarity.
Workflow for Purification:
Caption: General purification workflow.
References
-
Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (n.d.). I.J.S.R.[Link]
-
N-alkylation of imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. (2018). ResearchGate.[Link]
-
N-Alkylation of benzimidazole. (n.d.). ResearchGate.[Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2014). Beilstein Journal of Organic Chemistry.[Link]
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2016). RSC Advances.[Link]
-
N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. (2012). ResearchGate.[Link]
-
Effect of different solvents on the synthesis of 2-phenylbenzimidazole under ultrasound. (2015). ResearchGate.[Link]
-
List of optimal solvent for the synthesis of 2-phenyl-1H-benzimidazole (3a) a. (2015). ResearchGate.[Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega.[Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2017). Arabian Journal of Chemistry.[Link]
-
1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses.[Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega.[Link]
-
Synthesis of Phenyl 1-Benzyl-1H-Benzo[d]imidazol-2-ylcarbamates. (2012). Connect Journals.[Link]
-
Synthesis of benzimidazole. (2017). Slideshare.[Link]
-
Demonstration of an oxidation reaction of 2-[(5- methyl-1-pyridin-2-yl)-pyrazol-3-yl]-benzimidazole by using mass spectrometry (fab) and spectrophotometry in the presence of water and molecular oxygen. (2024). Revues Scientifiques Marocaines.[Link]
-
Demonstration of an oxidation reaction of 2-[(5- methyl-1-pyridin-2-yl)-pyrazol-3-yl]-benzimidazole by using mass spectrometry (fab) and spectrophotometry in the presence of water and molecular oxygen. (2024). ResearchGate.[Link]
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to 1-Propyl-1H-benzoimidazole-2-carbaldehyde: A Comparative Analysis within the Benzimidazole Class
Here is the comparative analysis of 1-Propyl-1H-benzoimidazole-2-carbaldehyde with other benzimidazoles.
Introduction: The Benzimidazole Scaffold and a Key Derivative
The benzimidazole core, a bicyclic system formed by the fusion of benzene and imidazole rings, is recognized in medicinal chemistry as a "privileged structure."[1] Its structural resemblance to naturally occurring purine nucleotides allows it to readily interact with a multitude of biological macromolecules, making it a cornerstone in modern drug discovery.[2][3] This versatility is evidenced by its presence in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][4]
Within this esteemed class of compounds, this compound stands out as a molecule of significant interest. It is characterized by two key structural modifications to the basic benzimidazole framework: an N1-propyl group and a C2-carbaldehyde (formyl) group. The N1-alkylation precludes the N-H tautomerism common in unsubstituted benzimidazoles, locking the molecule into a single isomeric form and increasing its lipophilicity. The C2-formyl group, an electron-withdrawing moiety, not only influences the electronic properties of the heterocyclic ring but also serves as a highly versatile synthetic handle for further molecular elaboration.
This guide provides an in-depth comparative analysis of this compound against other key benzimidazole derivatives. We will dissect differences in synthetic accessibility, explore distinguishing physicochemical properties, and critically evaluate their comparative biological activities, supported by experimental data and protocols. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for understanding the unique potential of this compound and guiding the rational design of next-generation benzimidazole-based therapeutics.
I. Synthetic Strategies: A Comparative Overview
The biological potential of a benzimidazole derivative is intrinsically linked to its synthetic accessibility. The choice of synthetic route dictates not only the feasibility of producing the target molecule but also the ease with which diverse analogues can be generated for structure-activity relationship (SAR) studies.
Foundational Synthesis: The Phillips-Ladenburg Condensation
The most traditional and widely adopted method for constructing the benzimidazole core is the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, nitrile) under harsh dehydrating conditions, often requiring high temperatures or the use of strong acids like polyphosphoric acid.[5][6][7] While effective, these conditions can limit the functional group tolerance on the reactants.
A more versatile and common variant involves the condensation of o-phenylenediamines with aldehydes.[8][9][10] This reaction typically proceeds through an initial Schiff base formation, followed by cyclization and oxidation to yield the aromatic benzimidazole ring. This approach is particularly valuable as it allows for the direct installation of a wide array of substituents at the C2 position, dictated by the choice of aldehyde.
Comparative Synthetic Pathways
The synthesis of this compound and its counterparts can be approached through several strategic pathways, each with distinct advantages.
-
Route A (Post-functionalization): The most direct route to many derivatives involves first synthesizing a substituted 2-methyl or 2-unsubstituted benzimidazole, followed by N-alkylation and subsequent C2-functionalization. This is a robust but often lengthy process.
-
Route B (Convergent Synthesis): This more elegant approach involves preparing a substituted o-phenylenediamine precursor, such as N-propyl-o-phenylenediamine, and then condensing it with a suitable aldehyde or its equivalent to directly form the target molecule. This is often more efficient for specific targets.
Modern synthetic chemistry has introduced greener and more efficient methodologies. Microwave-assisted organic synthesis (MAOS), for instance, has been shown to dramatically reduce reaction times from hours to minutes and increase yields by 10-50% compared to conventional heating for benzimidazole synthesis.[6][7][11][12]
Below is a generalized workflow comparing the synthetic logic for accessing different benzimidazole classes.
Comparative Anticancer Activity Data
| Compound Class | Example Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Aryl Benzimidazole | Compound 38 (a 2-phenyl derivative) | A549 (Lung) | 4.47 µg/mL | [13] |
| 2-Aryl Benzimidazole | Compound 40 (a 2-phenyl derivative) | MDA-MB-231 (Breast) | 3.55 µg/mL | [13] |
| 2,5-Disubstituted Benzimidazole | Compound 5 (nitro & amidine substituted) | A549 (Lung) | High Activity | [14] |
| 2-Thiobenzimidazole | Compound 3c | HCT-116 (Colon) | Effective Activity | [15] |
| 2-Thiobenzimidazole | Compound 3l | TK-10 (Renal) | Effective Activity | [15] |
Antimicrobial Activity
Benzimidazoles possess broad-spectrum antimicrobial activity against various bacteria and fungi. [1][3][16]
-
Mechanism of Action: The antimicrobial action can vary. In fungi, some benzimidazoles inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane. [3]In bacteria, a key target is DNA gyrase, an enzyme that controls DNA topology and is essential for replication. [17]
-
Structure-Activity Relationship (SAR):
-
The C2-carbaldehyde of our title compound is again a key feature. Its condensation with thiosemicarbazide can yield thiosemicarbazone derivatives. This class of compounds is well-known for its potent antimicrobial and even anticancer activities, often acting through metal chelation or enzyme inhibition.
-
Studies have shown that benzimidazole-hydrazones can exhibit weak antibacterial but notable antifungal activity, particularly against Candida species. [18] * Other structural modifications, such as the introduction of sulfonamide moieties or hybridization with other antimicrobial pharmacophores like triazoles, have been shown to enhance potency against both Gram-positive and Gram-negative bacteria. [17][19] Comparative Antimicrobial Activity Data
-
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| Benzimidazole-Triazole Hybrid | B. cereus / S. aureus | 32 | [17] |
| Benzimidazole-Triazole Hybrid | E. coli / P. aeruginosa | 64 | [17] |
| N-arylidene-carbohydrazides | A. niger | 3.12 | [1] |
| Benzimidazole-Hydrazones | Candida species | Notable Activity | [18] |
IV. Experimental Protocols
To ensure scientific integrity and reproducibility, the methods used to generate comparative data must be robust and well-defined. Below are representative protocols for the synthesis and biological evaluation of benzimidazole derivatives.
Protocol 1: General Synthesis of a 2-Aryl-1H-Benzimidazole
This protocol describes a common method for synthesizing a 2-substituted benzimidazole, which can then be a precursor for N-alkylation or be used as a comparator compound. This method utilizes sodium metabisulfite as a mild oxidizing agent. [20] Objective: To synthesize 2-phenyl-1H-benzimidazole via condensation of o-phenylenediamine and benzaldehyde.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Sodium metabisulfite (Na₂S₂O₅) (1.2 mmol, 228.1 mg)
-
Ethanol (15 mL)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (1.0 mmol) and ethanol (15 mL). Stir the mixture at room temperature until the diamine is fully dissolved.
-
Reagent Addition: Add benzaldehyde (1.0 mmol) to the solution, followed by sodium metabisulfite (1.2 mmol).
-
Causality Insight: Benzaldehyde forms a Schiff base with the diamine. The sodium metabisulfite acts as a mild in-situ oxidizing agent to convert the cyclized dihydrobenzimidazole intermediate to the final aromatic benzimidazole, avoiding harsher oxidants that could damage sensitive functional groups.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (3:7).
-
Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 5 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 50 mL of ice-cold deionized water with stirring. A solid precipitate should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash it with cold water. Allow the crude product to air dry. Recrystallize the solid from an ethanol/water mixture to obtain the pure 2-phenyl-1H-benzimidazole.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a human cancer cell line (e.g., A549).
Materials:
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (e.g., a benzimidazole derivative) dissolved in DMSO to form a stock solution (e.g., 10 mM)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Trustworthiness Insight: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for the assay.
-
-
Compound Treatment: Prepare serial dilutions of the test compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.
-
Causality Insight: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of the yellow MTT dye, converting it into an insoluble purple formazan crystal. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
V. Conclusion and Future Directions
The comparative analysis reveals that this compound occupies a unique and strategic position within the vast landscape of benzimidazole derivatives. While many biologically active benzimidazoles feature complex C2-aryl or heterocyclic substituents installed directly via condensation, the value of the title compound lies not in its intrinsic activity but in its synthetic potential.
-
The N1-propyl group serves to block tautomerism and increase lipophilicity, which are important pharmacokinetic considerations.
-
The C2-carbaldehyde group is a powerful and versatile chemical handle, enabling rapid diversification through well-established reactions like reductive amination, Wittig reactions, and the formation of hydrazones and Schiff bases.
This positions This compound as an ideal scaffold for combinatorial chemistry and fragment-based drug design. Future research should focus on leveraging this C2-reactivity to build libraries of novel derivatives. These libraries can then be screened against a wide panel of biological targets, including cancer cell lines, microbial strains, and key enzymes. By systematically modifying the structure derived from the carbaldehyde and correlating it with biological activity, researchers can elucidate detailed SAR and optimize lead compounds with enhanced potency and selectivity. This strategic approach, starting from a simple yet versatile intermediate, embodies the principles of modern, efficient drug discovery.
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Kumar, A., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. [Link]
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Racané, L., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. [Link]
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Sałat, K., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances. [Link]
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The Unambiguous Arbitrator: Validating the Structure of 1-Propyl-1H-benzoimidazole-2-carbaldehyde by X-ray Crystallography
A Comparative Guide to Definitive Molecular Structure Elucidation
In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely a detail—it is the very foundation of its function, reactivity, and therapeutic potential. For novel heterocyclic compounds such as 1-Propyl-1H-benzoimidazole-2-carbaldehyde, a molecule of interest in medicinal chemistry, unambiguous structural validation is paramount. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the gold standard for structure determination, benchmarked against a suite of powerful spectroscopic techniques. As Senior Application Scientists, we aim to elucidate not just the how, but the critical why behind these experimental choices, offering a framework for rigorous scientific validation.
The Subject of Inquiry: this compound
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a propyl group at the N1 position and a carbaldehyde at the C2 position creates a molecule with specific steric and electronic properties that warrant precise characterization. The central question is not just whether the molecule has been synthesized, but whether the synthesized structure is unequivocally what it is intended to be.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[1] It provides a detailed molecular portrait, revealing precise bond lengths, bond angles, and intermolecular interactions.[2] This technique moves beyond connectivity to provide an absolute spatial map of the atoms.
The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding precision and an understanding of the underlying principles.
Experimental Protocol: From Synthesis to Structure
Part 1: Synthesis of this compound
A plausible and efficient synthesis of the target molecule involves a three-step process: N-alkylation of o-phenylenediamine, cyclization to form the benzimidazole ring with a precursor to the aldehyde, and subsequent oxidation.
-
N-Propylation of o-Phenylenediamine:
-
To a solution of o-phenylenediamine in a suitable solvent such as ethanol, add one equivalent of 1-bromopropane.
-
Include a non-nucleophilic base like potassium carbonate to neutralize the HBr formed during the reaction.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up and purify the resulting N-propyl-o-phenylenediamine by column chromatography.
-
-
Formation of (1-Propyl-1H-benzo[d]imidazol-2-yl)methanol:
-
Condense the N-propyl-o-phenylenediamine with glycolic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or by heating in 4M HCl. This cyclization reaction forms the benzimidazole ring.[3][4]
-
Alternatively, react with a glycolic acid derivative under milder conditions.
-
The reaction mixture is heated to drive the condensation.
-
After cooling and neutralization, the crude product is extracted and purified to yield the alcohol intermediate.
-
-
Oxidation to this compound:
-
Dissolve the (1-Propyl-1H-benzo[d]imidazol-2-yl)methanol in a suitable solvent like dichloromethane (DCM).
-
Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) to selectively oxidize the primary alcohol to the aldehyde.[5]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The crude aldehyde is then purified by column chromatography.
-
Part 2: Crystal Growth – The Art of Patience
The most challenging step is often growing a single crystal of sufficient quality—typically larger than 0.1 mm, transparent, and free of defects.[6]
-
Method of Choice: Slow Evaporation. A common and effective method for benzimidazole derivatives is slow evaporation.[2]
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture).
-
Transfer the saturated solution to a clean vial.
-
Cover the vial with a cap or parafilm with a few small perforations to allow for very slow evaporation of the solvent over days to weeks.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Part 3: X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is carefully mounted on a goniometer head.[2]
-
The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[2]
-
A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7][8]
-
-
Data Processing and Structure Solution:
-
Structure Refinement:
-
An initial molecular model is built into the electron density map.
-
The model is then refined by iteratively adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[8] The quality of the final structure is assessed using parameters like the R-factor.
-
Visualizing the Workflow
Caption: Workflow for the structural validation of this compound by X-ray crystallography.
Orthogonal Validation: A Multi-Technique Approach
While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary for routine characterization. A combination of spectroscopic methods provides a powerful and often sufficient alternative for structural elucidation, and serves as a crucial complement to crystallographic data.[10][11]
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous structure determination. | Requires a high-quality single crystal; provides a static picture of the molecule in the solid state.[12] |
| NMR Spectroscopy | Connectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), chemical environment of nuclei. | Provides detailed structural information in solution; non-destructive.[12] | Can be complex to interpret for large molecules; may not provide absolute stereochemistry without chiral auxiliaries. |
| Infrared (IR) Spectroscopy | Presence of functional groups based on their characteristic vibrational frequencies. | Fast, simple, and non-destructive; excellent for identifying key functional groups. | Provides limited information on the overall molecular skeleton; spectra can be complex. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS); fragmentation patterns provide structural clues. | High sensitivity; determines molecular formula. | Does not provide information on stereochemistry or connectivity of isomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structure in Solution
NMR spectroscopy is the most powerful spectroscopic technique for determining the structure of organic molecules in solution.[13][14] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments can map out the entire carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin splitting).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.[14]
-
Expected NMR Data for this compound:
-
¹H NMR:
-
A singlet for the aldehyde proton (~9-10 ppm).
-
Signals for the four aromatic protons on the benzimidazole ring (~7-8 ppm).
-
A triplet for the N-CH₂ protons of the propyl group.
-
A sextet for the -CH₂- protons of the propyl group.
-
A triplet for the -CH₃ protons of the propyl group.
-
-
¹³C NMR:
-
A signal for the aldehyde carbonyl carbon (~180-190 ppm).
-
Signals for the aromatic carbons.
-
Signals for the three carbons of the propyl group.
-
Infrared (IR) Spectroscopy: Identifying the Key Players
IR spectroscopy is excellent for the rapid identification of functional groups.[6]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.[15]
-
Data Acquisition: A background spectrum is collected, followed by the sample spectrum.
Expected IR Data:
-
~2850 and 2750 cm⁻¹: Characteristic C-H stretch of the aldehyde.[15]
-
~1700-1720 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.[16]
-
~3050-3100 cm⁻¹: Aromatic C-H stretches.
-
~1500-1600 cm⁻¹: C=C stretches of the aromatic ring.
-
~2800-3000 cm⁻¹: Aliphatic C-H stretches of the propyl group.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental formula. Fragmentation patterns can also offer structural clues.[1][17]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[18]
-
Data Acquisition: The sample is injected into the gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer (MS), where it is ionized and its mass-to-charge ratio is detected.[19]
Expected MS Data:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (C₁₁H₁₂N₂O = 188.23 g/mol ).
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of the propyl group, the aldehyde group, or cleavage of the benzimidazole ring.
Conclusion: A Symphony of Techniques for Unimpeachable Validation
The structural validation of a novel compound like this compound is a hierarchical process. While spectroscopic methods like NMR, IR, and MS provide a robust and often sufficient picture of the molecular structure, single-crystal X-ray crystallography serves as the ultimate and unambiguous arbitrator. It provides the high-resolution, three-dimensional data that is indispensable for understanding structure-activity relationships and for the rational design of new molecules in drug development and materials science. The choice of technique depends on the research question, but for definitive proof of structure, X-ray crystallography remains the unparalleled gold standard.
References
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- BenchChem. (2025). Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determination.
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A Comparative Spectroscopic Guide to 1-Propyl-1H-benzoimidazole-2-carbaldehyde and Its N-Alkyl Analogs
This guide provides a detailed spectroscopic comparison of 1-Propyl-1H-benzoimidazole-2-carbaldehyde and its N-methyl, N-ethyl, and N-butyl analogs. In the realm of medicinal chemistry and materials science, benzimidazole derivatives are a cornerstone, exhibiting a wide array of biological activities and unique photophysical properties. The introduction of an aldehyde at the 2-position and the variation of the N-alkyl substituent on the imidazole ring significantly influence the electronic and steric properties of these molecules. Understanding these nuances through spectroscopic analysis is paramount for researchers in drug design and development.
This document offers an in-depth analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. While complete experimental data for all the titled compounds are not uniformly available in the public domain, this guide leverages data from closely related structures and foundational spectroscopic principles to provide a comprehensive and predictive comparison.
The Spectroscopic Analysis Workflow
A systematic approach is crucial for the unambiguous structural elucidation of synthetic compounds. The following workflow outlines the typical spectroscopic analysis pipeline for characterizing novel benzimidazole derivatives.
Figure 2: Chemical structures of the N-alkyl-1H-benzoimidazole-2-carbaldehyde analogs.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms.
Experimental Protocol
A small amount of the purified benzimidazole derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The spectrum is then acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).
Comparative ¹H NMR Data
| Compound | Aldehyde-H (s) | Aromatic-H (m) | N-CH₂- (t) | -CH₂- (m) | -CH₃ (t) |
| This compound | ~10.0-10.2 | ~7.3-8.0 | ~4.4-4.6 | ~1.8-2.0 | ~0.9-1.1 |
| 1-Methyl-1H-benzoimidazole-2-carbaldehyde | ~10.1 | ~7.4-7.9 | 4.1 (s) | - | - |
| 1-Ethyl-1H-benzoimidazole-2-carbaldehyde | ~10.0-10.2 | ~7.3-8.0 | ~4.5-4.7 (q) | - | ~1.4-1.6 (t) |
| 1-Butyl-1H-benzoimidazole-2-carbaldehyde | ~10.0-10.2 | ~7.3-8.0 | ~4.4-4.6 (t) | ~1.7-1.9 (m), ~1.3-1.5 (m) | ~0.9-1.0 (t) |
Note: The chemical shifts for 1-Propyl-, 1-Ethyl-, and 1-Butyl-1H-benzoimidazole-2-carbaldehyde are predicted based on known substituent effects and data from related structures, as direct experimental data was not available in the cited sources. The data for the methyl analog is based on typical values for such compounds.
Discussion of ¹H NMR Spectra
The ¹H NMR spectra of these analogs are expected to be characterized by several key regions:
-
Aldehyde Proton: A distinct singlet appearing far downfield, typically between 10.0 and 10.2 ppm, is characteristic of the aldehyde proton. This downfield shift is due to the deshielding effect of the electronegative oxygen atom and the anisotropic effect of the carbonyl group.
-
Aromatic Protons: The four protons on the benzene ring of the benzimidazole core will appear as a complex multiplet in the aromatic region, generally between 7.3 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific substitution and the solvent used.
-
N-Alkyl Protons: The protons of the N-alkyl group will show characteristic shifts and splitting patterns.
-
For the propyl analog, a triplet for the N-CH₂- protons is expected around 4.4-4.6 ppm, a multiplet for the middle -CH₂- group around 1.8-2.0 ppm, and a triplet for the terminal -CH₃ group around 0.9-1.1 ppm.
-
The methyl analog will exhibit a sharp singlet for the N-CH₃ group around 4.1 ppm.
-
The ethyl analog will show a quartet for the N-CH₂- protons around 4.5-4.7 ppm and a triplet for the -CH₃ group around 1.4-1.6 ppm.
-
The butyl analog will have a more complex aliphatic region, with a triplet for the N-CH₂- group and overlapping multiplets for the internal methylene groups.
-
¹³C NMR Spectroscopy: A Carbon Skeleton Map
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Experimental Protocol
Similar to ¹H NMR, a slightly more concentrated solution of the compound in a deuterated solvent is used. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.
Comparative ¹³C NMR Data
| Compound | C=O | C2 | Aromatic C | N-CH₂- | -CH₂- | -CH₃ |
| This compound | ~185-190 | ~145-150 | ~110-145 | ~48-52 | ~22-26 | ~10-12 |
| 1-Methyl-1H-benzoimidazole-2-carbaldehyde | ~185-190 | ~145-150 | ~110-145 | 32.7 | - | - |
| 1-Ethyl-1H-benzoimidazole-2-carbaldehyde | ~185-190 | ~145-150 | ~110-145 | ~42-46 | - | ~14-16 |
| 1-Butyl-1H-benzoimidazole-2-carbaldehyde | ~185-190 | ~145-150 | ~110-145 | ~46-50 | ~30-34, ~19-23 | ~13-15 |
Note: The chemical shifts for the target compounds are predictive, based on general values for these functional groups and data from analogous structures. Experimental data for 1-propyl-1H-benzimidazole (lacking the carbaldehyde) shows signals for the propyl group at approximately 45.8, 23.4, and 11.3 ppm.
Discussion of ¹³C NMR Spectra
The ¹³C NMR spectra will provide valuable information for confirming the carbon skeleton:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate significantly downfield, in the range of 185-190 ppm.
-
Benzimidazole Carbons: The carbon atoms of the benzimidazole ring will appear in the aromatic region (approximately 110-150 ppm). The C2 carbon, being attached to two nitrogen atoms and the aldehyde group, will be one of the more downfield signals in this region (~145-150 ppm).
-
N-Alkyl Carbons: The chemical shifts of the N-alkyl carbons will be characteristic of sp³ hybridized carbons attached to a nitrogen atom. The carbon directly attached to the nitrogen (N-CH₂) will be the most downfield of the alkyl signals. As the alkyl chain length increases from methyl to butyl, additional signals will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, the sample can be mixed with KBr and pressed into a pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Comparative IR Data
| Compound | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) |
| This compound | ~1680-1700 | ~1620-1640 | ~1450-1600 | ~3000-3100 | ~2850-2960 |
| 1-Methyl-1H-benzoimidazole-2-carbaldehyde | ~1680-1700 | ~1620-1640 | ~1450-1600 | ~3000-3100 | ~2850-2960 |
| 1-Ethyl-1H-benzoimidazole-2-carbaldehyde | ~1680-1700 | ~1620-1640 | ~1450-1600 | ~3000-3100 | ~2850-2960 |
| 1-Butyl-1H-benzoimidazole-2-carbaldehyde | ~1680-1700 | ~1620-1640 | ~1450-1600 | ~3000-3100 | ~2850-2960 |
Note: The vibrational frequencies are predicted based on typical ranges for these functional groups.
Discussion of IR Spectra
The IR spectra of these compounds will be dominated by several characteristic absorption bands:
-
Carbonyl Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde group. Conjugation with the benzimidazole ring lowers this frequency from that of a simple aliphatic aldehyde.
-
Imine and Aromatic Stretches: The C=N stretching vibration of the imidazole ring and the C=C stretching vibrations of the benzene ring will appear in the 1450-1640 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the N-alkyl group will appear as stronger bands below 3000 cm⁻¹.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Experimental Protocol
A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The instrument then measures the mass-to-charge ratio of the resulting ions.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₁H₁₂N₂O | 188.23 | 189.10 |
| 1-Methyl-1H-benzoimidazole-2-carbaldehyde | C₉H₈N₂O | 160.17 | 161.07 |
| 1-Ethyl-1H-benzoimidazole-2-carbaldehyde | C₁₀H₁₀N₂O | 174.20 | 175.08 |
| 1-Butyl-1H-benzoimidazole-2-carbaldehyde | C₁₂H₁₄N₂O | 202.25 | 203.12 |
Discussion of Mass Spectra and Fragmentation
The mass spectrum of each compound is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The fragmentation pattern can provide further structural information. A common fragmentation pathway for these compounds would be the loss of the alkyl group from the nitrogen atom.
Figure 3: A plausible fragmentation pathway for this compound in ESI-MS.
Conclusion
This guide provides a comprehensive spectroscopic framework for the characterization of this compound and its N-alkyl analogs. By combining the available experimental data with predictive analysis based on fundamental spectroscopic principles, researchers can confidently identify and differentiate these important molecules. The subtle yet discernible shifts in NMR spectra, coupled with the characteristic vibrations in IR and fragmentation patterns in MS, offer a complete picture of their molecular architecture. As more experimental data for these specific compounds become available, this guide can be further refined to provide even more precise comparative insights.
References
(Note: As specific experimental data for the primary target compounds were not found, the reference list includes sources for related compounds and general spectroscopic principles.)
-
The Royal Society of Chemistry. (2017). Supporting Information for a research article. .
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PubChem. This compound. National Center for Biotechnology Information. [Link].
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PubChem. 1-Methyl-1H-1,3-benzodiazole-2-carbaldehyde. National Center for Biotechnology Information. [Link].
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PubChem. 1-Ethyl-1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. [Link].
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SpectraBase. 1-Propyl-1H-benzimidazole. Wiley-VCH GmbH. [Link].
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Kadhim, M. M., & Al-Adily, M. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. [Link].
A Comparative Guide to the Biological Activity of 1-Propyl-1H-benzoimidazole-2-carbaldehyde Derivatives
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds, including the natural product Vitamin B12.[1] Its versatile therapeutic applications span antimicrobial, anticancer, antiviral, and anti-inflammatory activities, among others.[2][3][4] This guide focuses on derivatives of a specific, highly adaptable starting material: 1-Propyl-1H-benzoimidazole-2-carbaldehyde . The aldehyde functional group at the C-2 position is a reactive hub, enabling the synthesis of a vast library of derivatives, most notably Schiff bases, through condensation reactions. By analyzing these derivatives, we can elucidate critical structure-activity relationships (SAR) that inform the rational design of next-generation therapeutic agents.
This guide provides an in-depth comparison of the biological activities of various derivatives, supported by experimental data and protocols, to empower researchers in drug discovery and development.
Comparative Biological Evaluation: From Anticancer to Antimicrobial Efficacy
The primary route for derivatizing this compound involves the formation of an azomethine linkage (-CH=N-) via condensation with various primary amines, yielding a diverse array of Schiff bases. The biological profile of the resulting molecule is profoundly influenced by the nature of the substituent introduced.
Anticancer Activity
Benzimidazole-based Schiff bases have demonstrated significant potential as antiproliferative agents.[5] Their mechanism often involves targeting critical cellular machinery, such as topoisomerase enzymes or tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7][8]
A study involving Schiff bases derived from 4-(1H-benzo[d]imidazol-2-yl)aniline (a structurally related precursor) and various aromatic aldehydes revealed potent activity against several human cancer cell lines.[9] The evaluation of these compounds against colorectal (HCT116), liver (HepG2), and ovarian (A2780) cancer cell lines showed that specific substitutions on the aldehyde's phenyl ring were critical for cytotoxicity.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Benzimidazole Schiff Base Derivatives
| Compound ID | R-Group on Phenyl Ring | HCT116 (Colon) | HepG2 (Liver) | A2780 (Ovarian) |
| 3c | 4-N,N-dimethylamino | 0.04 | 0.09 | 0.08 |
| 3f | 4-hydroxy | 0.08 | 0.07 | 0.06 |
| 3g | 3,4,5-trimethoxy | 0.05 | 0.06 | 0.08 |
| Doxorubicin | Reference Drug | 0.09 | 0.08 | 0.07 |
| (Data synthesized from related benzimidazole Schiff base studies for illustrative comparison.[9][10]) |
Causality and Insights: The data suggests that electron-donating groups, such as dimethylamino (-N(CH₃)₂) and hydroxyl (-OH), as well as multiple methoxy groups on the phenyl ring, significantly enhance anticancer activity.[5][9] This is likely due to their ability to modulate the electronic properties of the entire molecule, potentially improving its binding affinity to biological targets like kinases or DNA.[10] For instance, some derivatives have been shown to induce G2/M phase cell cycle arrest, a hallmark of DNA damage or mitotic disruption.[6][8]
Antimicrobial and Antifungal Activity
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[11][12] Benzimidazole derivatives have long been explored for this purpose, with many exhibiting broad-spectrum activity.[4][13][14] The derivatization of the 2-carbaldehyde group allows for fine-tuning of this activity.
Studies on various benzimidazole derivatives have shown that their efficacy is highly dependent on the substituents. For example, the introduction of heterocyclic rings or specific alkyl chains can dramatically alter the Minimum Inhibitory Concentration (MIC).[15][16]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Benzimidazole Derivatives
| Derivative Type | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | A. niger (Fungus) |
| Parent Benzimidazole | >100 | >100 | >100 | >100 |
| Derivative with Indole moiety | 3.9 - 7.8 | >100 | 3.9 | >100 |
| Derivative with Chloro group | 2 - 16 | 2 - 16 | 8 - 16 | 8 - 16 |
| Derivative with Nitro group | 2 - 16 | 2 - 16 | 8 - 16 | >100 |
| Ciprofloxacin (Reference) | 8 - 16 | 8 - 16 | N/A | N/A |
| Fluconazole (Reference) | N/A | N/A | 4 - 128 | 4 - 128 |
| (Data compiled from studies on various C-2 and N-1 substituted benzimidazoles to illustrate structure-activity trends.[1][16]) |
Causality and Insights: The antimicrobial action is often attributed to the inhibition of essential microbial enzymes or the disruption of cellular structures. The lipophilicity conferred by the N-1 propyl group is a critical factor, as it can facilitate the molecule's transport across microbial cell membranes. Further modifications via the Schiff base linkage introduce additional pharmacophores. For instance, derivatives bearing chloro or nitro groups often exhibit potent antibacterial activity.[1] Similarly, the incorporation of other heterocyclic systems, like indole, can confer strong activity against specific strains, such as Staphylococcus aureus and Candida albicans.[16] The antifungal activity of some derivatives is linked to their ability to induce the production of reactive oxygen species (ROS) in yeast cells.[11]
Structure-Activity Relationship (SAR) Analysis
Synthesizing the available data allows us to establish a preliminary SAR framework for derivatives of the this compound scaffold.
Caption: Structure-Activity Relationship (SAR) summary for key derivatives.
-
N-1 Position (Propyl Group): The alkyl chain at the N-1 position, in this case, a propyl group, generally increases the molecule's lipophilicity. This is a crucial factor for bioavailability, as it aids in crossing the lipid bilayer of cell membranes, a prerequisite for reaching intracellular targets. Studies on related benzimidazoles show that antifungal activity can be dependent on the alkyl chain length.[11]
-
C-2 Position (Schiff Base): The azomethine bridge (-CH=N-) is not merely a linker but an active pharmacophore. Its planarity and electronic properties are vital.
-
Substituents on the Amine Moiety: This is the primary site for diversification and has the most significant impact on the type and potency of biological activity.
-
Anticancer: Aromatic rings with strong electron-donating groups (e.g., -OH, -OCH₃, -N(CH₃)₂) tend to produce derivatives with superior anticancer activity.[5]
-
Antimicrobial: Aromatic or heterocyclic rings bearing electron-withdrawing groups (e.g., -Cl, -NO₂) often result in enhanced antibacterial and antifungal properties.[1]
-
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific rigor, the methodologies used to generate the comparative data are detailed below. These protocols are designed to be self-validating, with integrated controls for reliable interpretation.
General Synthesis of Schiff Base Derivatives
This protocol describes the straightforward condensation reaction to form the Schiff base derivatives from the parent aldehyde.
Caption: General workflow for the synthesis of Schiff base derivatives.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Addition of Amine: To this solution, add the desired substituted primary amine (1.0 equivalent).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9][10]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard drug control (e.g., Ciprofloxacin, Fluconazole) must be run in parallel.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.[17]
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Outlook
The this compound scaffold is a fertile ground for the development of novel therapeutic agents. The strategic formation of Schiff base derivatives allows for extensive molecular diversification, leading to compounds with potent and often specific biological activities.
-
Key Findings: The biological profile of these derivatives is highly tunable. Electron-donating substituents on the Schiff base's phenyl ring generally favor anticancer activity , while electron-withdrawing and heterocyclic moieties tend to enhance antimicrobial and antifungal efficacy . The N-1 propyl group plays a crucial role in modulating lipophilicity, which is essential for cell penetration.
-
Future Directions: Future research should focus on synthesizing a broader library of derivatives to refine the SAR models. Investigating the precise molecular targets through techniques like molecular docking and enzymatic assays will be critical for mechanism-of-action studies.[1] Furthermore, evaluating the toxicity of the most potent compounds in normal cell lines and in vivo models is the necessary next step toward translating these promising laboratory findings into clinical candidates.[18]
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Al-Badr, A. A. (Year N/A). Antibacterial and Antifungal Activities of Benzimidazole and Benzoxazole Derivatives. ResearchGate. [Link]
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Abd El-All, A. S. (Year N/A). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. IDOSI Publications. [Link]
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Fotso, G. W., et al. (2020). Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System. National Institutes of Health. [Link]
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Kamal, A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central. [Link]
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Krasavin, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Propyl-1H-benzoimidazole-2-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. This guide provides an in-depth, technically-grounded comparison of methodologies for assessing the purity of 1-Propyl-1H-benzoimidazole-2-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active benzimidazole derivatives. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure the highest standards of scientific integrity.
The Criticality of Purity for Benzimidazole Derivatives
Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, making them crucial scaffolds in drug discovery.[1] The presence of impurities, even in minute quantities, can significantly impact the pharmacological and toxicological profile of the final compound.[2] Therefore, rigorous purity assessment of intermediates like this compound is paramount.
Synthesis and Potential Impurities
The synthesis of this compound typically involves the condensation of N-propyl-o-phenylenediamine with a suitable two-carbon electrophile, followed by oxidation or direct formylation. A common synthetic route is the reaction of N-propyl-o-phenylenediamine with glyoxylic acid.
Potential process-related impurities that can arise from this synthesis include:
-
Unreacted Starting Materials: N-propyl-o-phenylenediamine and glyoxylic acid.
-
By-products of Condensation: Incomplete cyclization or side reactions can lead to various structural analogs.
-
Over-oxidation Products: If oxidation is part of the synthetic route, the aldehyde functional group could be further oxidized to a carboxylic acid.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as any catalysts or reagents, may be present in the final product.[3]
Purification Strategies: A Comparative Approach
Achieving high purity of benzimidazole derivatives is a critical step for their use in further research and development.[1] Two common and effective purification techniques for compounds like this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities.
Recrystallization
Recrystallization is a cost-effective and scalable purification method that relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Advantages:
-
Excellent for removing small amounts of impurities.
-
Can yield highly crystalline, pure product.
-
Relatively simple and inexpensive.
Disadvantages:
-
Requires significant solubility differences between the product and impurities.
-
Product loss can be high.
-
May not be effective for removing impurities with similar solubility profiles.
Column Chromatography
Column chromatography is a highly versatile and powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[4][5] For benzimidazole derivatives, silica gel is a commonly used stationary phase.[1]
Advantages:
-
Capable of separating complex mixtures of compounds.
-
High resolution and efficiency.
-
Applicable to a wide range of compounds.
Disadvantages:
-
Can be time-consuming and labor-intensive.
-
Requires larger volumes of solvents.
-
Scaling up can be challenging.
The following table provides a comparative summary of these two purification methods:
| Feature | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Ideal For | Removing small amounts of impurities from a relatively pure compound | Separating complex mixtures with similar polarities |
| Throughput | High | Low to Medium |
| Solvent Consumption | Moderate | High |
| Cost | Low | High |
| Yield | Can be lower due to product loss in the mother liquor | Generally higher with careful fraction collection |
A Validated Workflow for Purity Assessment
A robust purity assessment workflow should be a self-validating system, employing multiple analytical techniques to provide a comprehensive purity profile. The following workflow is recommended for this compound.
Caption: A comprehensive workflow for the purification and purity assessment of this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of benzimidazole derivatives using silica gel column chromatography.[1]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvents: Ethyl acetate, Hexane (HPLC grade)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of benzimidazole derivatives.[6][7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A gradient system is often effective. For example:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
A typical gradient might be from 10% B to 90% B over 20 minutes.
Procedure:
-
Standard Preparation: Prepare a standard solution of a reference standard of this compound of known concentration.
-
Sample Preparation: Prepare a solution of the synthesized and purified product in the mobile phase.
-
Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method). The identity of the main peak can be confirmed by comparing its retention time with that of the reference standard.
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules.[8][9][10]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound. The spectra should be consistent with the expected structure.
Protocol 4: Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[11][12]
Instrumentation:
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Prepare a KBr pellet of the sample or analyze it as a thin film.
-
Data Acquisition: Obtain the IR spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands for the functional groups present in this compound, such as the C=O stretch of the aldehyde, the C=N stretch of the imidazole ring, and the C-H stretches of the propyl group and aromatic ring.
Comparative Data Summary
The following table summarizes the expected outcomes from the different analytical techniques for a high-purity sample of this compound.
| Analytical Technique | Expected Result for High-Purity Sample | Information Provided |
| HPLC | A single major peak with >99% area | Quantitative purity, presence of non-volatile impurities |
| GC-MS | A single major peak corresponding to the molecular ion of the target compound | Presence of volatile impurities, molecular weight confirmation |
| ¹H NMR | Sharp, well-resolved signals with correct integration and coupling patterns | Structural confirmation, absence of proton-containing impurities |
| ¹³C NMR | The expected number of signals with appropriate chemical shifts | Confirmation of the carbon skeleton |
| FTIR | Characteristic absorption bands for aldehyde, benzimidazole, and propyl groups | Confirmation of functional groups |
Conclusion
The rigorous assessment of purity for synthesized compounds like this compound is a non-negotiable aspect of chemical research and drug development. A multi-faceted approach, combining effective purification strategies with a suite of orthogonal analytical techniques, is essential for ensuring the quality, safety, and efficacy of the final products. By understanding the principles behind each method and implementing a self-validating workflow, researchers can confidently advance their discoveries from the laboratory to clinical applications.
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A-Z Guide to Cross-Reactivity Profiling of 1-Propyl-1H-benzoimidazole-2-carbaldehyde and Other Novel Benzimidazoles
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzimidazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The journey from a promising hit, such as 1-Propyl-1H-benzoimidazole-2-carbaldehyde, to a viable clinical candidate is contingent on a thorough understanding of its selectivity.[3][4][5] High selectivity for the intended target minimizes the risk of off-target effects and associated toxicities.[4] This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the novel compound this compound as a primary example.
While public domain data on the specific biological targets of this compound is limited[6][7], its structural similarity to known kinase inhibitors suggests that this is a logical starting point for our investigation.[2] Therefore, for the purpose of this guide, we will hypothesize that its primary target is a protein kinase, for instance, Aurora Kinase A, a crucial regulator of mitosis and a target in oncology.[8]
The Imperative of Selectivity in Drug Development
Drug selectivity refers to a compound's ability to interact with a specific target over other potential targets in the complex biological system.[3][4] A highly selective drug is more likely to elicit the desired therapeutic effect with fewer adverse reactions.[3] Conversely, a non-selective compound, often termed a "dirty drug," may interact with multiple targets, leading to a complex pharmacological profile that can include unforeseen side effects.[9] Therefore, early and comprehensive cross-reactivity profiling is a cornerstone of preclinical safety pharmacology, as mandated by regulatory bodies.[10][11][12][13][14]
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the cross-reactivity profile of this compound, it is essential to compare it against benchmark compounds. An ideal comparison set would include:
-
A highly selective inhibitor for the primary target: This compound serves as the "gold standard" for selectivity. For Aurora Kinase A, Alisertib (MLN8237) is a well-characterized, potent, and selective inhibitor.
-
A known multi-kinase inhibitor: A compound with a broader kinase inhibition profile, such as Staurosporine, can help to put the selectivity of the test compound into perspective.
-
Structurally similar compounds: Including analogs of this compound, such as 1-Methyl-1H-benzoimidazole-2-carbaldehyde[15] and 1-Allyl-1H-benzimidazole-2-carbaldehyde, can provide valuable structure-activity relationship (SAR) data regarding selectivity.
Experimental Strategies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is necessary to build a complete picture of a compound's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays.
In Vitro Kinase Panel Screening
This is often the first step in assessing the selectivity of a potential kinase inhibitor. Several commercial vendors, such as Reaction Biology and Eurofins DiscoverX, offer extensive kinase panels that cover a large portion of the human kinome.[16]
Principle: These assays typically measure the ability of the test compound to inhibit the enzymatic activity of a large number of purified kinases. The readout is often the transfer of a radiolabeled phosphate from ATP to a substrate.[16]
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions to be tested, typically at a single high concentration (e.g., 10 µM) for the initial screen.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the test compound or vehicle control (DMSO) to the appropriate wells.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate. After washing away the unincorporated radiolabeled ATP, the radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to the vehicle control.
Data Presentation: The results are typically presented in a table, as shown below with hypothetical data.
| Kinase Target | This compound (% Inhibition @ 10 µM) | Alisertib (% Inhibition @ 1 µM) | Staurosporine (% Inhibition @ 1 µM) |
| Aurora Kinase A | 95 | 98 | 99 |
| Aurora Kinase B | 65 | 75 | 98 |
| VEGFR2 | 25 | 5 | 95 |
| EGFR | 10 | 2 | 90 |
| p38α | 5 | 1 | 85 |
Competition Binding Assays
These assays provide a measure of the binding affinity of a compound to a target, which is complementary to enzymatic activity data.[17][18][19][20] They are particularly useful for identifying interactions with non-enzyme targets like receptors and ion channels.
Principle: A competition binding assay measures the ability of a test compound to displace a known, labeled ligand (the "probe") from its target.[18][19][21]
Experimental Workflow: Competition Binding Assay
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA®).
Interpreting the Data: A Holistic View of Selectivity
No single assay can definitively determine a compound's selectivity. It is the convergence of data from multiple orthogonal assays that provides a reliable assessment.
-
Kinase Profiling: A low "hit rate" in a broad kinase panel suggests high selectivity. Hits can be followed up with IC50 determinations to quantify potency.
-
Competition Binding: Data from these assays can confirm direct binding to the primary target and identify potential off-targets that may not have been included in the kinase panel.
-
CETSA®: A thermal shift observed for the primary target in cells confirms target engagement in a physiological context. The absence of shifts for other proteins suggests selectivity at the cellular level.
By systematically applying these methodologies, researchers can build a robust cross-reactivity profile for novel compounds like this compound, enabling informed decisions in the drug development process. This rigorous approach is fundamental to advancing new chemical entities with the desired efficacy and safety profiles.
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Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. Available at: [Link]
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PNAS. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12979-12984. Available at: [Link]
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Oxford Academic. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(12), i283-i291. Available at: [Link]
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Bridging the Gap: A Computational Validation Guide for Experimental Findings on 1-Propyl-1H-benzoimidazole-2-carbaldehyde
In the landscape of modern drug discovery and materials science, the synergy between experimental research and computational modeling is paramount. This guide provides an in-depth comparison of hypothetical experimental findings for the novel compound, 1-Propyl-1H-benzoimidazole-2-carbaldehyde, with robust computational validation methodologies. As a Senior Application Scientist, the objective is to present a self-validating system where computational approaches not only corroborate experimental data but also provide deeper mechanistic insights that can accelerate research and development.
This guide is tailored for researchers, scientists, and drug development professionals, offering a practical framework for integrating computational chemistry into their experimental workflows. We will explore the causality behind experimental choices and how computational studies, particularly Density Functional Theory (DFT) and molecular docking, can be leveraged to predict and validate molecular properties, reactivity, and biological activity.
Hypothetical Experimental Profile of this compound
For the purpose of this guide, we will assume the following experimental findings for this compound, synthesized via the condensation of N-propyl-o-phenylenediamine and 2-oxo-propionaldehyde, and characterized by standard spectroscopic methods.
| Experimental Data | Hypothetical Findings |
| Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR) | Characteristic peaks confirming the presence of the propyl group, benzimidazole core, and the carbaldehyde functional group. |
| Antimicrobial Activity (MIC Assay) | Moderate activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL). |
| Anticancer Activity (MTT Assay) | Moderate cytotoxicity against a human cancer cell line (e.g., HeLa) with an IC50 value of 50 µM. |
| Reactivity Studies | The carbaldehyde group is susceptible to nucleophilic attack, and the benzimidazole nitrogen exhibits basic properties. |
Computational Validation: A Step-by-Step Approach
Computational studies serve to rationalize and predict the experimental observations. Here, we outline the workflow to validate the hypothetical findings for this compound.
Workflow for Computational Validation
Caption: Computational workflow for validating experimental findings.
Part 1: Geometric and Spectroscopic Validation
The initial step in any computational analysis is to obtain an accurate three-dimensional structure of the molecule.
Protocol for Geometry Optimization and Frequency Calculation:
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method Selection: Employ Density Functional Theory (DFT) with a suitable functional and basis set. The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for organic molecules, providing a good balance between accuracy and computational cost.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step is crucial as all subsequent calculations depend on an accurate structure.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the predicted vibrational frequencies, which can be directly compared to the experimental IR spectrum.
-
NMR Shielding Constants Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method with the optimized geometry to calculate the NMR shielding constants. These can then be converted to chemical shifts for comparison with experimental ¹H and ¹³C NMR data.
Comparative Analysis:
| Computational Prediction | Experimental Correlation |
| Calculated IR Frequencies | Correlate with experimental IR peaks for C=O (aldehyde), C=N (imidazole), and C-H stretches. |
| Calculated NMR Chemical Shifts | Compare with experimental ¹H and ¹³C NMR spectra to assign peaks and confirm the molecular structure. |
Part 2: Elucidating Reactivity and Biological Potential
Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are powerful tools to understand a molecule's reactivity and intermolecular interactions.
Protocol for FMO and MEP Analysis:
-
FMO Calculation: From the optimized DFT output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity.
-
MEP Mapping: Generate a Molecular Electrostatic Potential map to visualize the electron density distribution. This map highlights electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions of the molecule.
Insights Gained:
-
Reactivity: A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. For our target molecule, the LUMO is expected to be localized on the carbaldehyde group, confirming its susceptibility to nucleophilic attack.
-
Intermolecular Interactions: The MEP map will show a negative potential (red/yellow) around the nitrogen atoms of the benzimidazole ring and the oxygen of the carbaldehyde, indicating their ability to act as hydrogen bond acceptors. This is crucial for understanding potential interactions with biological targets.
Part 3: In Silico Validation of Biological Activity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This is instrumental in understanding the potential mechanism of action for antimicrobial and anticancer activities.
Protocol for Molecular Docking:
-
Target Selection: Identify relevant protein targets for the observed biological activities. For antibacterial activity against S. aureus, a suitable target could be DNA gyrase or dihydrofolate reductase. For anticancer activity, a protein like tubulin or a specific kinase could be chosen.
-
Ligand and Receptor Preparation: Prepare the 3D structure of this compound (the ligand) and the crystal structure of the target protein (the receptor), which can be obtained from the Protein Data Bank (PDB). This involves adding hydrogen atoms, assigning charges, and removing water molecules.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina, Glide) to predict the binding mode and affinity of the ligand within the active site of the receptor.
-
Analysis of Results: Analyze the docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) and the calculated binding energy, which is an estimate of the binding affinity.
Comparative Analysis with Alternatives:
To provide a comprehensive guide, we can compare the predicted binding affinity of our target molecule with known inhibitors of the selected protein targets. For instance, we could compare its binding to DNA gyrase with that of ciprofloxacin, a known antibiotic.
| Molecule | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| This compound | S. aureus DNA Gyrase | -7.5 | Hydrogen bond with active site residues, hydrophobic interactions. |
| Ciprofloxacin (Reference) | S. aureus DNA Gyrase | -8.2 | Established binding mode with key residues. |
| This compound | Tubulin | -6.8 | Interaction with the colchicine binding site. |
| Colchicine (Reference) | Tubulin | -7.9 | Known interactions within the binding pocket. |
This comparative data, although hypothetical, illustrates how computational docking can rank compounds and provide a rationale for their observed biological activities. Benzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[3][4][5] Computational studies like DFT and molecular docking have been successfully employed to understand the structure-activity relationships of these compounds.[6][7]
Logical Framework for Integrating Computational and Experimental Data
Caption: Iterative cycle of experimental and computational research.
Conclusion
The integration of computational studies provides a powerful and cost-effective means to validate and rationalize experimental findings. For a novel molecule like this compound, computational methods can confirm its structure, predict its reactivity, and offer plausible mechanisms for its biological activity. This guide has outlined a comprehensive workflow that, while based on a hypothetical experimental profile, is grounded in established scientific principles and methodologies. By adopting such an integrated approach, researchers can enhance the efficiency and depth of their scientific investigations, ultimately accelerating the discovery and development of new chemical entities.
References
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Bendi Anjaneyulu. (2023). DFT and Molecular Docking Studies of 1, 2 Disubstituted Benzimidazole Derivatives with COVID-19 Receptors: An Approach for Medications to Treat COVID-19. Letters in Organic Chemistry, 20(9), 818-828. Available at: [Link][1][8]
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Bentham Science Publishers. (2023). DFT and Molecular Docking Studies of 1, 2 Disubstituted Benzimidazole Derivatives with COVID-19 Receptors. Available at: [Link][2]
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Khan, I., et al. (2024). Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives. PubMed. Available at: [Link][6]
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Taye, N. Z., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. PubMed Central. Available at: [Link][7]
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Racané, L., et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 25(22), 5293. Available at: [Link][3]
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Fiveable. (n.d.). Validation of computational results with experimental data. Computational Chemistry Class Notes. Available at: [Link][9]
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Xie, H., et al. (2017). Experimental and Computational Studies of the Reactions of N and O Atoms with Small Heterocyclic Anions. PubMed. Available at: [Link][10]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3063. Available at: [Link][4]
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Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole. Available at: [Link][5]
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Taha, M., et al. (2017). Discovery of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry, 132, 26-41. Available at: [Link][11]
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comparative efficacy of different synthetic methods for 1-Propyl-1H-benzoimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Propyl-1H-benzoimidazole-2-carbaldehyde is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of three principal synthetic methodologies for the preparation of this compound. We will delve into the mechanistic underpinnings, procedural details, and relative merits of each approach to provide researchers with the insights necessary to make informed decisions for their synthetic campaigns. The methods discussed are: (I) N-propylation of 2-methylbenzimidazole followed by oxidation, (II) Vilsmeier-Haack formylation of 1-propyl-1H-benzo[d]imidazole, and (III) Directed ortho-lithiation and subsequent formylation of 1-propyl-1H-benzo[d]imidazole.
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif found in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities. The introduction of a propyl group at the N-1 position and a formyl group at the C-2 position of the benzimidazole core furnishes a versatile intermediate, this compound, which can be readily elaborated into more complex molecular architectures. The choice of synthetic route to this key intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a drug discovery or development program. This guide aims to provide a critical evaluation of the most pertinent synthetic strategies, supported by experimental data and procedural insights.
Methodology 1: N-Propylation of 2-Methylbenzimidazole followed by Oxidation
This two-step approach is a classical and often reliable method for the synthesis of N-alkylated-2-formylbenzimidazoles. The strategy relies on the ready availability of 2-methylbenzimidazole and the selective oxidation of the activated 2-methyl group.
Logical Workflow
Caption: Workflow for the synthesis via N-propylation and subsequent oxidation.
Step 1: N-Propylation of 2-Methylbenzimidazole
The N-alkylation of benzimidazoles is a well-established transformation. The use of a mild base like potassium carbonate and a polar aprotic solvent such as acetone or acetonitrile provides a clean and efficient method for the synthesis of the N-propylated intermediate.
Causality of Experimental Choices:
-
Base (Potassium Carbonate): Potassium carbonate is a sufficiently strong base to deprotonate the acidic N-H of the benzimidazole, forming the nucleophilic benzimidazolide anion. It is preferred over stronger bases like sodium hydride for its ease of handling and milder reaction conditions.
-
Solvent (Acetone): Acetone is an excellent solvent for this reaction as it readily dissolves both the 2-methylbenzimidazole and propyl bromide, facilitating the reaction. Its boiling point allows for the reaction to be conducted at a moderate temperature, promoting a reasonable reaction rate without significant side product formation.
-
Alkylating Agent (Propyl Bromide): Propyl bromide is a reactive alkylating agent that readily undergoes nucleophilic substitution with the benzimidazolide anion.
Experimental Protocol:
-
To a solution of 2-methylbenzimidazole (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add propyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-methyl-1-propyl-1H-benzo[d]imidazole.
Step 2: Oxidation of 2-Methyl-1-propyl-1H-benzo[d]imidazole
The oxidation of the 2-methyl group of the benzimidazole ring to a formyl group can be selectively achieved using selenium dioxide (SeO₂). This reagent is known for its ability to oxidize activated methyl and methylene groups.[1][2][3]
Causality of Experimental Choices:
-
Oxidizing Agent (Selenium Dioxide): SeO₂ is a specific and effective reagent for the oxidation of methyl groups alpha to a heteroaromatic ring system. The electron-donating nature of the benzimidazole ring activates the 2-methyl group towards oxidation.[4]
-
Solvent (Dioxane): Dioxane is a suitable high-boiling solvent that allows the reaction to be carried out at the elevated temperatures often required for SeO₂ oxidations, ensuring a reasonable reaction rate.
Experimental Protocol:
-
To a solution of 2-methyl-1-propyl-1H-benzo[d]imidazole (1.0 eq) in dioxane, add selenium dioxide (1.5 eq).
-
Reflux the reaction mixture for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the black selenium precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Methodology 2: Vilsmeier-Haack Formylation of 1-Propyl-1H-benzo[d]imidazole
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] This one-step approach involves the direct introduction of a formyl group at the C-2 position of a pre-formed 1-propyl-1H-benzo[d]imidazole.
Logical Workflow
Caption: Workflow for the synthesis via Vilsmeier-Haack formylation.
Causality of Experimental Choices:
-
Vilsmeier Reagent (POCl₃/DMF): The reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent, a chloroiminium salt.[8] This electrophile is sufficiently reactive to attack the electron-rich C-2 position of the 1-propyl-1H-benzo[d]imidazole.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the electrophilic aromatic substitution. The subsequent hydrolysis of the initially formed iminium salt intermediate yields the desired aldehyde.
Experimental Protocol:
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.5 eq) dropwise to ice-cold N,N-dimethylformamide (DMF) (5.0 eq) with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 1-propyl-1H-benzo[d]imidazole (1.0 eq) in DMF to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Methodology 3: Directed Ortho-Lithiation and Formylation of 1-Propyl-1H-benzo[d]imidazole
This method involves the deprotonation of the C-2 position of 1-propyl-1H-benzo[d]imidazole using a strong organolithium base, followed by quenching the resulting anion with a formylating agent. This approach offers high regioselectivity due to the acidity of the C-2 proton.[9]
Logical Workflow
Caption: Workflow for the synthesis via directed ortho-lithiation and formylation.
Causality of Experimental Choices:
-
Base (n-Butyllithium): n-Butyllithium (n-BuLi) is a strong base capable of deprotonating the relatively acidic C-2 proton of the benzimidazole ring. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions.[10]
-
Solvent (THF): Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and can solvate the organolithium species.
-
Formylating Agent (DMF): N,N-dimethylformamide (DMF) serves as an efficient one-carbon electrophile to introduce the formyl group. The reaction of the 2-lithiobenzimidazole with DMF initially forms a tetrahedral intermediate, which upon aqueous workup, hydrolyzes to the aldehyde.
Experimental Protocol:
-
To a solution of 1-propyl-1H-benzo[d]imidazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Analysis
| Feature | Methodology 1: Oxidation | Methodology 2: Vilsmeier-Haack | Methodology 3: Lithiation |
| Number of Steps | Two | One (from 1-propyl-1H-benzo[d]imidazole) | One (from 1-propyl-1H-benzo[d]imidazole) |
| Reagent Toxicity | High (Selenium dioxide is highly toxic) | Moderate (POCl₃ is corrosive and moisture-sensitive) | High (n-BuLi is pyrophoric) |
| Reaction Conditions | High temperature (reflux in dioxane) | Moderate to high temperature (80-90 °C) | Low temperature (-78 °C) |
| Scalability | Moderate; handling large quantities of SeO₂ can be hazardous. | Good; Vilsmeier-Haack is a well-established industrial reaction. | Challenging; requires strict anhydrous conditions and low temperatures. |
| Substrate Scope | Generally good for activated methyl groups. | Good for electron-rich heterocycles. | Good, but sensitive to other electrophilic functional groups. |
| Typical Yields | Moderate to good (can be variable) | Good to excellent | Good to excellent |
| Purification | Can be challenging due to selenium byproducts. | Generally straightforward. | Generally straightforward. |
Conclusion and Recommendations
Each of the discussed synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.
-
Methodology 1 (Oxidation) is a reliable and classical approach, particularly if 2-methylbenzimidazole is readily available. However, the high toxicity of selenium dioxide is a significant drawback, especially for large-scale synthesis, and may require specialized handling and waste disposal procedures.
-
Methodology 2 (Vilsmeier-Haack Formylation) represents a highly efficient and direct method for the formylation of the pre-formed 1-propyl-1H-benzo[d]imidazole. This method is generally high-yielding and scalable, making it an attractive option for industrial applications. The primary considerations are the handling of the corrosive and moisture-sensitive phosphorus oxychloride.
-
Methodology 3 (Lithiation and Formylation) provides a highly regioselective and often high-yielding route. However, it requires stringent anhydrous and anaerobic conditions and the use of pyrophoric n-butyllithium, which can be challenging to handle, especially on a larger scale. This method is well-suited for laboratory-scale synthesis where high purity and regioselectivity are paramount.
For large-scale production , the Vilsmeier-Haack formylation (Methodology 2) is likely the most practical and economically viable option, given its efficiency and scalability. For laboratory-scale synthesis and derivatization , all three methods are feasible, and the choice may depend on the availability of starting materials, the specific expertise of the researcher, and the desired scale of the reaction. The oxidation route (Methodology 1) is a good alternative if the N-propylated 2-methylbenzimidazole is already in hand, while the lithiation route (Methodology 3) offers excellent control for more complex or sensitive substrates.
References
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.
- Jones, G.; Stanforth, S. P. The Vilsmeier reaction of non-aromatic compounds. Org. React.2000, 56, 355-659.
- Hinsberg, O.; König, E. Ber. Dtsch. Chem. Ges.1893, 26, 1927-1930.
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60, 119–122.
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PrepChem. Synthesis of o-phenylenediamine. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? [Link]
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ResearchGate. Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]
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Wikipedia. Vilsmeier–Haack reaction. [Link]
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Patsnap. Method for synthesizing o-phenylenediamine from ortho-nitroaniline by virtue of catalytic hydrogenation. [Link]
- Google Patents. Process for preparing 4-propylthio-o-phenylenediamine.
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MDPI. Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. [Link]
- Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. J. Chem. Research (M).
- The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, rep.
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AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. [Link]
- Cook, D. J.; Sears, R. W.; Dock, D. Oxidations with Selenium Dioxide. Proc. Indiana Acad. Sci.1948, 58, 148-150.
- Trachtenberg, E. N.; Nelson, C. H.; Carver, J. R. Mechanism of Selenium Dioxide Oxidation of Olefins. J. Org. Chem.1970, 35, 1653-1659.
- USE OF REAGENTS For B.Sc. Part -3 (Hons)
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ResearchGate. Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. [Link]
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ResearchGate. Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. [Link]
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PubMed Central. A Comprehensive Study of N-Butyl-1H-Benzimidazole. [Link]
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ResearchGate. Can we use THF as solvent for BuLi aided formylation when the reactant is insoluble in THF? [Link]
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ResearchGate. Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. [Link]
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ResearchGate. Oxidative polymerization of p-phenylenediamine. [Link]
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Unraveling the Enigma: A Comparative Guide to Establishing the Mechanism of Action for 1-Propyl-1H-benzoimidazole-2-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically viable drug is paved with rigorous scientific investigation. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MOA). This guide provides an in-depth, experience-driven framework for establishing the MOA of 1-Propyl-1H-benzoimidazole-2-carbaldehyde and its derivatives, a class of compounds showing significant therapeutic potential. We will move beyond a simple listing of protocols to explain the why behind each experimental choice, ensuring a self-validating and robust scientific narrative.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[2][3] The diverse biological activities of benzimidazoles stem from their ability to interact with a broad spectrum of therapeutic targets, which can include enzymes like topoisomerases and polymerases, as well as structural proteins such as tubulin.[1] This guide will navigate the complexities of identifying the specific molecular target and downstream cellular consequences of engaging that target with our lead compound.
Phase 1: Initial Target Identification – Casting a Wide Net
The first crucial step is to identify the direct molecular target(s) of our lead compound, this compound. A multi-pronged approach, combining both unbiased and hypothesis-driven methods, is essential to build a strong foundation for our MOA hypothesis.
Unbiased, Proteome-Wide Screening
To avoid preconceived notions and discover potentially novel targets, we will employ cutting-edge, label-free techniques that assess target engagement in a native cellular environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for identifying direct drug-target interactions in intact cells.[4][5][6] The principle is based on the ligand-induced thermal stabilization of a target protein.[6]
Experimental Protocol: Proteome-Wide CETSA
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa or A549) to ~80% confluency. Treat the cells with either vehicle control (DMSO) or varying concentrations of this compound for a predetermined time.
-
Thermal Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a specific temperature in a thermal cycler.
-
Lysis and Protein Quantification: After the heat challenge, lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for proteomic analysis. This typically involves reduction, alkylation, and tryptic digestion of the proteins.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature.
-
Data Analysis: Identify proteins that show a significant thermal shift in the presence of the compound compared to the vehicle control. These are your primary target candidates.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another valuable technique for identifying direct binding targets without modifying the small molecule.[7] It relies on the principle that a small molecule binding to its target protein can protect it from proteolytic degradation.
Experimental Protocol: DARTS
-
Cell Lysis and Treatment: Prepare a cell lysate from a relevant cell line. Divide the lysate into aliquots and treat with either vehicle control or this compound.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time.
-
Quenching and Sample Preparation: Stop the digestion by adding a protease inhibitor or by heat inactivation. Prepare the samples for SDS-PAGE analysis.
-
Gel Electrophoresis and Staining: Run the samples on an SDS-PAGE gel and visualize the protein bands using a suitable stain (e.g., Coomassie Blue or silver stain).
-
Band Excision and Mass Spectrometry: Excise the protein bands that are protected from degradation in the compound-treated samples and identify the proteins using mass spectrometry.
Hypothesis-Driven Approaches
Based on the known pharmacology of benzimidazole derivatives, we can also investigate a panel of likely targets.
Kinase Inhibition Profiling
Many benzimidazole derivatives are known to be kinase inhibitors.[1] Therefore, screening our compound against a broad panel of kinases is a logical step.
Experimental Protocol: Kinase Inhibition Assay
-
Assay Principle: Utilize a commercially available kinase profiling service or an in-house assay platform. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Compound Screening: Screen this compound at a fixed concentration (e.g., 10 µM) against a large panel of kinases.
-
IC50 Determination: For any "hits" from the initial screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Target Identification Summary for this compound
| Method | Potential Target(s) Identified | Confidence Level |
| Proteome-Wide CETSA | Topoisomerase IIα, Tubulin beta chain | High |
| DARTS | Topoisomerase IIα | High |
| Kinase Inhibition Profiling | No significant hits (<50% inhibition at 10 µM) | Low |
Based on the hypothetical data in Table 1, Topoisomerase IIα and Tubulin emerge as the most promising primary targets.
Phase 2: Target Validation and Mechanistic Elucidation
With our primary target candidates in hand, the next phase involves rigorously validating these interactions and understanding the downstream cellular consequences.
Biochemical Validation of Direct Target Engagement
To confirm the direct interaction between our compound and the putative targets, we will perform in vitro biochemical assays.
Topoisomerase IIα Inhibition Assay
This assay directly measures the enzymatic activity of purified Topoisomerase IIα.
Experimental Protocol: Topoisomerase IIα Relaxation Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human Topoisomerase IIα, and varying concentrations of this compound.
-
Enzymatic Reaction: Incubate the reaction at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination and Gel Electrophoresis: Stop the reaction and run the DNA on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands. Supercoiled and relaxed DNA will migrate differently, allowing for the quantification of enzyme inhibition.
Tubulin Polymerization Assay
This assay assesses the effect of the compound on the polymerization of purified tubulin into microtubules.
Experimental Protocol: Tubulin Polymerization Assay
-
Reaction Setup: In a microplate, combine purified tubulin with a polymerization buffer and varying concentrations of this compound.
-
Monitoring Polymerization: Measure the increase in absorbance or fluorescence over time at 340 nm, which corresponds to the formation of microtubules.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the vehicle control to determine if the compound inhibits or promotes tubulin polymerization.
Table 2: Hypothetical Biochemical Validation Data
| Assay | Compound | IC50 (µM) |
| Topoisomerase IIα Relaxation | This compound | 2.5 |
| Etoposide (Positive Control) | 5.0 | |
| Tubulin Polymerization | This compound | > 100 |
| Paclitaxel (Positive Control) | 0.1 |
The hypothetical data in Table 2 strongly suggests that this compound is a direct inhibitor of Topoisomerase IIα, while having no significant effect on tubulin polymerization. This allows us to focus our subsequent efforts on the topoisomerase-mediated mechanism.
Cell-Based Assays to Probe the Downstream Effects
Now that we have high confidence in Topoisomerase IIα as the primary target, we need to investigate the cellular consequences of its inhibition.
DNA Damage Response
Inhibition of Topoisomerase IIα leads to the accumulation of DNA double-strand breaks, which triggers the DNA damage response (DDR) pathway.
Experimental Protocol: Western Blot for DDR Markers
-
Cell Treatment and Lysis: Treat cancer cells with this compound for various time points. Lyse the cells to extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key DDR proteins, such as phosphorylated H2AX (γH2AX) and phosphorylated ATM/ATR.
-
Analysis: An increase in the levels of these phosphorylated proteins indicates the activation of the DDR pathway.
Cell Cycle Analysis
DNA damage often leads to cell cycle arrest, providing time for the cell to repair the damage.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Staining: Treat cells with the compound for 24-48 hours. Harvest the cells and stain them with a DNA-intercalating dye like propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). Topoisomerase II inhibitors typically cause a G2/M arrest.[8]
Apoptosis Assay
If the DNA damage is too severe to be repaired, the cell will undergo programmed cell death, or apoptosis.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment and Staining: Treat cells with the compound for 48-72 hours. Stain the cells with Annexin V (an early apoptotic marker) and propidium iodide (a late apoptotic/necrotic marker).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic, late apoptotic, and viable cells.
Visualizing the Mechanism of Action
To synthesize our findings, we can construct a signaling pathway diagram.
Caption: Proposed MOA for this compound.
Phase 3: In Vivo Target Engagement and Efficacy
The final step is to translate our in vitro findings to an in vivo setting to confirm target engagement and anti-tumor efficacy.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
These studies are crucial to understand the relationship between drug exposure and the desired pharmacological effect in a living organism.[9]
Experimental Protocol: In Vivo PK/PD Study
-
Animal Model: Utilize a relevant tumor xenograft model in mice.
-
Drug Administration: Administer this compound to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Sample Collection: Collect blood samples at various time points to determine the pharmacokinetic profile of the compound. Euthanize cohorts of mice at different time points and collect tumor tissue.
-
Pharmacodynamic Readout: Analyze the tumor tissue for the biomarker identified in our in vitro studies (e.g., γH2AX levels) by immunohistochemistry or western blotting.
-
Data Analysis: Correlate the drug concentration in the plasma and tumor with the level of the pharmacodynamic biomarker to establish a PK/PD relationship.
In Vivo Efficacy Studies
These studies will determine if the compound can inhibit tumor growth in an animal model.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the compound or vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Comparative Analysis with Alternative Benzimidazole Derivatives
To understand the structure-activity relationship (SAR), it is essential to compare our lead compound with other derivatives.
Table 3: Comparative Profile of Benzimidazole Derivatives
| Derivative | Topo IIα IC50 (µM) | G2/M Arrest (% of cells) | In Vivo TGI (%) |
| This compound | 2.5 | 75 | 60 |
| 1-Ethyl-1H-benzoimidazole-2-carbaldehyde | 5.2 | 60 | 45 |
| 1-Propyl-1H-benzoimidazole | > 100 | < 10 | < 10 |
This hypothetical comparative data suggests that the 1-propyl and 2-carbaldehyde moieties are crucial for the anti-topoisomerase activity and subsequent anti-tumor effects.
Conclusion
Establishing the mechanism of action for a novel compound like this compound is a meticulous process that requires a logical and multi-faceted experimental approach. By combining unbiased, proteome-wide screening with hypothesis-driven validation, we can build a robust and compelling scientific case for the compound's MOA. This guide provides a comprehensive, yet flexible, framework that can be adapted to the specific properties of other benzimidazole derivatives, ultimately accelerating their journey from the laboratory to the clinic.
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Benchmarking 1-Propyl-1H-benzoimidazole-2-carbaldehyde Against Known Inhibitors: A Comparative Guide
Introduction: Unveiling the Potential of a Novel Benzimidazole Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of this versatile scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This guide focuses on 1-Propyl-1H-benzoimidazole-2-carbaldehyde , a novel derivative with potential therapeutic applications. To rigorously evaluate its biological standing, we present a comprehensive benchmarking study against well-established inhibitors in three key therapeutic areas: cancer (via Topoisomerase I and PARP inhibition) and fungal infections.
This document is intended for researchers, scientists, and drug development professionals. It provides not only comparative experimental data but also the underlying scientific rationale and detailed protocols to ensure reproducibility and foster further investigation.
Section 1: Anticancer Potential via Topoisomerase I Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication and transcription, making them critical targets for cancer chemotherapy.[5][6] Benzimidazole derivatives have been identified as a promising class of Topoisomerase I (Topo I) inhibitors.[7][8] This section benchmarks this compound against Camptothecin, a well-characterized Topo I inhibitor.
Mechanism of Topoisomerase I Inhibition
Topoisomerase I relieves DNA supercoiling by introducing a transient single-strand break, allowing the DNA to rotate, and then religating the strand.[5] Inhibitors like Camptothecin stabilize the covalent complex between Topo I and DNA, preventing religation. This leads to an accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in rapidly dividing cancer cells.
Comparative Inhibitors
-
This compound: The test compound. Its efficacy as a Topo I inhibitor is to be determined.
-
Camptothecin: A natural alkaloid and a potent, well-established Topo I inhibitor used as a positive control and benchmark.[9]
-
Topotecan: A water-soluble derivative of camptothecin, also a clinically used Topo I inhibitor, can be used for further comparison.[2][10]
Experimental Protocol: DNA Relaxation Assay
The principle of this assay is based on the differential electrophoretic mobility of supercoiled and relaxed plasmid DNA on an agarose gel.[11] Supercoiled plasmid DNA is more compact and migrates faster than its relaxed counterpart. Topo I relaxes the supercoiled DNA, causing it to migrate slower. An effective inhibitor will prevent this relaxation, resulting in the persistence of the faster-migrating supercoiled form.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer
-
Test compounds (this compound, Camptothecin, Topotecan) dissolved in DMSO
-
DNA Loading Dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Sterile deionized water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice as follows:
-
2 µL 10x Topo I Assay Buffer
-
1 µL Supercoiled plasmid DNA (200 ng)
-
1 µL Test compound at various concentrations (or DMSO for control)
-
Distilled water to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase I enzyme to each tube (except the negative control).
-
Incubation: Gently mix and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of DNA loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at 80-100V until the dye front has migrated sufficiently.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light.[12][13]
Data Analysis and Expected Results:
The gel will show distinct bands corresponding to supercoiled (faster migrating) and relaxed (slower migrating) DNA.
-
Negative Control (No Enzyme): A single band of supercoiled DNA.
-
Positive Control (Enzyme, No Inhibitor): A single band of relaxed DNA.
-
Inhibitor Samples: A dose-dependent inhibition of DNA relaxation will be observed. At low inhibitor concentrations, both relaxed and supercoiled forms may be present. At high concentrations of an effective inhibitor, only the supercoiled form will be visible.
The percentage of inhibition can be quantified by densitometry of the supercoiled DNA band. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be calculated.
Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.
Comparative Data Summary
| Compound | Putative Target | IC50 (µM) |
| This compound | Topoisomerase I | TBD |
| Camptothecin (Positive Control) | Topoisomerase I | ~1-5 |
| Topotecan (Positive Control) | Topoisomerase I | ~1-10 |
*To Be Determined through experimentation. Literature values for controls are approximate and can vary with assay conditions.
Section 2: Anticancer Potential via PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[11] Inhibiting PARP has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a concept known as synthetic lethality). Benzimidazole derivatives have been identified as potent PARP inhibitors.[7][8][12][14][15]
Mechanism of PARP Inhibition
PARP enzymes detect single-strand DNA breaks and, in response, synthesize poly(ADP-ribose) chains on themselves and other nuclear proteins. This process recruits other DNA repair proteins. PARP inhibitors block this catalytic activity. Some inhibitors, like Olaparib and Talazoparib, also "trap" the PARP enzyme on the DNA, creating a cytotoxic complex that obstructs DNA replication.
Comparative Inhibitors
-
This compound: The test compound.
-
Olaparib: A clinically approved PARP inhibitor, serving as a key benchmark.[16][17][18]
-
Talazoparib: Another potent, clinically approved PARP inhibitor known for its strong PARP-trapping effect.[19][20][21]
Experimental Protocol: Colorimetric PARP Assay
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate.[5]
Materials:
-
PARP Enzyme (e.g., PARP1)
-
Histone-coated 96-well plate
-
10x PARP Buffer
-
10x PARP Cocktail (containing biotinylated NAD+)
-
Activated DNA
-
Test compounds (this compound, Olaparib, Talazoparib) in DMSO
-
Streptavidin-HRP
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 0.2 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of test compounds and controls.
-
Reaction Setup: To the histone-coated wells, add:
-
25 µL of 1x PARP Buffer
-
5 µL of test compound at various concentrations (or DMSO for control)
-
10 µL of Activated DNA
-
-
Enzyme Addition: Add 10 µL of PARP enzyme to each well (except the no-enzyme control).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Detection:
-
Add 50 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 3-5 times.
-
Add 50 µL of colorimetric HRP substrate and incubate until color develops.
-
-
Reading: Add 50 µL of Stop Solution and read the absorbance at 450 nm.
Data Analysis and Expected Results:
The absorbance is directly proportional to the PARP activity.
-
Positive Control (Enzyme, No Inhibitor): High absorbance.
-
Negative Control (No Enzyme): Low background absorbance.
-
Inhibitor Samples: A dose-dependent decrease in absorbance.
The percentage of inhibition is calculated relative to the positive control. IC50 values are then determined by plotting inhibition versus inhibitor concentration.
Caption: Workflow for the Colorimetric PARP Inhibition Assay.
Comparative Data Summary
| Compound | Putative Target | IC50 (nM) |
| This compound | PARP1/2 | TBD |
| Olaparib (Positive Control) | PARP1/2 | ~1-5 |
| Talazoparib (Positive Control) | PARP1/2 | <1 |
*To Be Determined through experimentation. Literature values for controls are approximate and can vary with assay conditions.
Section 3: Antifungal Activity
The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents.[3] Benzimidazole derivatives have a long history as antifungal agents, primarily by targeting tubulin polymerization.[7] More recently, some benzimidazoles have been shown to inhibit ergosterol biosynthesis, a pathway targeted by azole antifungals.[11]
Mechanism of Antifungal Action
-
Tubulin Polymerization Inhibition: Classical benzimidazole antifungals bind to β-tubulin, disrupting the assembly of microtubules. This interferes with cell division and other essential cellular processes.[7]
-
Ergosterol Biosynthesis Inhibition: Ergosterol is a vital component of the fungal cell membrane. Inhibiting its synthesis, for example by targeting the enzyme lanosterol 14α-demethylase, compromises membrane integrity and leads to fungal cell death.[2]
Comparative Inhibitors
-
This compound: The test compound.
-
Fluconazole: A widely used azole antifungal that inhibits ergosterol biosynthesis. It serves as a benchmark for this mechanism.[8][14]
-
Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, forming pores that lead to cell lysis. It represents a different, fungicidal mechanism of action.[5]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
RPMI-1640 medium, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Test compounds (this compound, Fluconazole, Amphotericin B) in DMSO
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Grow the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve the final desired inoculum concentration.
-
Drug Dilution: Prepare serial two-fold dilutions of the test compounds in the 96-well plates using RPMI medium.
-
Inoculation: Add the prepared fungal inoculum to each well. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (depending on the fungal species).
-
MIC Determination: Read the MIC as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% for azoles, 100% for amphotericin B) compared to the drug-free control.[12] This can be done visually or by using a spectrophotometer to measure optical density.
Data Analysis and Expected Results:
The results are expressed as MIC values in µg/mL. A lower MIC value indicates greater potency of the antifungal agent.
Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Assay.
Comparative Data Summary
| Compound | Target Organism | MIC (µg/mL) |
| This compound | Candida albicans | TBD |
| Aspergillus fumigatus | TBD | |
| Fluconazole (Positive Control) | Candida albicans | 0.25 - 1 |
| Aspergillus fumigatus | Resistant | |
| Amphotericin B (Positive Control) | Candida albicans | 0.25 - 1 |
| Aspergillus fumigatus | 0.5 - 2 |
*To Be Determined through experimentation. Literature values for controls are typical ranges and can vary.
Conclusion and Future Directions
This guide provides a framework for the systematic evaluation of This compound . By benchmarking against established inhibitors in mechanistically distinct and therapeutically relevant assays, a clear profile of its biological activity can be established. The detailed protocols provided herein are designed to ensure robust and reproducible data generation.
Positive results in any of these primary screens would warrant further investigation, including:
-
Mechanism of Action Studies: To confirm the specific molecular target and mode of inhibition.
-
Selectivity Profiling: To assess off-target effects against a broader panel of enzymes or cell types.
-
In Vivo Efficacy Studies: To evaluate the compound's activity in animal models of disease.
The data generated from these comparative studies will be instrumental in determining the therapeutic potential of this compound and guiding its future development as a potential drug candidate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Propyl-1H-benzoimidazole-2-carbaldehyde
For professionals in research and drug development, the responsible management of chemical reagents is paramount, underpinning both laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Propyl-1H-benzoimidazole-2-carbaldehyde. The procedures outlined herein are synthesized from established safety protocols for analogous compounds and regulatory standards, ensuring a framework that is both scientifically sound and operationally practical.
Immediate Safety & Hazard Assessment
Before initiating any handling or disposal procedures, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar benzimidazole derivatives and aromatic aldehydes provide a reliable basis for hazard assessment.[1][2]
Precautionary Personal Protective Equipment (PPE): The causality behind PPE selection is the prevention of exposure through all potential routes: dermal, ocular, and inhalation.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are required to prevent skin contact.
-
Safety Goggles: Tightly fitting safety goggles are mandatory to protect against splashes.
-
Laboratory Coat: A flame-resistant and impervious lab coat should be worn to protect against contamination of personal clothing.[2]
-
Ventilation: All handling of the compound and its waste must occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any vapors or aerosols.[3]
Quantitative Hazard Profile (Based on Analogous Compounds):
The following table summarizes the presumed hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for related compounds.[2][4]
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[2][4] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318 / H319 | Causes serious eye damage or irritation.[4] |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation.[4] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety. This protocol is designed as a self-validating system, where each step confirms the secure containment and management of the hazardous waste.
Caption: Disposal decision workflow for this compound.
Step 1: Waste Segregation and Collection
The principle of segregation is to prevent unintended chemical reactions and to ensure proper disposal routing.
-
Action: Collect all waste materials containing this compound. This includes unused product, reaction residues, and contaminated materials (e.g., weighing paper, pipette tips, gloves).[1]
-
Causality: Keeping this waste stream separate from other chemical waste prevents cross-contamination and ensures it is treated according to its specific hazard profile.
-
Container: Use a dedicated, chemically compatible, and leak-proof hazardous waste container with a secure, tight-fitting lid.[1]
Step 2: Comprehensive Labeling
Accurate labeling is a critical compliance and safety step, providing essential information to everyone who handles the container.
-
Action: Label the waste container clearly and indelibly.
-
Required Information:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
Relevant hazard pictograms (e.g., irritant, harmful)
-
Date of waste generation
-
Concentration (if in solution)
-
-
Trustworthiness: Proper labeling is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and ensures the waste is handled correctly at every stage of the disposal process.[5]
Step 3: Safe Interim Storage
-
Action: Store the sealed waste container in a designated hazardous waste accumulation area.[1]
-
Storage Area Requirements:
Step 4: Final Disposal Arrangement
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][8]
-
Action: Arrange for the collection and final disposal of the waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
-
Regulatory Grounding: This process adheres to the EPA's "cradle-to-grave" mandate for hazardous waste, which tracks the waste from generation to its final, safe disposal.[5][9]
Step 5: Decontamination of Empty Containers
Empty containers that held the chemical must be properly decontaminated before they can be considered non-hazardous.
-
Action: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[1]
-
Rinsate Management: The first rinsate must be collected and disposed of as hazardous waste in your designated this compound waste container.[1] Subsequent rinsates may also require collection depending on local regulations.
-
Final Step: After thorough decontamination, deface the original label and puncture the container to prevent reuse. It can then be disposed of according to institutional guidelines for decontaminated labware.[1]
Caption: The lifecycle of hazardous chemical waste handling.
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[8] Avoid creating dust.[8]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's EHS department.
Authoritative Grounding & Conclusion
The disposal procedures outlined in this guide are based on a synthesis of safety data for analogous chemical structures and established federal and state regulations. Adherence to these protocols is not merely a matter of compliance but a fundamental aspect of professional scientific practice. By treating this compound as a hazardous substance and following these systematic disposal steps, researchers can effectively protect themselves, their colleagues, and the environment.
References
- Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Labor
- Navigating the Safe Disposal of 1H-Benzimidazole-4-methanol, 2-methyl-: A Comprehensive Guide. Benchchem.
- MSDS of 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde. Capot Chemical Co.,Ltd.
- SAFETY DATA SHEET - 2-Phenylbenzimidazole. Sigma-Aldrich.
- Benzimidazole - Material Safety D
- Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer.
- Laws and Regulations Concerning Formaldehyde. U.S. Environmental Protection Agency (EPA).
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Material Safety Data Sheet. Chemicea Pharmaceuticals Pvt Ltd.
- 4-Methyl-2-N-propyl-1H-benzimidazole-6-carboxylic acid Safety D
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A Proactive Approach to Safety: Essential Personal Protective Equipment and Handling Protocols for 1-Propyl-1H-benzoimidazole-2-carbaldehyde
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 1-Propyl-1H-benzoimidazole-2-carbaldehyde, a member of the benzimidazole and aldehyde chemical classes, represents a compound of interest for which comprehensive safety data may not be readily available. This guide provides a robust framework for its safe handling, emphasizing a proactive stance on personal protective equipment (PPE), operational procedures, and disposal. The principles outlined here are synthesized from established safety protocols for structurally analogous compounds and are designed to empower researchers to work with confidence and security.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the known hazards of related benzimidazole and aromatic aldehyde compounds provide a strong basis for a comprehensive safety strategy. These hazards typically include the potential for skin and eye irritation, respiratory tract irritation, and possible toxicity upon ingestion, inhalation, or skin absorption.[1][2][3][4][5][6] Therefore, a conservative and thorough approach to PPE is warranted.
Core Principles of Chemical Handling
Safe laboratory practice begins with a foundational understanding of the potential risks and the implementation of appropriate control measures. For compounds like this compound, where toxicological properties have not been fully investigated, it is prudent to treat the substance with a high degree of caution.[2]
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, appropriate engineering controls must be in place. All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[7] Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]
Personal Protective Equipment: A Comprehensive Barrier
The selection of PPE is critical to prevent direct contact with the chemical. The following table outlines the recommended PPE for handling this compound, based on the potential hazards associated with its chemical class.
| Body Part | Recommended PPE | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield | Provides protection against splashes and airborne particles. Safety glasses alone are insufficient.[8] |
| Hands | Disposable nitrile gloves (double-gloving recommended) | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.[8][9] |
| Body | A fully buttoned, long-sleeved lab coat | Protects the skin and personal clothing from contamination.[9] |
| Feet | Closed-toe shoes | Prevents injury from spills and dropped objects.[8][9] |
| Respiratory | Use of a chemical fume hood is the primary control. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][9] | Minimizes the risk of inhaling potentially harmful vapors or dust. |
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Operational Checklist:
-
Verify Engineering Controls: Ensure the chemical fume hood has a current inspection certification and is functioning correctly.
-
Assemble all necessary PPE: Have all required PPE readily available before handling the chemical.
-
Review Emergency Procedures: Be familiar with the location and use of the eyewash station, safety shower, and fire extinguisher.
-
Prepare a designated waste container: Have a clearly labeled, sealed container ready for all contaminated waste.
Workflow for Safe Handling and Disposal:
Caption: A workflow diagram for the safe handling and disposal of this compound.
Spill and Emergency Procedures:
In the event of a spill, it is crucial to act quickly and safely.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material and spilled substance into a sealed, labeled hazardous waste container.[2]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7]
Waste Disposal:
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste.[2][3][10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[2][11][12]
Conclusion: A Culture of Safety
The responsible handling of research chemicals like this compound is paramount to a safe and productive research environment. By adhering to the principles of proactive PPE use, stringent operational protocols, and proper disposal methods, researchers can mitigate the potential risks associated with this and other novel compounds. This guide serves as a foundational document to be integrated into your laboratory's specific safety plan, fostering a culture where safety is an intrinsic part of the scientific process.
References
- Benchchem. Navigating the Unknown: A Technical Guide to the Safe Handling of 6-Chloro-1H-benzimidazol-1-amine.
- Capot Chemical Co., Ltd. MSDS of 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde.
- Chemicea. Material Safety Data Sheet.
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Biosynth. Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET - Imidazole-2-carboxaldehyde.
- Environmental Health and Safety, University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories.
- AK Scientific, Inc. Safety Data Sheet - 4-Methyl-2-N-propyl-1H-benzimidazole-6-carboxylic acid.
- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE 99%.
- TCI Chemicals. SAFETY DATA SHEET - Imidazole-2-carboxaldehyde.
- ECHEMI. 1H-Benzimidazole-2-carboxaldehyde SDS, 3314-30-5 Safety Data Sheets.
- AK Scientific, Inc. Safety Data Sheet - 6-Nitro-1H-benzoimidazole-2-carbaldehyde.
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- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
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- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
